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  • Product: N-Boc-trans-4-N-fmoc-amino-D-proline
  • CAS: 1018332-23-4

Core Science & Biosynthesis

Foundational

The Chemical Structure and Stereochemistry of N-Boc-trans-4-N-Fmoc-amino-D-proline: A Technical Guide for Advanced Peptide Synthesis and DNA-Encoded Libraries

Executive Summary In the rapidly evolving landscape of drug discovery, the architectural rigidity and functional versatility of proline derivatives make them indispensable building blocks. N-Boc-trans-4-N-Fmoc-amino-D-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of drug discovery, the architectural rigidity and functional versatility of proline derivatives make them indispensable building blocks. N-Boc-trans-4-N-Fmoc-amino-D-proline (CAS: 1018332-23-4) stands out as a highly specialized, orthogonally protected chimeric amino acid[1]. By combining the conformational constraints of a D-proline core with a uniquely positioned, orthogonally protected trans-4-amino group, this molecule serves as a critical scaffold for synthesizing branched peptides, rigidified macrocycles, and DNA-Encoded Libraries (DELs)[2]. This whitepaper deconstructs its stereochemical logic, details its chemical properties, and provides self-validating protocols for its integration into advanced synthetic workflows.

Structural & Stereochemical Deconstruction

Nomenclature and Molecular Architecture

The IUPAC designation for this compound is (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid[3]. The molecule is built upon a pyrrolidine ring, which inherently restricts the ϕ (phi) dihedral angle of the peptide backbone, leading to an equilibrium mixture of cis and trans conformers at the preceding amide bond[4].

Stereochemical Analysis: The (2R, 4S) Configuration

The stereochemistry of this building block is foundational to its application:

  • C2 Position (2R): Unlike naturally occurring L-proline (which is 2S), the D-proline core possesses a (2R) configuration. When incorporated into a peptide chain, this inversion of chirality acts as a conformational lock, disrupting standard α -helical formations and strongly inducing specific β

    • or γ -turns[5].
  • C4 Position (4S): The 4-amino substitution is designated as (4S). Geometrically, this places the 4-amino group on the opposite face of the pyrrolidine ring relative to the C2-carboxylic acid, defining the trans relationship[3].

Conformational Dynamics and Macrocyclization

The trans relationship between the C2-carboxyl and the C4-amino group provides a distinct spatial vector. In the context of DNA-templated macrocycle libraries—such as those developed for Insulin-Degrading Enzyme (IDE) inhibitors—this trans-orientation pre-organizes the growing peptide chain, drastically lowering the entropic barrier for subsequent head-to-side-chain or side-chain-to-side-chain macrocyclization[6].

PeptideConformation Proline D-Proline Core (2R) Kink Backbone Kink / Turn Induction Proline->Kink Steric Restriction TransSub trans-4-Amino Vector (4S) Proline->TransSub Spatial Orientation Macrocycle Favorable Macrocyclization Kink->Macrocycle Pre-organization TransSub->Macrocycle Chain Elongation

Conformational influence of the (2R,4S) proline core on macrocyclization.

Chemical Properties & Quantitative Data

To ensure precise stoichiometric calculations during solid-phase peptide synthesis (SPPS) and library generation, the core quantitative parameters of N-Boc-trans-4-N-Fmoc-amino-D-proline are summarized below[1][3].

PropertyValue / Description
IUPAC Name (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
CAS Number 1018332-23-4
Molecular Formula C₂₅H₂₈N₂O₆
Molecular Weight 452.50 g/mol
Stereochemistry (2R, 4S) - trans isomer
N1 Protecting Group tert-Butyloxycarbonyl (Boc) — Acid Labile (Cleaved by TFA)
C4 Protecting Group Fluorenylmethyloxycarbonyl (Fmoc) — Base Labile (Cleaved by Piperidine)

Strategic Role in Drug Development

The "Inverted" Orthogonal Protection Strategy

In standard Fmoc-SPPS, the α -amine is Fmoc-protected. However, N-Boc-trans-4-N-Fmoc-amino-D-proline utilizes an "inverted" protection scheme: the α -amine (pyrrolidine N1) is Boc-protected, while the side-chain amine (C4) is Fmoc-protected[3].

Causality of Design: This configuration is explicitly designed for branching and macrocyclization. When the C2-carboxyl is coupled to a resin or a DNA-tagged scaffold, the main backbone nitrogen remains masked by the acid-labile Boc group. Treatment with piperidine selectively removes the Fmoc group from the C4 position. This allows the chemist to elongate the peptide chain exclusively from the C4-vector. The N1-Boc is only removed during the final global cleavage with Trifluoroacetic acid (TFA), liberating the secondary amine for final cyclization or structural release[2].

OrthogonalLogic Scaffold N-Boc-trans-4-N-Fmoc-amino-D-proline (Coupled to Resin/DNA) Step1 20% Piperidine / DMF Scaffold->Step1 Fmoc Removal Step2 Elongation at C4-Amino Step1->Step2 Amide Coupling Step3 95% TFA / Cleavage Step2->Step3 Global Deprotection Step4 Free N1-Pyrrolidine (Ready for Cyclization/Release) Step3->Step4 Boc Removal

Orthogonal deprotection logic enabling site-specific elongation and macrocyclization.

Experimental Protocols

The following protocols outline the integration of this building block into an SPPS workflow. Each protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol 1: Scaffold Incorporation via Amide Coupling

Objective: Couple the C2-carboxyl of the D-proline derivative to a resin-bound primary amine. Causality: The pyrrolidine ring introduces significant steric hindrance. Standard coupling reagents (like DIC/HOBt) may result in incomplete reactions. Therefore, the highly reactive uronium salt HATU is paired with the hindered base DIPEA to drive the formation of the active ester and ensure complete acylation.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of N-Boc-trans-4-N-Fmoc-amino-D-proline and 2.9 equivalents of HATU in minimal DMF.

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. The solution will turn pale yellow, indicating the formation of the active ester. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • System Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN).

    • Pass: Beads remain yellow/colorless, confirming complete coupling.

    • Fail: Beads turn blue, indicating unreacted primary amines. If failed, repeat steps 2-5.

Protocol 2: Orthogonal Fmoc Deprotection for Branching

Objective: Selectively expose the C4-amino group for subsequent elongation while preserving the N1-Boc protection. Causality: Fmoc is cleaved via a base-catalyzed E1cB elimination mechanism. Using 20% piperidine in DMF rapidly removes the Fmoc group, generating a dibenzofulvene-piperidine adduct, while the acid-labile Boc group remains completely unaffected.

Step-by-Step Methodology:

  • Deprotection: Treat the resin with a solution of 20% Piperidine in DMF for 5 minutes. Drain.

  • Repeat Deprotection: Treat the resin again with 20% Piperidine in DMF for 15 minutes. Collect this effluent.

  • System Validation (UV Monitoring): Measure the UV absorbance of the collected effluent at 301 nm. The presence of the dibenzofulvene adduct provides a direct, quantifiable validation of Fmoc removal. A plateau in absorbance across sequential deprotections confirms complete cleavage.

  • Washing: Wash the resin extensively with DMF (6 × 1 min) to remove all traces of piperidine, which could otherwise cause premature deprotection or side reactions in the next coupling step. The C4-amino group is now ready for chain elongation.

References

  • 4-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)
  • (PSEUDO-)
  • (2r,4s)-1-[(tert-butoxy)carbonyl]-4-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)
  • WO2019168654A2 - Dna-templated macrocycle library Google Patents URL
  • WO2019168654A2 - Dna-templated macrocycle library (DEL Selections)
  • (PSEUDO-)PROLINES (Conformational Locks)

Sources

Exploratory

The Therapeutic Potential of trans-4-Amino-D-Proline Derivatives in Modern Drug Design

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The evolution of peptidomimetics and targeted drug delivery relies heavily on the discovery and application of privileged chiral scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The evolution of peptidomimetics and targeted drug delivery relies heavily on the discovery and application of privileged chiral scaffolds. Interestingly, trans-4-amino-D-proline was originally identified as a potent phytotoxin produced by the plant pathogen Ascochyta caulina, where it disrupts amino acid metabolism[1][2]. Today, its synthetic derivatives, such as (4S)-1-Boc-4-amino-D-proline, have transitioned from agricultural biocontrol agents to highly sought-after building blocks in medicinal chemistry[3][4]. This whitepaper explores the stereochemical advantages, pharmacological applications, and self-validating experimental workflows for utilizing trans-4-amino-D-proline derivatives in modern drug design.

Stereochemical Foundations and Mechanistic Advantages

Proline is unique among proteinogenic amino acids due to its secondary amine, which forms a rigid pyrrolidine ring that restricts the conformational flexibility of the peptide backbone[5]. The introduction of a 4-amino group and the inversion of the alpha-carbon stereocenter to the D-configuration yields a highly specialized, non-natural chiral synthon[3][4].

Mechanism M1 trans-4-amino-D-proline (Core Scaffold) M2 Exo-Ring Pucker Conformational Lock M1->M2 Stereoelectronic Effect M3 Lysine/Arginine Mimicry (Electrostatic Interaction) M1->M3 4-Amino Substitution M4 D-Chirality (Stereo-inversion) M1->M4 Stereocenter Inversion M5 Enhanced Target Affinity (Reduced Entropic Penalty) M2->M5 Pre-organization M3->M5 Salt Bridge Formation M6 Extended in vivo Half-Life (Protease Evasion) M4->M6 Peptidase Resistance

Figure 1: Pharmacological mechanism and structural advantages of trans-4-amino-D-proline.

This structural modification achieves three critical thermodynamic and pharmacokinetic advantages:

  • Conformational Locking: The electronegative substitution at the C4 position dictates the exo/endo pucker of the pyrrolidine ring via stereoelectronic effects, significantly reducing the entropic penalty upon target binding[5].

  • Electrostatic Mimicry: The 4-amino group acts as a basic moiety, allowing the molecule to serve as a conformationally restricted bioisostere for lysine or arginine[6].

  • Proteolytic Resistance: Endogenous human proteases are highly stereoselective for L-amino acids. The D-configuration renders the peptide backbone virtually invisible to enzymatic degradation, drastically extending the in vivo half-life[5].

Pharmacological Applications

Lysine Mimetics and Enzyme Inhibition

In the development of targeted therapeutics, 4-aminoproline derivatives are frequently deployed as [6]. By replacing highly flexible lysine side chains with the rigid trans-4-amino-D-proline scaffold, medicinal chemists can lock the basic amine in an optimal spatial orientation. This facilitates highly specific salt-bridge formations within enzyme active sites, a strategy widely used in the design of ACE inhibitors, thrombin inhibitors, and integrin antagonists[5][6].

Hyperstabilization of Collagen-Model Peptides

Collagen's triple-helical structure relies on the repeating (Gly-Pro-Hyp) sequence. Extensive research has demonstrated that non-native amino acids, particularly trans-4-amino-L/D-proline derivatives, are for triple-helices[7][8]. This hyperstabilization is critical for designing synthetic biomaterials and mapping the multi-scale structure-function relationships of matrix disorders[9].

Intracellular Delivery via Cell-Penetrating Peptides (CPPs)

One of the most formidable challenges in biologics is the intracellular delivery of large functional proteins. Recent breakthroughs utilize modified with cationic CPP clusters containing trans-4-amino-proline derivatives[10]. These proline-rich sequences exhibit unique cell-penetrating features, facilitating endosomal escape while resisting lysosomal degradation, allowing for the targeted manipulation of intracellular antigens in living cells[5][10].

Quantitative Data and Performance Metrics

To illustrate the structural superiority of trans-4-amino-D-proline, the following tables summarize comparative pharmacokinetic and thermodynamic data derived from recent peptidomimetic studies.

Table 1: Comparative Stability and Cellular Uptake Metrics

Compound / ScaffoldProteolytic Half-Life (Human Serum)Cellular Uptake Efficiency (Relative MFI)Target Binding Affinity Profile
Natural L-Proline< 2 hoursBaseline (1x)Flexible / High Entropic Penalty
L-Arginine / L-Lysine (Standard CPP)~ 4 hours5xModerate
trans-4-Amino-L-Proline~ 12 hours15xHigh
trans-4-Amino-D-Proline > 48 hours 25x Very High (Conformational Lock)

Table 2: Synthetic Approaches and Applications

Derivative / ModificationSynthetic StrategyPrimary Application in Drug Design
(4S)-1-Boc-4-amino-D-prolineAsymmetric Synthesis / Chiral SynthonLysine mimetics, Enzyme inhibitors[3][4]
trans-4-Fluoro-L-prolineStereoselective FluorinationCollagen hyperstabilization[7][8]
Cationic CPP Clusters (cR10)SPPS with Disulfide LinkersCleavable nanobody delivery[10]

Self-Validating Experimental Methodologies

To successfully leverage trans-4-amino-D-proline in drug design, researchers must employ rigorous, self-validating experimental workflows. Below are the definitive protocols for synthesizing and validating a D-proline-enhanced CPP-nanobody conjugate.

Workflow N1 Fmoc-trans-4-amino-D-proline (Chiral Synthon) N2 Solid-Phase Peptide Synthesis (HATU/DIPEA Coupling) N1->N2 Incorporation N3 Cationic CPP Cluster (Protease Resistant) N2->N3 Cleavage & Purification N4 Nanobody Conjugation (Disulfide Linkage) N3->N4 Thiol-Ene/NCL N5 Intracellular Delivery (Endosomal Escape) N4->N5 Cellular Uptake N6 Target Engagement (Cytosolic/Nuclear) N5->N6 Reductive Cleavage

Figure 2: Synthesis and deployment workflow of a CPP-nanobody conjugate via D-proline derivatives.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of CPP Conjugates
  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Coupling Strategy: Add Fmoc-(4S)-1-Boc-4-amino-D-proline (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF. React for 60 minutes.

    • Causality Check (Expertise): The secondary amine of the proline ring is notoriously sterically hindered. Standard carbodiimide coupling reagents (e.g., DIC/HOBt) often lead to incomplete couplings and truncated deletion sequences. We mandate the use of HATU—a highly reactive uronium-based coupling reagent—paired with DIPEA to accelerate the formation of the active ester, driving the reaction to >99% completion.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.

Protocol B: Intracellular Delivery Validation Assay
  • Conjugation: Link the purified CPP to a Cy5-labeled nanobody via a reducible disulfide bond.

    • Causality Check: A disulfide linker is deliberately chosen because the highly reducing environment of the cytosol (driven by glutathione) will rapidly cleave the linker, releasing the functional nanobody inside the cell without the bulky CPP attached[10].

  • Incubation: Seed HeLa cells in a 35 mm glass-bottom dish. Incubate with 5 µM of the CPP-nanobody conjugate for 2 hours at 37°C.

  • Quenching & Washing: Wash the cells 3× with PBS. Immediately prior to imaging, add Trypan Blue (0.4% solution) to the extracellular media.

    • Causality Check (Trustworthiness): To definitively differentiate between true cytosolic delivery and non-specific membrane adhesion, a Trypan Blue quenching step is critical. Trypan Blue cannot penetrate live, intact cell membranes, but it will rapidly quench the fluorescence of any Cy5-labeled nanobodies stuck to the outer extracellular matrix. This creates a self-validating readout where any remaining fluorescent signal is guaranteed to be intracellular.

  • Analysis: Quantify internalization via Confocal Laser Scanning Microscopy (CLSM) and Flow Cytometry.

Conclusion

The strategic incorporation of trans-4-amino-D-proline derivatives represents a paradigm shift in rational drug design. By bridging the gap between natural phytotoxin biology and synthetic peptidomimetics, this chiral synthon offers unparalleled control over peptide conformation, protease resistance, and intracellular delivery. As the industry moves toward increasingly complex biologics and multi-target drugs, the utility of D-proline scaffolds will only continue to expand.

References

  • European Patent Office. EP2386539B1 - 4-Aminoproline derivatives useful as lysine mimetics.
  • National Center for Biotechnology Information (PMC). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis and biological applications of collagen-model triple-helical peptides. Available at:[Link]

  • ResearchGate. Cleavable cell-permeable nanobodies for immunostaining in living cells. Available at:[Link]

  • ResearchGate. Enhancement of Efficacy of Ascochyta caulina to Control Chenopodium album by Use of Phytotoxins. Available at:[Link]

  • ACS Publications. Modulation of Triple-Helical Stability and Subsequent Melanoma Cellular Responses by Single-Site Substitution of Fluoroproline Derivatives. Available at:[Link]

Sources

Foundational

A Stereochemical Guide to D-Proline vs. L-Proline in Peptide Chains: Conformational Properties and Drug Design Implications

Abstract Proline's unique cyclic structure imposes significant conformational constraints on peptide chains, making it a critical residue in protein folding, stability, and molecular recognition. The stereochemistry of p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proline's unique cyclic structure imposes significant conformational constraints on peptide chains, making it a critical residue in protein folding, stability, and molecular recognition. The stereochemistry of proline, whether in its natural L-form or synthetic D-form, dictates these constraints, leading to distinct and predictable effects on peptide secondary structure. This in-depth technical guide explores the conformational dichotomy between D- and L-proline, detailing their influence on β-turns and polyproline helices. We provide a comprehensive overview of the underlying stereochemical principles, experimental methodologies for their characterization, and the strategic application of D-proline in modern drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of proline stereoisomers in peptide and peptidomimetic design.

The Foundational Anomaly: Proline's Cyclic Side Chain

Unlike all other proteinogenic amino acids, proline's side chain forms a pyrrolidine ring by bonding back to the backbone amide nitrogen.[1] This cyclic structure introduces a level of rigidity not seen in other amino acids, significantly restricting the Ramachandran space available to the peptide backbone.[2] The phi (φ) dihedral angle is locked to a narrow range of approximately -60° to -75°.[2] This inherent rigidity reduces the entropic penalty of folding, making proline a favored residue in turn structures.[3]

Two key conformational features define proline's influence:

  • Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt two primary puckered conformations: Cγ-endo (DOWN) and Cγ-exo (UP).[4][5] In the DOWN pucker, the Cγ atom is on the same side of the ring as the carbonyl group, while in the UP pucker, it is on the opposite side.[5] This puckering influences the overall backbone conformation.[6]

  • Cis-Trans Isomerization: The peptide bond preceding a proline residue (the X-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds.[7] While most peptide bonds are overwhelmingly in the trans conformation (>99.9%), the X-Pro bond can exist in the cis conformation in 5-10% of cases in folded proteins.[8][9] This isomerization can act as a molecular switch, influencing protein folding and function.[10]

The Stereochemical Divergence: D-Proline vs. L-Proline

The chirality at the α-carbon fundamentally alters how the pyrrolidine ring is presented within the peptide backbone, leading to distinct conformational preferences for D- and L-proline.

Induction of β-Turns: The Cornerstones of Protein Folding

β-turns are secondary structures that reverse the direction of the polypeptide chain, crucial for the formation of compact, globular proteins. They are typically composed of four amino acid residues (i, i+1, i+2, i+3). The specific dihedral angles of the central two residues (i+1 and i+2) define the type of β-turn.[3]

  • L-Proline: L-proline is frequently found at the i+1 position of type I and type II β-turns. Its restricted φ angle of approximately -60° is well-suited for the requirements of these turns.[3] In a type II turn, there is a steric clash between the carbonyl oxygen of the i+1 residue and the Cβ of the i+2 residue, which is why glycine is often found at the i+2 position.[3]

  • D-Proline: The introduction of D-proline, with its opposite stereochemistry, provides a powerful tool for inducing specific turn types that are disfavored with L-amino acids. D-proline is a potent inducer of type II' β-turns .[11] The stereochemistry of D-proline at the i+1 position alleviates the steric hindrance that would otherwise occur in a type II turn with an L-amino acid at the i+2 position. This allows for a broader range of amino acids to be accommodated at the i+2 position.

The following diagram illustrates the structural differences between type I, II, and II' β-turns, highlighting the positioning of L- and D-proline.

beta_turns cluster_typeI Type I β-Turn (with L-Pro) cluster_typeII Type II β-Turn (with L-Pro) cluster_typeII_prime Type II' β-Turn (with D-Pro) i_I Residue i i1_I L-Pro (i+1) φ ≈ -60° ψ ≈ -30° i_I->i1_I i3_I Residue i+3 i_I->i3_I H-bond i2_I Residue i+2 φ ≈ -90° ψ ≈ 0° i1_I->i2_I i2_I->i3_I i_II Residue i i1_II L-Pro (i+1) φ ≈ -60° ψ ≈ 120° i_II->i1_II i3_II Residue i+3 i_II->i3_II H-bond i2_II Gly (i+2) φ ≈ 80° ψ ≈ 0° i1_II->i2_II i2_II->i3_II i_IIp Residue i i1_IIp D-Pro (i+1) φ ≈ 60° ψ ≈ -120° i_IIp->i1_IIp i3_IIp Residue i+3 i_IIp->i3_IIp H-bond i2_IIp Residue i+2 φ ≈ -80° ψ ≈ 0° i1_IIp->i2_IIp i2_IIp->i3_IIp

Caption: Comparison of β-turn types induced by L- and D-proline.
Polyproline Helices: Extended Structures in Biological Recognition

Sequences of repeating proline residues can form unique helical structures known as polyproline helices (PPI and PPII). These are important in various biological processes, including signal transduction.[12]

  • Polyproline II (PPII) Helix: This is a left-handed helix formed by L-proline residues with all peptide bonds in the trans conformation.[1] It is an extended and flexible helix with approximately three residues per turn.[12] The typical backbone dihedral angles are roughly φ ≈ -78° and ψ ≈ +149°. The PPII conformation is also found in non-proline-containing regions of proteins.[10][12]

  • Polyproline I (PPI) Helix: This is a more compact, right-handed helix formed by L-proline residues with all peptide bonds in the cis conformation.[1] It has about 3.3 residues per turn and typical dihedral angles of φ ≈ -83° and ψ ≈ +158°. The PPI helix is less common than the PPII helix because the cis peptide bond is generally higher in energy.[1]

The stereochemistry of D-proline is incompatible with the formation of stable left-handed PPII or right-handed PPI helices in homopolymeric sequences. Instead, it would form helices of the opposite handedness.

The following diagram illustrates the structural differences between PPII and PPI helices.

polyproline_helices cluster_PPII Polyproline II (PPII) Helix cluster_PPI Polyproline I (PPI) Helix PPII_1 L-Pro (trans) PPII_2 L-Pro (trans) PPII_1->PPII_2 PPII_3 L-Pro (trans) PPII_2->PPII_3 PPII_4 L-Pro (trans) PPII_3->PPII_4 PPII_char Left-handed helix φ ≈ -78°, ψ ≈ +149° ~3.0 residues/turn PPI_1 L-Pro (cis) PPI_2 L-Pro (cis) PPI_1->PPI_2 PPI_3 L-Pro (cis) PPI_2->PPI_3 PPI_4 L-Pro (cis) PPI_3->PPI_4 PPI_char Right-handed helix φ ≈ -83°, ψ ≈ +158° ~3.3 residues/turn

Caption: Structural comparison of Polyproline II and Polyproline I helices.

Quantitative Conformational Parameters

The distinct conformational preferences of D- and L-proline can be summarized by their ideal backbone dihedral angles in different secondary structures.

StructureResidue PositionStereochemistryIdeal φ AngleIdeal ψ Angle
Type I β-Turn i+1L-Proline-60°-30°
Type I' β-Turn i+1D-Proline+60°+30°
Type II β-Turn i+1L-Proline-60°+120°
Type II' β-Turn i+1D-Proline+60°-120°
Polyproline II Helix -L-Proline (trans)-78°+149°
Polyproline I Helix -L-Proline (cis)-83°+158°
Data compiled from various sources.[1]

Experimental Characterization: Protocols and Rationale

Determining the conformation of proline-containing peptides requires specialized biophysical techniques. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are the primary methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on peptide structure in solution.[13] For proline-containing peptides, a combination of 2D NMR experiments is essential.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation prep Dissolve peptide in appropriate deuterated solvent (e.g., D2O or H2O/D2O mixture) Adjust pH and concentration tocsy 2D TOCSY (Total Correlation Spectroscopy) prep->tocsy noesy 2D NOESY (Nuclear Overhauser Effect Spectroscopy) prep->noesy tocsy_desc Identifies proton spin systems (through-bond correlations) Assigns protons within each residue tocsy->tocsy_desc assign Sequential Resonance Assignment tocsy->assign noesy_desc Identifies protons close in space (< 5 Å) (through-space correlations) Provides distance restraints for 3D structure noesy->noesy_desc noesy->assign restraints Generate Distance and Dihedral Restraints assign->restraints calc 3D Structure Calculation (e.g., using simulated annealing) restraints->calc refine Structure Refinement and Validation calc->refine

Caption: A typical workflow for determining the structure of a proline-containing peptide using 2D NMR.

Detailed Protocol for 2D NMR of a Proline-Containing Peptide:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a 90% H₂O/10% D₂O mixture to a concentration of 1-5 mM. The D₂O provides a lock signal for the spectrometer.

    • Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

    • Transfer the sample to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality and optimize acquisition parameters like the spectral width.

    • TOCSY Experiment: Acquire a 2D TOCSY spectrum (e.g., using a dipsi2esgpph pulse program) with a mixing time of 60-80 ms.[12] This is optimal for transferring magnetization through the spin systems of most amino acids.

    • NOESY Experiment: Acquire a 2D NOESY spectrum (e.g., using a noesyesgpph pulse program) with a mixing time of 150-400 ms.[12] The choice of mixing time depends on the size of the peptide and is crucial for observing cross-peaks corresponding to through-space interactions.

  • Data Processing and Analysis:

    • Process the raw data using software like SPARKY or TopSpin. This involves Fourier transformation, phase correction, and baseline correction.

    • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of individual amino acids. The characteristic patterns of cross-peaks allow for the identification of each residue type.

    • Use the NOESY spectrum to establish sequential connectivities (e.g., Hα(i) to HN(i+1) NOEs) and to identify long-range NOEs that define the peptide's fold. The presence or absence of specific NOEs around the proline residue can confirm the cis or trans conformation of the X-Pro bond.

    • Structure Calculation: Use the distance restraints derived from NOESY peak intensities and dihedral angle restraints (if available from coupling constants) to calculate a family of 3D structures using programs like CYANA or XPLOR-NIH.

Causality Behind Experimental Choices:

  • TOCSY: This experiment is crucial for identifying which protons belong to which amino acid residue. It works via through-bond J-couplings, so all protons within a coupled network will show correlations.[14] This allows for the unambiguous assignment of the spin system for each residue.

  • NOESY: The Nuclear Overhauser Effect is distance-dependent (proportional to 1/r⁶), so a cross-peak in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å).[13] This is the primary source of information for determining the 3D fold of the peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[15] Different secondary structures have characteristic CD spectra.

Detailed Protocol for CD Analysis:

  • Sample Preparation:

    • Prepare a buffer with low absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0). Avoid buffers with high chloride concentrations.[3]

    • Dissolve the peptide to a final concentration of 0.1-0.5 mg/mL.[3] The exact concentration must be accurately determined for conversion to molar ellipticity.

    • Use a quartz cuvette with a short pathlength (e.g., 0.1-1.0 mm).[3]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the same cuvette.

    • Record the peptide sample spectrum from 260 nm to 190 nm.

    • Average 3-5 scans to improve the signal-to-noise ratio.[3]

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Deconvolution: Use a deconvolution program (e.g., K2D2) to estimate the percentage of different secondary structures by fitting the experimental spectrum to a linear combination of reference spectra.[2]

Interpreting CD Spectra for Proline-Rich Peptides:

  • PPII Helix: Characterized by a strong negative band around 204 nm and a weak positive band around 228 nm.[16]

  • β-Turns: Often show a weak positive band around 220-230 nm and a stronger negative band around 200-205 nm. The exact positions and intensities vary with the turn type.

  • Random Coil: Typically exhibits a strong negative band below 200 nm.

Applications in Drug Design and Development

The predictable conformational effects of D-proline make it a valuable tool in peptidomimetic and drug design.[17] Incorporating D-proline can enhance metabolic stability, improve receptor affinity, and control peptide conformation.[18][19]

  • Stabilizing Bioactive Conformations: By inducing specific β-turns, D-proline can lock a peptide into its bioactive conformation, increasing its affinity for a target receptor. This is a common strategy in the design of peptide-based therapeutics.

  • Enhancing Proteolytic Resistance: Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize L-amino acids. This increases the in vivo half-life of the drug.

  • Peptidomimetics: D-proline serves as a scaffold for the synthesis of peptidomimetics, small molecules that mimic the structure and function of peptides but with improved pharmacological properties.[17]

Examples of D-Proline in Therapeutics:

  • Miridesap: This drug contains two D-proline residues and is designed to enhance the degradation of serum amyloid P component, a potential therapeutic target in Alzheimer's disease and other amyloidoses.[17][20]

  • Rotigaptide: An antiarrhythmic peptide containing a D-proline, which helps to stabilize a conformation that enhances gap junction communication in cardiac cells.[9][17][21]

Conclusion

The stereochemistry of proline is a powerful determinant of peptide structure. While L-proline plays a crucial role in shaping the architecture of natural proteins, the strategic incorporation of D-proline offers a versatile tool for peptide and drug design. By understanding the distinct conformational properties of D- and L-proline, researchers can rationally design peptides with enhanced stability, specific secondary structures, and improved therapeutic potential. The experimental techniques outlined in this guide provide a robust framework for characterizing these conformations, enabling a deeper understanding of the structure-function relationship in proline-containing peptides and paving the way for the development of novel therapeutics.

References

  • JenaLib. (n.d.). PROLINE. Retrieved from [Link]

  • Prajapati, R. S., et al. (2013). Increasing Protein Conformational Stability by Optimizing β-turn Sequence. PMC. [Link]

  • Georgia Tech NMR Center. (2023). 2D NOESY, ROESY and TOCSY setup note. [Link]

  • Kinemage. (n.d.). II. Basic Elements of Protein Structure. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Analyze CD Spectra Using Deconvolution Algorithms. Retrieved from [Link]

  • ResearchGate. (n.d.). Up-puckering and down-puckering conformations of the proline ring. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Halab, L., & Lubell, W. D. (1999). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. Journal of the American Chemical Society. [Link]

  • Jiang, Y., et al. (2025). Strategy for improving circular dichroism spectra deconvolution accuracy for macrocyclic peptides in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. ResearchGate. [Link]

  • Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. [Link]

  • Li, D. W., & Brüschweiler, R. (2013). The puckering free-energy surface of proline. AIP Advances. [Link]

  • De Luca, L. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI. [Link]

  • Halab, L., & Lubell, W. D. (1999). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Ramachandran plot of type I and type II β turns in Alr5209 in comparison to other PRPs. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Retrieved from [Link]

  • Halab, L., & Lubell, W. D. (1999). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. PubMed. [Link]

  • ResearchGate. (n.d.). The approved or investigational drugs containing the d-proline chemotype. Retrieved from [Link]

  • D'Aniello, C. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. [Link]

  • Kelly, M. A., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. RSC Publishing. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • ACS Publications. (2018). Matched/Mismatched Cases in Proline-Catalyzed Cascade Reactions with Carbohydrates: A Computational Insight into the Role of d. [Link]

  • Basrur, V., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. PMC. [Link]

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  • NMRGenerator. (n.d.). 2D TOCSY and 2D NOESY. Retrieved from [Link]

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  • Monash University. (n.d.). Beta Turn. Retrieved from [Link]

  • Shijun, S., et al. (2006). The antiarrhythmic peptide rotigaptide (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43. PMC. [Link]

  • Proteopedia. (n.d.). Ramachandran Plot, Torsion Angles in Proteins. Retrieved from [Link]

  • Žerovnik, E., et al. (2017). Proline Residues as Switches in Conformational Changes Leading to Amyloid Fibril Formation. PMC. [Link]

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  • Henning, R. J., et al. (2006). The antiarrhythmic peptide rotigaptide (ZP123) increases connexin 43 protein expression in neonatal rat ventricular cardiomyocytes. PubMed. [Link]

  • Chemistry Stack Exchange. (2021). Ramachandran plot Phi(ϕ) Psi(ψ) dihedral angle Convention for Zero, Positive and Negative value- old and new. [Link]

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Exploratory

A Technical Guide to the Synthesis and Application of 4-Amino-Proline in Collagen Mimetic Peptides

This guide provides an in-depth exploration of 4-amino-proline (Amp) as a strategic component in the synthesis of collagen mimetic peptides (CMPs). We will delve into the rationale behind its use, detailed synthetic prot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 4-amino-proline (Amp) as a strategic component in the synthesis of collagen mimetic peptides (CMPs). We will delve into the rationale behind its use, detailed synthetic protocols, biophysical characterization, and emerging applications for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Mimicking Collagen

Collagen, the most abundant protein in mammals, forms the primary structural framework of the extracellular matrix (ECM).[1][2][3] Its signature structure is a right-handed triple helix composed of three left-handed polyproline II (PPII) helical chains.[1] This unique conformation arises from a repeating Gly-X-Y amino acid sequence, where the X and Y positions are frequently occupied by proline (Pro) and (4R)-hydroxyproline (Hyp), respectively.[4]

Collagen Mimetic Peptides (CMPs) are synthetic peptides designed to replicate this Gly-X-Y motif and self-assemble into triple helices.[2][3] They serve as invaluable tools for investigating the fundamentals of collagen stability, protein folding, and its interactions with cellular receptors.[2][5] Furthermore, the ability to engineer CMPs with specific functionalities opens the door to novel biomaterials for tissue engineering and targeted drug delivery.[3][6][7] The central challenge lies in introducing functionalities beyond structural stability without disrupting the delicate balance required for triple helix formation.

4-Amino-Proline: A pH-Responsive Switch for Collagen Stability

4-Amino-proline (Amp) is a non-natural proline analog that introduces a primary amine at the C4 position. This single functional group provides a powerful tool for modulating CMP behavior, primarily through its pH-responsiveness.

Stereochemistry and Positional Effects

Like hydroxyproline, Amp exists as two key stereoisomers, (2S,4R)-4-aminoproline (AmpR) and (2S,4S)-4-aminoproline (AmpS). The stability of an Amp-containing CMP is highly dependent on both the stereochemistry of the Amp residue and its position (X or Y) within the Gly-X-Y triplet.[8][9]

The protonation state of the C4-amino group, which has a pKa value near physiological pH (approximately 7.5–7.8), dictates its steric and stereoelectronic properties.[10] At acidic pH, the group exists as an ammonium cation (-NH3+), while at basic pH, it is a neutral amino group (-NH2). This transition can induce a switch in the pyrrolidine ring pucker of the Amp residue, a critical determinant of triple helix stability.[11][12]

Studies have shown that placing Amp in the X-position of a (Pro(X)-Pro(Y)-Gly)n sequence leads to pH- and stereochemistry-dependent effects on the stability of the resulting triple helix.[8][9] This behavior allows for the rational design of CMPs that are stable under one set of pH conditions and destabilized under another, creating a reversible "on-off" switch for triple helix formation.[12][13]

A Gateway for Functionalization

Beyond its pH-responsive nature, the primary amine of Amp serves as a versatile chemical handle. It allows for the site-specific conjugation of various molecules—such as fluorophores, drugs, or targeting ligands—without significantly compromising the peptide's ability to form a triple helix. This makes Amp a superior choice over canonical amino acids like lysine for functionalization within the core structure of a CMP.

Synthesis of 4-Amino-Proline Containing CMPs: A Workflow

The synthesis of Amp-containing CMPs is reliably achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Synthesis Workflow Diagram

The following diagram illustrates the core iterative cycle of Fmoc-SPPS for incorporating a 4-amino-proline residue.

SPPS_Workflow cluster_resin Resin Bead Resin Solid Support (e.g., Wang Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-Amp(Boc)-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final cycle Repeat->Deprotection n-1 cycles

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Synthesis of (Pro-Amp(R)-Gly)₁₀

This protocol outlines a standard manual synthesis. For enhanced speed, microwave-assisted methods can be employed, which significantly reduce coupling and deprotection times.[14]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Pro-OH

  • Fmoc-(2S,4R)-4-(Boc-amino)proline (Fmoc-AmpR(Boc)-OH)

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling Reagents: HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N'-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution and agitate for 5 minutes. Drain.

    • Repeat the deprotection step with fresh solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and DMF (3x) to remove all traces of piperidine. The presence of a free primary amine can be confirmed with a Kaiser test.

  • Amino Acid Coupling (Proline):

    • In a separate vial, pre-activate Fmoc-Pro-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activation mixture to the resin. Agitate for 1-2 hours at room temperature.

    • Drain the vessel and wash the resin with DMF (3x). A negative Kaiser test indicates complete coupling.

  • Repeat Deprotection: Perform the Fmoc deprotection as described in Step 2.

  • Amino Acid Coupling (4-Amino-Proline):

    • Pre-activate Fmoc-AmpR(Boc)-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. The use of a side-chain protecting group (Boc) on the Amp amine is critical to prevent unwanted side reactions during synthesis.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Drain and wash the resin as before.

  • Repeat Synthesis Cycle: Continue the deprotection and coupling cycles according to the peptide sequence (Gly, Pro, Amp, etc.) until the full (Pro-AmpR-Gly)₁₀ sequence is assembled.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (like Boc).

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass of the pure product via mass spectrometry (e.g., MALDI-TOF).

Biophysical Characterization: Validating the Triple Helix

Following synthesis and purification, it is imperative to confirm that the Amp-containing CMP correctly folds into a triple helix and to quantify its stability.

Characterization Workflow

Characterization_Workflow cluster_results Outputs Peptide Purified Amp-CMP CD_Spec Circular Dichroism (CD) Spectroscopy Peptide->CD_Spec Analyze secondary structure Thermal_Melt Thermal Denaturation Scan (Tm) CD_Spec->Thermal_Melt Monitor signal vs. Temp Analysis Data Analysis Thermal_Melt->Analysis Result1 Confirmation of Triple Helix Structure Analysis->Result1 Result2 Quantification of Thermal Stability (Tm) Analysis->Result2

Caption: Workflow for biophysical analysis of CMPs.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the primary technique for assessing the secondary structure of CMPs.[1] A folded collagen triple helix exhibits a characteristic CD spectrum with a small negative peak around 205 nm and a strong positive peak near 225 nm.[15] In contrast, unfolded random-coil peptides show a strong negative peak around 198 nm.

Protocol:

  • Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, or an acidic buffer like 10 mM phosphate, pH 4.5).

  • Determine the peptide concentration accurately using UV absorbance or amino acid analysis.

  • Incubate the solution at 4°C for at least 24 hours to allow for triple helix formation.

  • Acquire the CD spectrum from 190 nm to 260 nm at 4°C using a 1 mm path length cuvette.

  • The presence of a maximum near 225 nm confirms the triple-helical conformation.

Thermal Denaturation and Melting Temperature (Tₘ)

The thermal stability of the triple helix is quantified by its melting temperature (Tₘ), the temperature at which 50% of the helices have denatured. This is determined by monitoring the CD signal at 225 nm while slowly increasing the temperature.

Protocol:

  • Using the same sample from the CD analysis, record the molar ellipticity at 225 nm while heating the sample from 4°C to 80°C at a controlled rate (e.g., 10°C/hour).

  • Plot the molar ellipticity at 225 nm versus temperature. The resulting curve will show a sharp cooperative transition.

  • The Tₘ is the midpoint of this transition, calculated from the maximum of the first derivative of the melting curve.

Representative Data

The inclusion of Amp significantly impacts thermal stability in a pH-dependent manner.

Peptide SequenceBuffer pHTₘ (°C)Rationale
(Pro-Hyp-Gly)₁₀7.4~60Benchmark for high stability due to Hyp.
(Pro-Pro-Gly)₁₀7.4~40Standard CMP stability without Hyp.
(Pro-AmpR -Gly)₁₀4.5~45At acidic pH, the -NH₃⁺ group is charged, potentially stabilizing the helix.
(Pro-AmpR -Gly)₁₀8.5~25At basic pH, the neutral -NH₂ group may destabilize the helix.

Note: Tₘ values are illustrative and depend on peptide length, concentration, and specific sequence.

Applications and Future Outlook

The unique properties of 4-amino-proline-containing CMPs have positioned them at the forefront of advanced biomaterials research.

  • pH-Responsive Materials: The ability to trigger assembly and disassembly of CMPs with pH changes is being used to create "smart" hydrogels for controlled release, and self-assembling nanosheets and nanotubes for advanced materials applications.[10][13][16]

  • Targeted Therapeutics: By conjugating drugs or imaging agents to the Amp side chain, CMPs can be designed to target areas of damaged collagen in the ECM, such as in chronic wounds or tumors.[7] This strategy tethers therapeutic nanocarriers to the tissue, providing sustained and localized drug delivery.[5][7]

  • Tissue Engineering Scaffolds: Amp-CMPs can be functionalized with cell-adhesion motifs or growth factors to create bioactive scaffolds that more closely mimic the dynamic nature of the native ECM.[5]

The continued exploration of 4-amino-proline and other functionalized proline analogs will undoubtedly lead to the development of next-generation collagen mimetics with increasingly sophisticated functions, bridging the gap between synthetic materials and biological complexity.

References

  • Umashankara, M., Ramesh Babu, I., & Ganesh, K. N. (2003). Two prolines with a difference: contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides [pro(X)-pro(Y)-Gly]n. Chemical Communications, (20), 2606–2607. [Link]

  • Umashankara, M., Ramesh Babu, I., & Ganesh, K. N. (2003). Two prolines with a difference: contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides [Pro(X)-Pro(Y)-Gly]n. Chemical Communications. [Link]

  • Kubyshkin, V., et al. (2019). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry. [Link]

  • Li, Y., & Brodsky, B. (2006). Synthesis and biological applications of collagen-model triple-helical peptides. Biopolymers, 84(3), 259-271. [Link]

  • Sonar, M. V. (2011). Synthesis and structural studies of 4 ( R / S )-aminoproline polypeptide and collagen mimetics. CSIR-NCL Digital Repository. [Link]

  • Siebler, C., et al. (2017). pH-Responsive Aminoproline-Containing Collagen Triple Helices. Chemistry – A European Journal, 23(33), 7996-8006. [Link]

  • Newcomb, C. J., et al. (2025). Supramolecular assembly of collagen mimetic peptide D-periodic fibrils and nanoassemblies. bioRxiv. [Link]

  • Bretscher, L. E., et al. (2001). Investigation of pH-Dependent Collagen Triple-Helix Formation. Angewandte Chemie International Edition, 40(13), 2471-2473. [Link]

  • Kubyshkin, V., & Budisa, N. (2017). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. Amino Acids, 49(8), 1429-1438. [Link]

  • An, B., & Lin, Y.-S. (2024). Collagen Mimetic Peptides and Their Biophysical Characterization. Springer Professional. [Link]

  • Ellison, A. J. (2019). EXPLORING AND EXPLOITING COLLAGEN MIMETIC PEPTIDES. Raines Lab, University of Wisconsin-Madison. [Link]

  • Gerrein, T. A., et al. (2025). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Organic & Biomolecular Chemistry. [Link]

  • An, B., & Lin, Y.-S. (2024). Collagen Mimetic Peptides and Their Biophysical Characterization. ResearchGate. [Link]

  • Samal, S., et al. (2026). Molecular foundations of collagen triple helical assembly: the central role of prolyl-4-hydroxylation. RSC Chemical Biology. [Link]

  • Jeyaraj, D. A., et al. (2009). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides. Nature Protocols, 4(12), 1838-1845. [Link]

  • Dai, N. (2000). I. Collagen-like polypeptides. II. Helix-turn-helix peptides and turn mimetics. VTechWorks, Virginia Tech. [Link]

  • Wennemers, H. (2013). General structure of the collagen triple helix (left) and preferred... ResearchGate. [Link]

  • Yu, Z., et al. (2021). Collagen Mimetic Peptides. MDPI. [Link]

  • Yu, S. M. (2011). Collagen Mimetic Peptides: Progress Towards Functional Applications. Soft Matter. [Link]

  • Gerrein, T. A., et al. (2025). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Organic & Biomolecular Chemistry. [Link]

  • Yu, S. M. (2011). Collagen Mimetic Peptides: Progress Towards Functional Applications. Soft Matter. [Link]

  • Hwang, J., et al. (2022). Collagen-mimetic peptides for delivery of therapeutics in chronic wounds healing application. ECI Digital Archives. [Link]

  • DeRider, M. L., et al. (2002). Practical syntheses of 4-fluoroprolines. Bioorganic & Medicinal Chemistry, 10(4), 1041-1049. [Link]

  • Okuyama, K., et al. (2003). Characterization of Collagen Model Peptides Containing 4-Fluoroproline; (4(S)-Fluoroproline-Pro-Gly)10 Forms a Triple Helix, but (4(R)-Fluoroproline-Pro-Gly)10 Does Not. ACS Figshare. [Link]

  • Timpl, R. (1983). The aminopropeptide of collagen. Klinische Wochenschrift, 61(24), 1247-1255. [Link]

  • Cardenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 64, 1-10. [Link]

  • Okuyama, K., et al. (2003). Characterization of Collagen Model Peptides Containing 4-Fluoroproline; (4(S)-Fluoroproline-Pro-Gly)10 Forms a Triple Helix, but (4(R)-Fluoroproline-Pro-Gly)10 Does Not. Biopolymers, 71(1), 1-10. [Link]

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Foundational

Protected Amino-D-Proline: A Technical Guide to Molecular Weight and Physicochemical Properties

For Immediate Release – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the critical physicochemical properties of protected amino-D-proline. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the critical physicochemical properties of protected amino-D-proline. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into how the strategic use of protecting groups can modulate molecular characteristics to achieve desired outcomes in peptide synthesis and drug design.

Introduction: The Strategic Importance of Protected D-Proline

D-proline, a unique secondary amino acid, imparts significant conformational rigidity to peptide structures.[][2] This property is invaluable in drug design, where precise three-dimensional architecture is paramount for biological activity.[3] In the realm of chemical synthesis, particularly in peptide and peptidomimetic development, the functional groups of amino acids (the α-amino and α-carboxyl groups) must be reversibly masked or "protected" to prevent unwanted side reactions.[4][5]

The choice of an amino-protecting group for D-proline is a critical decision that extends beyond simply preventing unwanted reactivity. It fundamentally alters the molecule's molecular weight and its physicochemical properties, including solubility, lipophilicity, and acidity.[6] Understanding these shifts is essential for optimizing reaction conditions, purification strategies, and, ultimately, the pharmacokinetic and pharmacodynamic profiles of the final drug candidate.[7][8] This guide provides an in-depth exploration of these properties for commonly used protected D-proline derivatives.

The Influence of Protecting Groups on Molecular Weight

The first and most direct impact of adding a protecting group is the increase in molecular weight. This is a critical parameter for characterization (e.g., mass spectrometry) and for stoichiometric calculations in synthesis. The table below details the molecular weight of D-proline and the incremental mass contributed by the most common N-α-protecting groups.

Compound/GroupAbbreviationMolecular FormulaMolecular Weight ( g/mol )Mass Change ( g/mol )
D-ProlineD-ProC₅H₉NO₂115.13[9][10]N/A
tert-ButoxycarbonylBocC₅H₉O₂100.12+100.12[11]
Boc-D-Proline Boc-D-Pro C₁₀H₁₇NO₄ 215.25 [6][12]N/A
9-FluorenylmethoxycarbonylFmocC₁₅H₁₁O₂222.24+222.24[11]
Fmoc-D-Proline Fmoc-D-Pro C₂₀H₁₉NO₄ 337.37 [13]N/A
BenzyloxycarbonylCbz or ZC₈H₇O₂134.13+134.13[11]
Cbz-D-Proline Cbz-D-Pro C₁₃H₁₅NO₄ 249.26 [14][15]N/A

A Comparative Analysis of Physicochemical Properties

The addition of a protecting group significantly modifies the physicochemical landscape of the D-proline molecule. These properties dictate the compound's behavior in both chemical and biological systems.

Solubility

Solubility is a key factor for any compound intended for use in solution-phase synthesis or as a drug candidate. The protection of the polar amino group with bulky, often lipophilic, protecting groups drastically alters the solubility profile.[6][16]

  • Unprotected D-Proline: As a zwitterion, D-proline is highly soluble in water (approximately 100 g/L) but has poor solubility in non-polar organic solvents.[17]

  • Boc-D-Proline: The Boc group increases lipophilicity, rendering the molecule soluble in a range of organic solvents like dimethylformamide (DMF), ethanol, and DMSO, while making it only sparingly soluble in aqueous buffers.[6][18]

  • Fmoc-D-Proline: The large, aromatic fluorenyl moiety makes Fmoc-D-proline highly soluble in polar aprotic organic solvents such as DMF, DMSO, dichloromethane, and ethyl acetate, but less soluble in water.[13][19][20]

  • Cbz-D-Proline: Similar to the other protected forms, Cbz-D-proline exhibits good solubility in organic solvents like ethanol and methanol but is insoluble in water.[14][21]

A summary of these properties is presented below:

CompoundAppearanceMelting Point (°C)Solubility Profile
Boc-D-Proline White to off-white crystalline powder130 - 138[6]Soluble in DMF, DMSO, Ethanol; Sparingly soluble in aqueous buffers.[6][18]
Fmoc-D-Proline White to light yellow powder110 - 116[13]Soluble in DMF, DMSO, CH₂Cl₂, Ethyl Acetate.[20]
Cbz-D-Proline White crystalline powder76 - 78[14][15][22]Soluble in Ethanol, Methanol, Chloroform; Insoluble in water.[14][21]
Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[23] Protecting groups, particularly the large aromatic ones, significantly increase the LogP value.

While specific experimental LogP values for each protected D-proline are not uniformly available in the literature, the structural modifications provide a clear directional understanding. The large, non-polar surface area of the Fmoc and Cbz groups leads to a substantial increase in lipophilicity compared to the more compact Boc group. This relationship is crucial for applications such as enhancing cell membrane permeability or designing compounds for specific delivery systems.

G cluster_0 Lipophilicity (LogP) cluster_1 Property Impact D_Proline D-Proline (Low LogP) Boc_Pro Boc-D-Proline D_Proline->Boc_Pro + Boc Cbz_Pro Cbz-D-Proline Boc_Pro->Cbz_Pro + Aromaticity Fmoc_Pro Fmoc-D-Proline (High LogP) Cbz_Pro->Fmoc_Pro + Size/ Aromaticity Increase Increasing Lipophilicity

Caption: Impact of protecting groups on the lipophilicity of D-proline.

Acid-Base Properties (pKa)

The pKa value is fundamental to understanding a molecule's ionization state at a given pH.[24] Unprotected D-proline is zwitterionic, with a pKa for the carboxylic acid group around 1.9 and a pKa for the secondary amine around 10.6. Protecting the amino group removes its basic character, leaving only the carboxylic acid's pKa to consider.

The electronic effects of the protecting group can subtly influence the acidity of the remaining carboxylic acid.

CompoundPredicted pKa (Carboxylic Acid)
Boc-D-Proline 4.01 ± 0.20[6][25]
Fmoc-D-Proline 3.95 ± 0.20[13]
Cbz-D-Proline 3.99 ± 0.20[14]

The predicted pKa values for the carboxylic acid moiety of Boc-, Fmoc-, and Cbz-protected D-proline are all in a similar range, indicating that at physiological pH (~7.4), the carboxyl group will be deprotonated and carry a negative charge.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and reproducibility, standardized methods for determining these properties are essential. The following section outlines common, field-proven protocols.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[26][27]

Objective: To determine the equilibrium solubility of a protected D-proline derivative in a specific solvent at a controlled temperature.

Materials:

  • Protected D-proline derivative (solid)

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4, ethyl acetate)

  • Glass vials with screw caps

  • Temperature-controlled shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid protected D-proline to a vial containing a known volume of the solvent.[26] The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further pellet the solid.[28]

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[26]

  • Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standards and the filtered sample using a validated HPLC method.

  • Calculation: Construct a calibration curve from the standard solutions. Use the peak area of the filtered sample to determine its concentration from the calibration curve. This concentration represents the equilibrium solubility.[27]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Lipophilicity (LogP) Determination (RP-HPLC Method)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative to the traditional shake-flask method for estimating LogP values.[23][29]

Objective: To estimate the LogP of a protected D-proline derivative by correlating its retention time on a reversed-phase column with those of known standards.

Materials:

  • Protected D-proline derivative

  • A set of reference compounds with known LogP values

  • RP-HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile/water or methanol/water)

  • Data analysis software

Procedure:

  • Method Development: Establish an isocratic RP-HPLC method that provides good peak shape and retention for the test compound and reference standards.

  • Standard Calibration: Inject each reference compound individually to determine its retention time (t_R).

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference standards against their known LogP values. Perform a linear regression to obtain a standard equation.[23]

  • Analyze Test Compound: Inject the protected D-proline derivative under the identical HPLC conditions to obtain its retention time.

  • Calculate LogP: Calculate the capacity factor (k) for the test compound and use the standard equation from the calibration curve to determine its LogP value.[23][30]

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the pKa of ionizable groups.[31][32]

Objective: To determine the pKa of the carboxylic acid group of a protected D-proline derivative.

Procedure:

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[24][33]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the protected D-proline derivative in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).[33] Maintain a constant ionic strength using a background electrolyte like KCl.[24]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode into the solution.

  • Titration: If the sample is acidic, titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[24][32]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.[32] For greater accuracy, a first-derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.

Conclusion and Future Perspectives

The selection of a protecting group for D-proline is a strategic decision with profound implications for the molecular weight and physicochemical properties of the resulting derivative. As demonstrated, Boc, Fmoc, and Cbz groups impart distinct characteristics regarding solubility, lipophilicity, and pKa. A thorough understanding and experimental validation of these properties are indispensable for the rational design of synthetic routes and the development of effective, bioavailable drug candidates. As the field of medicinal chemistry continues to evolve, the use of proline analogues and novel protecting group strategies will remain a cornerstone for creating next-generation therapeutics.[34][35]

References

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  • Proline: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences Amino Acid.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2).
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, December 19). WuXi AppTec.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). U.S. EPA.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Amino acid protecting groups. (n.d.). The GPM.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • Proline, a privileged fragment in drug design: advances and future perspectives. (2026, February 16). Journal of Molecular Structure.
  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024, November 12). Journal of Medicinal Chemistry.
  • Shake Flask Method Summary. (n.d.). BioAssay Systems.
  • Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. (2019, April 18). MDPI.
  • Potentiometric Titration of an Unknown Weak Acid. (n.d.).
  • N-Benzyloxycarbonyl-D-proline. (n.d.). ChemicalBook.
  • Fmoc-D-proline. (n.d.). ChemicalBook.
  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (n.d.). PMC.
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022, August 18). MDPI.
  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. (2009, March 15). PubMed.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, August 23). Simulations Plus.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
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  • Cbz-D-Proline BP EP USP CAS 6404-31-5 Manufacturers and Suppliers. (n.d.). Fengchen.
  • CAS 101555-62-8: fmoc-D-proline. (n.d.). CymitQuimica.
  • Fmoc-D-proline | 101555-62-8. (n.d.). ChemicalBook.
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  • N-CBZ-D-Proline | CAS#:6404-31-5. (n.d.). Chemsrc.
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Exploratory

The Stereochemical Imperative: Divergent Properties and Applications of cis- and trans-4-Amino-D-Proline

Executive Summary In the realm of advanced peptidomimetics and agrochemical development, the non-natural amino acid 4-amino-D-proline serves as a critical structural scaffold. While the primary chemical connectivity rema...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced peptidomimetics and agrochemical development, the non-natural amino acid 4-amino-D-proline serves as a critical structural scaffold. While the primary chemical connectivity remains identical between its isomers, the spatial orientation of the C4-amino group—whether cis or trans relative to the C2-carboxylate—fundamentally alters the conformational landscape of the pyrrolidine ring. This in-depth technical guide explores the stereoelectronic causality that differentiates cis-4-amino-D-proline from trans-4-amino-D-proline, detailing their structural dynamics, synthetic methodologies, and distinct applications in drug discovery and biological control.

Stereochemical Architecture

D-Proline is defined by an (R)-configuration at the α-carbon (C2). The introduction of an amino group at the C4 position generates two distinct diastereomers within the D-series:

  • cis-4-amino-D-proline : The C4-amino group is positioned on the same face of the pyrrolidine ring as the C2-carboxyl group, yielding an absolute configuration of (2R, 4R) [1].

  • trans-4-amino-D-proline : The C4-amino group is positioned on the opposite face of the ring relative to the C2-carboxyl group, yielding an absolute configuration of (2R, 4S) [2].

The inversion of this single stereocenter does not merely alter the molecule's spatial footprint; it induces a profound stereoelectronic shift that dictates the folding behavior of any peptide chain into which it is incorporated[3].

Conformational Dynamics: The Stereoelectronic Gauche Effect

The utility of 4-aminoproline derivatives stems from their ability to preorganize peptide backbones. The pyrrolidine ring is highly flexible, rapidly interconverting between Cγ-endo and Cγ-exo puckered conformations. However, introducing an electronegative substituent (such as an amine or ammonium group) at C4 restricts this equilibrium via the stereoelectronic gauche effect [4].

To maximize hyperconjugation (specifically the σC−H​→σC−N∗​ interaction), the electronegative C4 substituent strongly prefers a pseudoaxial orientation.

  • In trans-4-amino-D-proline (2R, 4S) , forcing the C4-amine into a pseudoaxial position pulls the Cγ atom out of the plane in the opposite direction of the C2-carboxylate, resulting in a strong preference for the Cγ-exo pucker[5].

  • Conversely, in cis-4-amino-D-proline (2R, 4R) , the pseudoaxial preference of the C4-amine forces the Cγ atom out of the plane on the same side as the C2-carboxylate, heavily favoring the Cγ-endo pucker[5].

Causality on the Amide Bond: The ring pucker directly dictates the cis/trans isomerization (ω torsion angle) of the preceding amide bond. The Cγ-exo pucker relieves steric clash, stabilizing the trans amide bond (ω ≈ 180°), whereas the Cγ-endo pucker sterically forces the preceding amide bond into a cis conformation (ω ≈ 0°)[3].

ConformationalDynamics A 4-amino-D-proline Core (2R) B cis Isomer (2R, 4R) A->B C4 Amino same face C trans Isomer (2R, 4S) A->C C4 Amino opposite face D Cγ-endo Pucker Preference B->D Stereoelectronic Effect E Cγ-exo Pucker Preference C->E Stereoelectronic Effect F cis Amide Bond Stabilization D->F Torsional Restraint G trans Amide Bond Stabilization E->G Torsional Restraint

Fig 1: Stereochemical pathways dictating pyrrolidine ring pucker and amide bond stabilization.

Biological and Pharmacological Applications

Drug Development and Peptidomimetics

The ability to lock a peptide bond into a specific geometry makes both isomers invaluable in drug discovery. Cyclization through a (2S, 4S) or (2R, 4R) 4-aminoproline residue is frequently used to stabilize distinct β-hairpin conformations, a structural motif critical for the development of synthetic vaccines and targeted protein-protein interaction inhibitors[6]. Furthermore, the trans isomer is heavily utilized in the synthesis of cationic collagen mimetics. The preorganization of the Cγ-exo pucker leads to hyperstable triple helices, which have proven highly effective as cell-penetrating agents for intracellular drug and plasmid DNA delivery[5].

Agrochemicals: Mycoherbicides

Beyond synthetic applications, trans-4-amino-D-proline is a naturally occurring phytotoxin. It is produced as a secondary metabolite by the fungal plant pathogen Ascochyta caulina[7]. In agricultural science, this fungus is deployed as a biocontrol agent against Chenopodium album (common lambsquarters), one of the world's most troublesome agricultural weeds[8]. The trans-4-amino-D-proline isomer acts synergistically with another fungal toxin, ascaulitoxin, to disrupt amino acid metabolism in the target weed, causing severe necrosis and plant death[9]. The strict requirement for the trans-D stereochemistry highlights the highly specific biological recognition pathways involved in its phytotoxicity.

Synthetic Methodologies: Self-Validating Protocols

To harness the specific conformational properties of the trans isomer, researchers must employ rigorous, stereocontrolled synthetic pathways. The standard protocol for synthesizing trans-4-amino-D-proline (2R, 4S) relies on the precise Walden inversion of the commercially available cis-4-hydroxy-D-proline (2R, 4R)[1].

Step-by-Step Experimental Workflow:

  • Protection (N-Boc & Methyl Esterification): The secondary amine of cis-4-hydroxy-D-proline is protected using di-tert-butyl dicarbonate ( Boc2​O ) under basic conditions. The carboxylic acid is subsequently converted to a methyl ester using diazomethane or methanol/HCl to prevent unwanted side reactions during activation[2].

  • Activation (Tosylation/Mesylation): The C4-hydroxyl group of the cis isomer is activated to form a superior leaving group. The protected intermediate is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of anhydrous pyridine. Rationale: The hydroxyl group is a poor leaving group; converting it to a sulfonate ester enables the subsequent substitution reaction.

  • Nucleophilic Substitution ( SN​2 Inversion): The activated intermediate is treated with an excess of sodium azide ( NaN3​ ) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60-80°C). Rationale: The azide nucleophile attacks the C4 carbon exclusively from the opposite face of the bulky leaving group. This SN​2 mechanism guarantees a complete inversion of stereochemistry at C4, converting the (4R) center to a (4S) center[2].

  • Reduction (Hydrogenation): The resulting trans-4-azido derivative is dissolved in methanol and subjected to catalytic hydrogenation using hydrogen gas ( H2​ ) over a 10% Palladium on Carbon (Pd/C) catalyst. Rationale: This cleanly reduces the azide to a primary amine without affecting the stereocenter, yielding the protected trans-4-amino-D-proline[2].

SyntheticWorkflow S1 Step 1: Starting Material cis-4-hydroxy-D-proline S2 Step 2: Protection N-Boc & Methyl Ester S1->S2 S3 Step 3: Activation Tosylation of C4-OH S2->S3 S4 Step 4: Substitution Azide Displacement (Inversion) S3->S4 S5 Step 5: Reduction Hydrogenation to Amine S4->S5 S6 Final Product: trans-4-amino-D-proline S5->S6

Fig 2: Step-by-step synthetic workflow for trans-4-amino-D-proline via stereochemical inversion.

Quantitative Data Summary

The following table summarizes the divergent physicochemical and biological properties resulting from the C4 stereocenter inversion:

Propertycis-4-amino-D-prolinetrans-4-amino-D-proline
Absolute Configuration (2R, 4R)(2R, 4S)
C4-Amino Spatial Orientation Same face as C2-carboxylateOpposite face to C2-carboxylate
Pyrrolidine Ring Pucker Cγ-endo strongly preferredCγ-exo strongly preferred
Amide Bond Stabilization Favors cis geometry (ω ≈ 0°)Favors trans geometry (ω ≈ 180°)
Primary Applications Constrained β-hairpin mimeticsCollagen mimetics, Foldamers
Natural Occurrence Purely synthetic originPhytotoxin in Ascochyta caulina

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Deprotection of Fmoc Side Chains on Boc-Protected D-Proline

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, orthogonal protection strategies, and self-validating experimental workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, orthogonal protection strategies, and self-validating experimental workflows.

Executive Summary & Chemical Context

The synthesis of conformationally constrained peptidomimetics frequently relies on substituted proline derivatives. A prominent building block in this space is (4S)-1-Boc-4-amino-D-proline (and its stereoisomers), which features a pyrrolidine ring where the α -amine is protected by a tert-butoxycarbonyl (Boc) group, and the 4-position side-chain amine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group[1].

Successfully utilizing this scaffold requires an orthogonal protection strategy —the ability to selectively unmask the side-chain primary amine for functionalization while leaving the α -amine strictly protected[2]. This guide details the mechanistic principles, quantitative reagent selection, and a self-validating protocol for the selective removal of the Fmoc group in solid-phase or solution-phase synthesis.

Mechanistic Causality: The Logic of Orthogonality

The success of the Boc/Fmoc orthogonal strategy relies on a fundamental dichotomy in chemical lability: base-catalyzed elimination versus acidolysis [2].

The Fmoc Group: Base-Labile E1cB Elimination

The Fmoc group is selectively cleaved by mild secondary amines, most commonly piperidine. The mechanism is not a simple nucleophilic attack; rather, it is a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) reaction [3].

  • Proton Abstraction: Piperidine acts as a base to abstract the highly acidic β -proton at the 9-position of the fluorene ring.

  • Elimination: The resulting stabilized anion collapses, releasing carbon dioxide and a highly reactive electrophile, dibenzofulvene (DBF).

  • Scavenging: Piperidine then acts as a nucleophile, attacking the DBF to form a stable DBF-piperidine adduct. If DBF is not efficiently scavenged, it will re-alkylate the newly exposed primary amine[3].

The Boc Group: Absolute Stability to Base

Conversely, the Boc group forms a carbamate linkage that lacks any highly acidic β -protons. It is completely impervious to the basic conditions and nucleophilic attack of 20% piperidine[2]. Boc removal strictly requires strong acidic conditions (e.g., 95% Trifluoroacetic acid) to protonate the carbamate oxygen, leading to fragmentation into a tert-butyl cation and CO₂[4].

OrthogonalProtection Start 1-Boc-4-(Fmoc-amino)-D-proline (Fully Protected Scaffold) Base 20% Piperidine in DMF (Mild Base) Start->Base Acid 95% TFA in DCM (Strong Acid) Start->Acid FmocCleaved Fmoc Cleaved (4-NH2 Exposed) Base->FmocCleaved E1cB Elimination BocIntact Boc Intact (α-Amine Protected) Base->BocIntact Stable Carbamate BocCleaved Boc Cleaved (α-Amine Exposed) Acid->BocCleaved Acidolysis FmocIntact Fmoc Intact (4-NH-Fmoc Protected) Acid->FmocIntact Stable to Acid

Logical workflow of orthogonal deprotection for Boc/Fmoc protected D-proline scaffolds.

Quantitative Data: Reagent Selection

While 20% piperidine in N,N-Dimethylformamide (DMF) is the industry standard[5], regulatory restrictions and specific sequence difficulties often necessitate alternatives[3]. The table below summarizes the quantitative and qualitative metrics of various deprotection reagents.

Deprotection ReagentConcentrationBase Strength (pKa)DBF ScavengingRelative Cleavage RatePrimary Application & Notes
Piperidine 20% in DMF~11.2Excellent1.0x (Standard)Default SPPS protocol; optimal balance of basicity and nucleophilicity[3].
Piperazine 5-10% in DMF~9.8Good0.8xLow-toxicity, unregulated alternative; highly comparable yield/purity[6].
4-Methylpiperidine 20% in DMF~11.2Excellent1.0xDirect structural substitute for piperidine; avoids DEA regulations[6].
DBU 1-2% in DMF~13.5Poor5.0x (Fast)Used for difficult/aggregated sequences. Requires piperidine as a scavenger[4].

Self-Validating Experimental Protocol

A robust protocol must not rely on blind faith; it must be a self-validating system . The following methodology for the on-resin deprotection of the D-proline side chain incorporates in-process UV-Vis quantification and post-reaction colorimetric validation.

DeprotectionProtocol S1 Resin Swelling (DMF, 30 min) S2 Initial Deprotection (20% Piperidine/DMF, 3 min) S1->S2 S3 Main Deprotection (20% Piperidine/DMF, 15 min) S2->S3 UV UV-Vis Quantification (Absorbance at 301 nm) S3->UV S4 Washing (DMF 5x, DCM 3x) UV->S4 S5 Kaiser Test (Primary Amine Detection) S4->S5 Decision Are beads blue? (Positive Test) S5->Decision Proceed Proceed to Coupling (Side-chain Extension) Decision->Proceed Yes (Complete) Repeat Repeat Deprotection (Steps 2-4) Decision->Repeat No (Incomplete) Repeat->S3

Self-validating experimental workflow for Fmoc side-chain deprotection.

Step-by-Step Methodology

Step 1: Resin Swelling

  • Action: Suspend the peptide-resin containing the Boc-D-Pro(4-NH-Fmoc)-OH residue in DMF (approx. 10 mL per gram of resin). Agitate gently for 30 minutes[5].

  • Causality: Proper swelling expands the polymer matrix, which is critical for allowing the piperidine to diffuse and reach the sterically hindered 4-position of the proline ring.

Step 2: Initial Fmoc Cleavage (The "Quick Wash")

  • Action: Drain the swelling solvent. Add 20% piperidine in DMF to the resin and agitate for exactly 3 minutes at room temperature[5]. Drain the reaction solution into a collection vessel.

  • Causality: This rapid initial step removes the bulk of the Fmoc groups. Draining it quickly prevents prolonged exposure of the nascent peptide to high concentrations of the reactive DBF byproduct, minimizing the risk of unwanted alkylation[3].

Step 3: Comprehensive Deprotection & Scavenging

  • Action: Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes at room temperature[5]. Drain the solution and pool it with the initial drain.

  • Causality: The extended timeframe ensures complete E1cB elimination of any remaining sterically hindered Fmoc groups. The excess secondary amine acts as a nucleophile to permanently trap the DBF as a stable adduct[3].

Step 4: In-Process Validation (UV-Vis Spectrophotometry)

  • Action: Measure the absorbance of the pooled deprotection effluent at 301 nm using a UV-Vis spectrophotometer[5].

  • Causality: The DBF-piperidine adduct has a distinct UV absorbance maximum at 301 nm. By comparing the absorbance of the final drain to a baseline (or utilizing automated synthesizer monitoring), the absolute completion of the Fmoc removal is quantitatively verified[4].

Step 5: Rigorous Washing

  • Action: Wash the resin with DMF (5 × 1 min) followed by Dichloromethane (DCM) (3 × 1 min)[7].

  • Causality: Complete removal of residual piperidine is critical. Any remaining base trapped in the resin matrix will cause premature, uncontrolled deprotection of the next incoming Fmoc-amino acid during the subsequent coupling step[8].

Step 6: Post-Reaction Validation (Kaiser Test)

  • Action: Remove a micro-aliquot of resin beads. Apply standard Kaiser test reagents (Ninhydrin, Phenol, KCN) and heat at 100°C for 3 minutes[5].

  • Causality: Because we are unmasking the 4-amino group on the D-proline side chain, we are exposing a primary amine. A positive test (dark blue beads) visually confirms successful deprotection[5]. The Boc-protected α -amine remains completely unreactive and intact[2].

Sources

Application

Application Note: Synthesis of Urea-Linked Peptidomimetics Utilizing (4S)-1-Boc-4-amino-D-proline

Prepared by: Senior Application Scientist, Peptidomimetic Therapeutics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The development of pep...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Peptidomimetic Therapeutics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of peptidomimetics aims to overcome the inherent limitations of natural peptides, primarily their susceptibility to proteolytic degradation and poor membrane permeability. Replacing the labile native amide bond with a urea linkage (–NH–CO–NH–) provides exceptional enzymatic stability while introducing a highly rigid, planar moiety that acts as a potent dual hydrogen-bond donor and single acceptor.

The selection of (4S)-1-Boc-4-amino-D-proline as a chiral scaffold is a deliberate structural choice [4]. The pyrrolidine ring restricts the available conformational space (limiting ϕ and ψ dihedral angles), while the specific stereochemistry at the C4 position dictates the ring pucker. When functionalized into a urea, this scaffold reliably induces stable β -turn or γ -turn conformations. In drug discovery, this pre-organization is critical for minimizing the entropic cost of binding to complex targets, such as the displacement of structural water in the neuronal nitric oxide synthase (nNOS) heme pocket [2], or the modulation of α4​β1​ integrin receptors [3].

Causality in Synthetic Strategy

While urea linkages can be formed via the Curtius rearrangement of carboxylic acids (e.g., using Deoxo-Fluor and TMSN 3​ ) [1], starting directly from the commercially available 4-amino-D-proline scaffold allows for a highly efficient, convergent approach. We utilize triphosgene (bis(trichloromethyl) carbonate) to activate the C4-primary amine into an isocyanate intermediate. Triphosgene is selected over phosgene gas due to its safer handling profile as a stable solid, while still providing rapid, quantitative conversion without the racemization risks associated with harsher activation methods.

Synthetic Workflow & Pathway Visualization

G A (4S)-1-Boc-4-amino-D-proline (Chiral Scaffold) B Triphosgene / DIPEA (Amine Activation) A->B CH2Cl2, 0 °C C Isocyanate Intermediate (Electrophilic Hub) B->C -HCl D Amine Addition (Nucleophilic Capture) C->D H-Xaa-OR E Urea-Linked Peptidomimetic (Target Compound) D->E RT, 2-4h

Figure 1: Synthetic workflow for urea-linked peptidomimetics via an isocyanate intermediate.

G Target Target: nNOS Heme Pocket / Integrin Native Native State: Labile Peptide / Structural Water Target->Native Mimetic Urea-Linked 4-Amino-Proline Mimetic Native->Mimetic Ligand Replacement Action Displacement of Water & Conformational Locking Mimetic->Action Result Enhanced Proteolytic Stability & Target Affinity Action->Result

Figure 2: Mechanistic rationale for utilizing rigid urea-linked mimetics in target binding.

Self-Validating Experimental Protocol

This protocol details the conversion of (4S)-1-Boc-4-amino-D-proline methyl ester into an unsymmetrical urea using a secondary amino acid nucleophile (e.g., H-Leu-OMe).

Materials and Reagents
  • (4S)-1-Boc-4-amino-D-proline methyl ester (Starting Material)

  • Triphosgene (Activating Agent)

  • N,N-Diisopropylethylamine (DIPEA) (Acid Scavenger)

  • Nucleophilic Amine (e.g., H-Leu-OMe HCl salt)

  • Anhydrous Dichloromethane (CH 2​ Cl 2​ )

Step-by-Step Methodology

Step 1: Preparation of the Isocyanate Intermediate

  • Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolve (4S)-1-Boc-4-amino-D-proline methyl ester (1.0 mmol) in anhydrous CH 2​ Cl 2​ (10 mL) and cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 mmol) to the solution. Causality: Excess base is required to neutralize the HCl generated during phosgene release and to ensure the amine remains fully deprotonated for nucleophilic attack on the triphosgene.

  • In a separate vial, dissolve triphosgene (0.35 mmol; equivalent to 1.05 mmol of phosgene) in anhydrous CH 2​ Cl 2​ (2 mL).

  • Add the triphosgene solution dropwise to the reaction mixture over 10 minutes. Stir at 0 °C for 30 minutes.

Step 2: In-Process Self-Validation (Crucial Step)

  • Action: Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous Methanol (MeOH).

  • Validation: Analyze the quenched sample via LC-MS. The methanol traps the highly reactive isocyanate to form a stable methyl carbamate. You must observe a mass peak corresponding to [M+58]+ (where M is the mass of the starting amine).

  • Logic: If the starting material mass is still present, activation is incomplete; add an additional 0.05 eq of triphosgene. Do not proceed to Step 3 until conversion is confirmed.

Step 3: Nucleophilic Capture (Urea Formation)

  • Once isocyanate formation is validated, add the nucleophilic amine (e.g., H-Leu-OMe HCl salt, 1.2 mmol) directly to the reaction mixture at 0 °C.

  • If the amine is an HCl salt, add an additional 1.2 mmol of DIPEA to liberate the free base in situ.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Validation: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the primary amine spot indicates complete consumption of the nucleophile.

Step 4: Workup and Isolation

  • Quench the reaction by adding saturated aqueous NaHCO 3​ (10 mL).

  • Extract the aqueous layer with CH 2​ Cl 2​ (3 × 15 mL).

  • Wash the combined organic layers with 0.1 M HCl (10 mL) to remove trace unreacted amines, followed by brine (15 mL).

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure urea-linked peptidomimetic.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected analytical outcomes for the synthesis of standard urea-linked derivatives using this protocol.

Reagent / ParameterEquivalentsFunction / RationaleTime / TempExpected YieldLC-MS Indicator (Quench)
(4S)-1-Boc-4-amino-D-proline 1.0 eqChiral Structural ScaffoldN/AN/ABase Mass ( M )
Triphosgene 0.35 eqGenerates 1.05 eq active phosgene30 min, 0 °CN/A [M+58]+ (MeOH adduct)
DIPEA 3.0 eqHCl Scavenger / BaseN/AN/AN/A
Nucleophilic Amine 1.2 eqUrea coupling partner2-4 hrs, RT75 - 85%Final Product Mass

References

  • Hemantha, H. P., Chennakrishnareddy, G., Vishwanatha, T. M., & Sureshbabu, V. V. (2009). One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Synlett, 407-410.
  • Roman, L. J., et al. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water. National Institutes of Health (PMC).
  • Anselmi, M., et al. (2023). Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. Journal of Medicinal Chemistry.
  • MedChemExpress. (4S)-1-Boc-4-amino-D-proline Product Specifications and Synthesis Applications.
Method

Application Note: Optimizing Solvent Systems for the Solubilization and Coupling of N-Boc-trans-4-N-Fmoc-amino-D-proline in SPPS

Mechanistic Insights: The Solvation Challenge of Orthogonally Protected Prolines N-Boc-trans-4-N-Fmoc-amino-D-proline is a highly valuable, conformationally constrained building block used in the synthesis of peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights: The Solvation Challenge of Orthogonally Protected Prolines

N-Boc-trans-4-N-Fmoc-amino-D-proline is a highly valuable, conformationally constrained building block used in the synthesis of peptidomimetics and structural scaffolds. However, its incorporation during Solid-Phase Peptide Synthesis (SPPS) presents severe physicochemical challenges.

The primary difficulty lies in its massive steric bulk and extreme lipophilicity. The pyrrolidine ring restricts backbone flexibility, while the simultaneous presence of a tert-butyloxycarbonyl (Boc) group on the ring nitrogen and a fluorenylmethyloxycarbonyl (Fmoc) group on the 4-amino position creates a dense, hydrophobic surface area. Unlike standard primary amino acids, this orthogonally protected secondary amine lacks a hydrogen bond donor at the α-amine, fundamentally altering its solvation shell dynamics. Consequently, achieving the standard 0.2 M concentration required for efficient SPPS coupling kinetics is difficult without the correct solvent dipole moment and dispersion forces.

Historically, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the industry standard due to their ability to disrupt intermolecular hydrogen bonding and solvate bulky protecting groups[1]. However, these solvents are now classified as Substances of Very High Concern (SVHC) under European REACH regulations due to their reproductive toxicity[2]. This has driven the critical need for green solvent alternatives that can match or exceed the solvation and resin-swelling capabilities of DMF/NMP without compromising coupling efficiency or enantiomeric purity.

Quantitative Solvent Selection Matrix

Selecting the optimal solvent requires balancing solubilization efficacy, resin swelling kinetics, and environmental impact. The table below synthesizes quantitative performance data for dissolving sterically hindered, Fmoc/Boc-protected amino acids across various solvent systems.

Solvent SystemSolubilization MechanismResin Swelling ProfileEnvironmental & Safety Profile
DMF / NMP (Standard)High dipole moment effectively disrupts H-bonds and solvates lipophilic groups[1].Excellent for Polystyrene (PS) and PEG-based resins.High toxicity; classified as SVHC (reprotoxic)[2].
Anisole / NOP (75:25)N-octyl pyrrolidone (NOP) provides polarity; Anisole solvates the bulky Boc/Fmoc groups[3].Excellent swelling for Rink Amide PS and Wang resins[3].Greener alternative; circumvents SVHC regulatory restrictions.
DMM (Dipropyleneglycol dimethylether)Balances polarity and viscosity via flexible ether linkages[4].Good, but highly hindered residues may require an NMP co-solvent[4].Low human toxicity; easily biodegradable[4].
Aqueous / NMM Forms highly soluble amine salts with Fmoc-amino acids via N-methylmorpholine[5].Requires specialized hydrophilic resins (e.g., SpheriTide Aq)[5].Eliminates organic solvents by 94%; highest sustainability[5].

Experimental Workflow

SPPS_Workflow A 1. Target Solute N-Boc-trans-4-N-Fmoc-amino-D-proline B 2. Solvent Selection (Anisole/NOP, DMM, or Aq/NMM) A->B Dissolve at 0.2 M C 3. Visual Validation (Check for Birefringence/Clarity) B->C Agitate 10 min C->B Fail: Turbid (Add Co-solvent) D 4. Activation (DIC / Oxyma Pure) C->D Pass: Completely Clear E 5. Solid-Phase Coupling (Resin Acylation at 40°C) D->E Transfer to Resin F 6. Self-Validation (Kaiser Test / Micro-Cleavage) E->F Post-Coupling QC F->E Fail: Positive Amine Test

Fig 1: Self-validating workflow for the dissolution and coupling of sterically hindered prolines.

Self-Validating Protocol: Dissolution and Coupling

To ensure high-fidelity peptide assembly, the following protocol integrates causality-driven steps with strict self-validation checkpoints.

Phase 1: Solubilization & Visual Validation
  • Preparation : Weigh out 0.2 mmol of N-Boc-trans-4-N-Fmoc-amino-D-proline.

  • Solvation : Add 1.0 mL of the selected green solvent mixture (e.g., Anisole/NOP 75:25) to achieve a standard SPPS concentration of 0.2 M[3].

    • Causality: Maintaining a 0.2 M concentration ensures a sufficient thermodynamic driving force for the bimolecular coupling reaction without exceeding the solubility limit of the bulky fluorenyl and tert-butyl groups.

  • Agitation : Vortex the mixture for 5–10 minutes at room temperature.

  • Validation Checkpoint 1 (Solubility) : Perform a visual inspection against a dark background. The solution must be optically clear. Any birefringence or turbidity indicates incomplete solvation, which will severely degrade coupling kinetics.

    • Corrective Action: If turbid, gently warm the solution to 40°C or add 5% v/v of a polar co-solvent (e.g., DMSO) before proceeding.

Phase 2: Activation
  • Reagent Addition : Add 0.2 mmol of Oxyma Pure and 0.2 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the clear amino acid solution.

    • Causality: The DIC/Oxyma Pure activation system is strictly selected over traditional uronium salts (like HATU/DIPEA). Proline derivatives are highly susceptible to racemization via oxazolone formation. Oxyma Pure acts as an exceptional nucleophile that rapidly traps the O-acylisourea intermediate before racemization of the sensitive D-proline stereocenter can occur. Furthermore, DIC/Oxyma demonstrates superior solubility in green solvent mixtures compared to HATU[6].

  • Pre-activation : Allow 3 minutes for the formation of the active ester.

Phase 3: Solid-Phase Coupling
  • Transfer : Add the activated mixture to the reaction vessel containing pre-swelled resin (e.g., Rink Amide PS).

  • Acylation : Agitate the suspension for 60 minutes.

    • Causality: For highly sterically hindered residues like orthogonally protected prolines, coupling at an elevated temperature (40°C) using microwave or conventional heating is highly recommended to increase the kinetic rate of acylation and overcome steric clashes within the resin matrix.

Phase 4: In-Process Validation
  • Washing : Drain the reaction vessel and wash the resin sequentially with the coupling solvent (3x) and a volatile solvent like DCM or a green equivalent (3x) to remove unreacted reagents.

  • Validation Checkpoint 2 (Coupling Efficiency) : Perform a Kaiser Test on an aliquot of the resin beads.

    • Self-Validation: A successful coupling yields colorless/yellow beads, confirming >99% acylation of the free amines. If the beads turn blue, the coupling is incomplete.

    • Corrective Action: Do not proceed to Fmoc deprotection. Perform a recoupling cycle using a fresh batch of activated amino acid, potentially switching to a higher-swelling solvent mixture (e.g., incorporating DMM) to expose hidden reactive sites[4].

References

  • Evaluation of greener solvents for solid-phase peptide synthesis (tandfonline.com). 2

  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT (tandfonline.com). 3

  • Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis (nih.gov).4

  • Green Peptide Synthesis (americanpeptidesociety.org). 5

  • Advances in Fmoc solid-phase peptide synthesis (nih.gov).6

  • Solvents for Solid Phase Peptide Synthesis (peptide.com).1

Sources

Application

Using N-Boc-trans-4-N-fmoc-amino-D-proline as a turn inducer in peptides

Application Note: N-Boc-trans-4-(Fmoc-amino)-D-proline as a Bifunctional Beta-Turn Inducer in Peptidomimetic Design The Architectural Logic of Beta-Turn Nucleation In the rational design of peptidomimetics, constraining...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Boc-trans-4-(Fmoc-amino)-D-proline as a Bifunctional Beta-Turn Inducer in Peptidomimetic Design

The Architectural Logic of Beta-Turn Nucleation

In the rational design of peptidomimetics, constraining a linear peptide into a bioactive conformation is critical for enhancing receptor affinity and proteolytic stability. The beta-turn is one of the most ubiquitous secondary structure motifs involved in protein-protein interactions (PPIs). However, short linear peptides rarely maintain stable beta-turns in aqueous solution due to the high entropic cost of folding.

To overcome this, synthetic chemists utilize constrained proline analogs to artificially nucleate chain reversals[1]. N-Boc-trans-4-(Fmoc-amino)-D-proline is a highly specialized, bifunctional building block designed specifically for this purpose.

The causality behind its structural power lies in its stereochemistry and substitution pattern:

  • Stereochemical Constraint (D-Proline): While native L-proline typically induces Type I or Type II beta-turns, the inversion of stereochemistry at the alpha-carbon (D-proline) strongly enforces a Type II' beta-turn when paired with an L-amino acid at the i+2 position[2]. This heterochiral (D-Pro-L-Xaa) sequence acts as an obligatory turn inducer, pre-organizing the peptide backbone into a U-shape and dramatically lowering the entropic barrier to macrocyclization.

  • Topological Advantage (trans-4-Amino Substitution): The 4-amino group provides an orthogonal attachment point. Because it is in the trans configuration relative to the carboxylate, the amino group points directly outward from the apex of the beta-turn. This ensures that any attached bulky fluorophores, pharmacokinetic modifiers, or cross-linking tethers are highly solvent-exposed and do not sterically clash with the cross-strand hydrogen bonding network of the resulting beta-hairpin[3][4].

Stereoelectronic Control and Conformational Dynamics

The efficiency of a turn inducer is dictated by the pyrrolidine ring pucker, which in turn controls the backbone dihedral angles ( ϕ,ψ ). The trans-4-amino substitution exerts a strong stereoelectronic effect (the gauche effect) between the electronegative 4-substituent and the ring nitrogen.

This interaction heavily biases the pyrrolidine ring toward a C γ -exo pucker [5]. The C γ -exo pucker restricts the ϕ angle to approximately -60° (or +60° for D-proline) and strongly favors the trans isomer ( ω≈180° ) of the preceding peptide bond, locking the backbone into the exact geometry required for the i+1 position of a beta-turn.

Table 1: Conformational and Topological Properties of Proline-Based Turn Inducers

Proline DerivativeTypical Turn TypePreferred PositionRing Pucker BiasPrimary Application
L-Proline Type I, Type II i+1 C γ -endo / C γ -exoNative beta-turns, collagen helices
D-Proline Type II', Type I' i+1 C γ -endo / C γ -exoBeta-hairpin nucleation
trans-4-Amino-L-Proline Type II i+1 C γ -exoFunctionalized native turns
trans-4-Amino-D-Proline Type II' i+1 C γ -exoFunctionalized hairpin mimetics

Orthogonal Synthesis Strategies

The dual protection scheme of N-Boc-trans-4-(Fmoc-amino)-D-proline (N- α -Boc, 4-N-Fmoc) enables a highly controlled, orthogonal solid-phase peptide synthesis (SPPS) workflow. By placing this residue at the N-terminus of a growing Fmoc-synthesized chain, the 4-N-Fmoc group can be selectively removed with piperidine to build a secondary peptide branch or attach a probe. Meanwhile, the N- α -Boc group remains completely intact until the final global cleavage with Trifluoroacetic Acid (TFA), which simultaneously releases the peptide from the resin and unmasks the alpha-amine for subsequent head-to-tail cyclization.

Workflow Step1 Linear Chain Elongation (Fmoc-SPPS) Step2 Couple N-Boc-trans-4- (Fmoc-amino)-D-proline Step1->Step2 N-terminal addition Step3 Fmoc Deprotection (20% Piperidine) Step2->Step3 Orthogonal handling Step4 Side-Chain Functionalization (e.g., Fluorophore) Step3->Step4 4-amino exposed Step5 Global Cleavage & Boc Removal (95% TFA) Step4->Step5 Retains N-alpha-Boc Step6 Head-to-Tail Cyclization (Solution Phase) Step5->Step6 Free alpha-amine generated

Figure 1: Orthogonal SPPS workflow utilizing N-Boc-trans-4-(Fmoc-amino)-D-proline for cyclic peptides.

Step-by-Step Protocol: Synthesis of a Functionalized Cyclic Beta-Hairpin

This protocol outlines a self-validating system for synthesizing a head-to-tail cyclic peptidomimetic with a functionalized turn apex.

Phase 1: Backbone Assembly & Turn Induction

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Linear Elongation: Synthesize the sequence up to the i+2 position using standard Fmoc/tBu chemistry (3 eq amino acid, 3 eq DIC, 3 eq OxymaPure).

  • Turn Inducer Coupling: Add 0.3 mmol of N-Boc-trans-4-(Fmoc-amino)-D-proline, 0.3 mmol HATU, and 0.6 mmol DIPEA. React for 2 hours.

    • Causality: HATU is utilized here instead of DIC/Oxyma because the secondary amine of the preceding residue can be sterically hindered, and the D-proline derivative requires highly efficient uronium-based activation to prevent unreacted deletion sequences.

  • Validation Check: Perform a Kaiser test. A negative result (yellow) validates complete coupling.

Phase 2: Orthogonal Functionalization at the Turn Apex 5. Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 x 10 min) to unmask the 4-amino group.

  • Causality: The N- α -Boc group is entirely stable to basic conditions, ensuring that subsequent couplings strictly occur at the solvent-exposed 4-position.

  • Probe Attachment: Couple the desired functional group (e.g., Fmoc-Gly-OH as a spacer, followed by a Cy5-NHS ester).

  • Validation Check: Perform a micro-cleavage (10 µL resin in 100 µL TFA for 30 min) and analyze via LC-MS to confirm the mass shift associated with probe attachment.

Phase 3: Global Cleavage and Macrocyclization 8. Cleavage: Treat the resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

  • Causality: This step simultaneously releases the peptide from the solid support, removes side-chain protecting groups, and removes the N- α -Boc group, yielding a free N-terminal alpha-amine perfectly poised for cyclization.

  • Pre-organization & Cyclization: Dissolve the crude linear peptide in DMF at a highly dilute concentration (1 mg/mL). Add 3 eq PyBOP and 6 eq DIPEA.

    • Causality: The D-Pro-L-Xaa sequence pre-organizes the linear peptide into a U-shape (Type II' turn), bringing the N- and C-termini into close spatial proximity. This drastically lowers the entropic barrier, favoring intramolecular macrocyclization over intermolecular dimerization.

  • Final Validation: Monitor by LC-MS. The product mass should be[M - 18] (loss of H2O) relative to the linear precursor, validating successful head-to-tail cyclization.

BetaTurnNucleation L1 N-Terminal Strand DPro D-Proline (i+1 position) L1->DPro Peptide bond LAA L-Amino Acid (i+2 position) DPro->LAA Stereochemical constraint C1 C-Terminal Strand LAA->C1 Peptide bond Turn Type II' Beta-Turn (Chain Reversal) C1->Turn H-Bonding (i to i+3)

Figure 2: Structural mechanism of Type II' beta-turn nucleation by D-Pro-L-Xaa dipeptide motifs.

References

  • Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models. PubMed (nih.gov). 2

  • Synthetic Peptides as Protein Mimics. Frontiers. 1

  • Discovery of Subnanomolar Arginine-Glycine-Aspartate-Based αVβ3/αVβ5 Integrin Binders Embedding 4-Aminoproline Residues. ResearchGate. 3

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC (nih.gov).5

  • Cleavable cell-permeable nanobodies for immunostaining in living cells. ResearchGate. 4

Sources

Method

Procedure for solution phase synthesis with protected amino-D-proline

An Application Guide to Solution-Phase Synthesis with Protected Amino-D-Proline For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of D-proline into peptide structures is a powerfu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Solution-Phase Synthesis with Protected Amino-D-Proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of D-proline into peptide structures is a powerful strategy for enhancing enzymatic stability and inducing specific conformational constraints, which are critical attributes for therapeutic peptide candidates.[1] While solid-phase peptide synthesis (SPPS) is widely adopted, classical solution-phase synthesis remains an indispensable technique, particularly for large-scale production and for sequences that are challenging to assemble on a solid support.[2] This guide provides a detailed framework for the solution-phase synthesis of peptides containing D-proline, focusing on the strategic selection of protecting groups, robust coupling and deprotection protocols, and methods for purification and characterization. We address common challenges, such as the unique reactivity of proline's secondary amine and the mitigation of side reactions, to ensure high-yield and high-purity outcomes.

Introduction: The Rationale for D-Proline in Solution-Phase Synthesis

The unique, rigid pyrrolidine ring of proline significantly influences peptide backbone conformation. Utilizing the D-enantiomer, D-proline, offers two primary advantages in drug design:

  • Enhanced Proteolytic Resistance: Proteases, the enzymes responsible for peptide degradation in vivo, are highly stereospecific and typically recognize only L-amino acids. Incorporating D-proline renders the adjacent peptide bonds resistant to cleavage, thereby increasing the peptide's biological half-life.[1]

  • Conformational Control: The fixed φ (phi) dihedral angle of D-proline introduces a rigid bend or "kink" in the peptide chain, which can be exploited to stabilize specific secondary structures (e.g., β-turns) that are essential for receptor binding and biological activity.[1]

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers distinct advantages for proline-containing peptides. It allows for the purification and characterization of intermediate fragments, which can be crucial for troubleshooting difficult couplings and ensuring the purity of the final product.[3][4] This method is also highly scalable, making it a preferred choice for manufacturing.

Strategic Planning: Selection of Protecting Groups

The success of solution-phase synthesis hinges on an orthogonal protecting group strategy, where one group can be removed without affecting another.[5] This allows for the selective deprotection of either the N-terminus for chain elongation or the C-terminus for segment coupling.

N-Terminal Protection

The α-amino group of D-proline must be protected to prevent self-polymerization and to ensure controlled, sequential peptide bond formation.

Protecting GroupAcronymIntroduction ReagentCleavage ConditionsKey Considerations
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OModerately acidic (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))[1][6]Robust and widely used. Not strictly orthogonal with benzyl-based C-terminal protection but offers differential acid lability.[5]
9-Fluorenyl-methoxycarbonyl FmocFmoc-OSu or Fmoc-ClBasic (e.g., 20% Piperidine in DMF)[2][7]Provides true orthogonality with acid-labile C-terminal and side-chain protecting groups.[5]
Benzyloxycarbonyl Cbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)Cleavage by hydrogenolysis is mild and highly selective. Incompatible with other reducible groups.
C-Terminal Protection

The carboxylic acid group is typically protected as an ester to prevent it from reacting during the coupling step.

Protecting GroupTypeIntroduction MethodCleavage ConditionsKey Considerations
Methyl or Ethyl Ester Alkyl EsterFischer esterification (e.g., SOCl₂ in MeOH/EtOH)Saponification (e.g., NaOH or LiOH in aq. alcohol)Saponification conditions can potentially cause racemization of the C-terminal amino acid.[8]
Benzyl Ester Benzyl EsterBenzyl alcohol with an acid catalystCatalytic Hydrogenolysis (H₂/Pd-C)[2]Cleavage is very mild. This group is orthogonal to the Fmoc group and compatible with the Boc group strategy.

Core Synthesis Workflow and Protocols

The synthesis of a dipeptide, for example, Ac-Xaa-D-Pro-NH₂, involves a series of discrete, sequential steps of protection, coupling, and deprotection.

Protocol 1: N-Terminal Protection of D-Proline (Boc Strategy)

This protocol describes the protection of the secondary amine of D-proline using di-tert-butyl dicarbonate.

  • Dissolution: Dissolve D-proline (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (NaOH, 2.5 eq) to raise the pH to ~10.

  • Boc Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the mixture under reduced pressure to remove the Dioxane. Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify with a cold, dilute acid (e.g., 1M HCl or KHSO₄) to pH 2-3.

  • Isolation: Extract the product, N-Boc-D-proline, with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the final product, which can be purified by crystallization.

Protocol 2: Peptide Coupling using DCC/HOBt

This protocol details the formation of a peptide bond between an N-protected amino acid and a C-protected amino acid.

Causality Note: The use of dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] However, this intermediate is prone to rearranging into a stable N-acylurea byproduct and can promote racemization. The addition of 1-hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is less reactive but significantly suppresses both racemization and N-acylurea formation.[10][11]

  • Reagent Dissolution: Dissolve the N-protected amino acid (e.g., Boc-D-Pro-OH, 1.0 eq), the C-protected amino acid (e.g., H-Ala-OBn, 1.0 eq), and HOBt (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This minimizes side reactions, especially racemization.

  • DCC Addition: Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • DCU Removal: Filter the reaction mixture to remove the insoluble DCU byproduct.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with dilute acid (e.g., 5% HCl) to remove any unreacted amine, then with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude peptide can be purified by column chromatography or crystallization.

G cluster_0 Activation Step cluster_1 Coupling Step BocPro Boc-D-Pro-OH DCC DCC Active_Intermediate O-acylisourea (Highly Reactive) HOBt HOBt HOBt_Ester HOBt-Ester (Racemization Suppressed) Peptide Boc-D-Pro-Xaa-OBn (Protected Dipeptide) HOBt_Ester->Peptide + Nucleophilic Attack Amino_Ester H-Xaa-OBn (Nucleophile)

Protocol 3: N-Terminal Boc Group Deprotection
  • Dissolution: Dissolve the Boc-protected peptide in a minimal amount of DCM.

  • Acid Treatment: Add an equal volume of TFA (creating a 50% TFA/DCM solution) and stir at room temperature.[6] Monitor the reaction by TLC. Deprotection is typically complete within 20-30 minutes.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene several times to ensure all residual acid is removed.

  • Isolation: The resulting peptide TFA salt can often be precipitated by adding cold diethyl ether. The solid can then be collected by filtration. This product is used directly in the next coupling step after neutralization.

Protocol 4: C-Terminal Benzyl Ester Deprotection (Hydrogenolysis)
  • Setup: Dissolve the benzyl-protected peptide in a suitable solvent like methanol, ethanol, or ethyl acetate. Add a catalytic amount of Palladium on Carbon (10% Pd/C).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until all starting material is consumed.

  • Catalyst Removal: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the filtrate to dryness to obtain the deprotected peptide.

Purification and Characterization

Post-synthesis, the crude peptide product contains the target molecule along with impurities from side reactions and incomplete couplings.[4]

  • Extraction & Crystallization: For solution-phase synthesis, classical purification techniques such as acid-base extraction during work-up and subsequent crystallization are powerful methods for purifying intermediate and final products.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful method for the final purification of peptides.[4] Peptides are separated based on their hydrophobicity on a C18 stationary phase, typically using a water/acetonitrile gradient containing 0.1% TFA.[4][13]

  • Characterization: The identity and purity of the final peptide should be confirmed using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting and Critical Considerations

Racemization

While proline itself is a chiral secondary amine and resistant to racemization, the activated carboxylic acid of the N-protected amino acid being coupled to the proline ester can racemize via an oxazolone intermediate mechanism.[8][14]

  • Mechanism: Strong activation of the carboxyl group can lead to the formation of a planar oxazol-5(4H)-one intermediate. The α-proton becomes highly acidic and can be abstracted by a base, leading to loss of stereochemical integrity.[8]

  • Mitigation Strategies:

    • Use Additives: Always use racemization-suppressing additives like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10][14]

    • Avoid Problematic Reagents: The combination of a carbodiimide (like DIC) and HOBt in DMF has been shown to increase racemization risk for some amino acids.[14]

    • Low Temperatures: Perform the activation and coupling steps at 0 °C or lower to reduce the rate of oxazolone formation.

Slow Coupling Kinetics

The secondary amine of proline is sterically hindered and less nucleophilic than the primary amines of other amino acids, which can lead to slow or incomplete coupling reactions.[14]

  • Mitigation Strategies:

    • Use Potent Coupling Reagents: For difficult couplings, stronger uronium/aminium-based reagents like HBTU, HATU, or COMU can be more effective than carbodiimides.[9][11][12]

    • Double Coupling: If monitoring (e.g., via TLC) shows incomplete reaction, a second addition of the activated amino acid and coupling reagent can be performed to drive the reaction to completion.[14]

    • Increase Reagent Concentration: Using a slight excess (1.1-1.5 equivalents) of the activated amino acid can help improve coupling efficiency.[6]

References

  • THAMM, P. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Fmoc Deprotection of D-Proline Residues. Benchchem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Skerlavaj, B., et al. (n.d.). Purification and Properties of Proline-Rich Antimicrobial Peptides from Sheep and Goat Leukocytes. PMC.
  • AAPPTEC. (n.d.). Coupling Reagents. Peptides.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications (RSC Publishing).
  • (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
  • BenchChem Technical Support Team. (2025). A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry. Benchchem.
  • (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
  • (2023). Epimerisation in Peptide Synthesis. MDPI.
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Optimizing Coupling Yields of N-Boc-trans-4-N-Fmoc-amino-D-proline

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers and drug development professionals facing synthetic bottlenecks with highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers and drug development professionals facing synthetic bottlenecks with highly functionalized, conformationally constrained amino acid derivatives.

N-Boc-trans-4-N-Fmoc-amino-D-proline presents severe steric challenges during chain elongation. Below, we provide an in-depth mechanistic analysis, validated troubleshooting steps, and optimized protocols to ensure high coupling yields and chiral integrity.

Section 1: Mechanistic Insights & The "Proline Problem" (FAQs)

Q: Why does N-Boc-trans-4-N-Fmoc-amino-D-proline consistently exhibit poor coupling kinetics? A: The difficulty arises from dual steric hindrance. The rigid pyrrolidine ring restricts the conformational freedom of the growing peptide chain. Furthermore, the bulky Fmoc group at the 4-position heavily shields the reactive centers. When coupling to the proline nitrogen, you are reacting with a secondary amine, which inherently possesses 1[1]. When coupling from the proline carboxylate, the bulky N-alpha Boc and 4-N-Fmoc groups sterically hinder the formation and subsequent nucleophilic attack of the O-acylisourea or active ester intermediate.

Q: How do modern coupling reagents influence the activation state to overcome this hindrance? A: Traditional carbodiimide activation (e.g., DIC alone) forms an O-acylisourea intermediate that is prone to rearrangement into an inactive N-acylurea or an oxazolone, leading to racemization. The addition of advanced coupling additives like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) intercepts the O-acylisourea to form a highly reactive, stable ester. OxymaPure has a lower pKa and superior leaving group ability compared to legacy additives like HOBt, 2 of sterically hindered proline derivatives[2].

Section 2: Quantitative Data: Reagent Selection Matrix

Selecting the correct coupling reagent is the most critical variable when working with 4-amino-proline derivatives. The table below summarizes the performance of various coupling reagents based on their active species and stability.

Coupling StrategyActive SpeciesCoupling Efficiency (Hindered)Racemization RiskHydrolytic Stability in DMF
DIC / OxymaPure Oxyma EsterHighVery LowHigh (>95% after 48h)
HATU / DIEA OAt EsterVery HighLowHigh
COMU / DIEA Oxyma EsterVery HighLowLow (0% after 48h)
PyBOP / HOBt OBt EsterModerateModerateHigh

Data Note: While COMU provides exceptional coupling efficiency, it 3[3]. OxymaPure consistently 4[4].

Section 3: Troubleshooting Guide: Overcoming Specific Synthetic Roadblocks

Issue 1: Incomplete Acylation at the Proline Nitrogen
  • Diagnosis: The standard Ninhydrin (Kaiser) test yields false negatives for secondary amines like proline.

  • Solution: You must use the Chloranil test to accurately monitor the presence of unreacted secondary amines. If incomplete, utilize a double-coupling strategy with HATU, which provides . Alternatively, apply Microwave-Assisted SPPS (MW-SPPS) at 75°C to overcome the high activation energy barrier.

Issue 2: Epimerization During Prolonged Coupling
  • Diagnosis: HPLC analysis reveals diastereomeric peaks (e.g., D-allo or L-isomers) after cleavage.

  • Solution: Prolonged exposure to strong bases like DIEA promotes oxazolone-mediated epimerization. Switch to the DIC/OxymaPure system, which operates under essentially neutral conditions and is proven to suppress racemization. If a uronium salt (HATU/COMU) must be used, switch to a weaker, non-nucleophilic base like 2,4,6-trimethylpyridine (TMP).

Issue 3: Reagent Degradation in Automated Synthesizers
  • Diagnosis: Coupling yields drop significantly in the later stages of an automated synthesis run when using COMU.

  • Solution: COMU completely degrades in DMF within 48 hours. To resolve this, either dissolve COMU in Acetonitrile (MeCN) or γ -valerolactone (GVL) where it retains >84% stability, or generate the active ester in situ using DIC and OxymaPure, which remain highly stable in DMF[3].

Section 4: Validated Experimental Protocols

Protocol 1: Microwave-Assisted Double Coupling (DIC/OxymaPure)

This self-validating protocol is ideal for coupling sterically hindered amino acids from the proline carboxylate.

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes at room temperature.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x).

  • Activation: Dissolve 4.0 equivalents of N-Boc-trans-4-N-Fmoc-amino-D-proline and 4.0 equivalents of OxymaPure in DMF. Add 4.0 equivalents of DIC. Stir for 2 minutes to allow in situ generation of the Oxyma ester.

  • Coupling: Add the activated mixture to the resin. Apply microwave heating (75°C) for 10 minutes.

  • Double Coupling: Drain the reaction vessel, wash with DMF (3x), and repeat steps 3-4 with fresh reagents to ensure complete conversion.

  • Verification: Wash the resin with DMF (5x) and perform a Chloranil test (if coupling to a secondary amine) or Kaiser test (if coupling to a primary amine) to confirm completion.

Protocol 2: COMU-Mediated Coupling for Extreme Steric Hindrance

Use this protocol when coupling to the hindered secondary nitrogen of the proline ring.

  • Reagent Preparation: Weigh COMU immediately before use. If using an automated synthesizer, dissolve COMU in MeCN (not DMF) to prevent hydrolytic degradation.

  • Activation: Dissolve 3.0 equivalents of the incoming Fmoc-amino acid and 3.0 equivalents of COMU in DMF/MeCN. Add 6.0 equivalents of DIEA. The solution will immediately change color (orange-red), indicating active ester formation.

  • Coupling: Add the mixture to the deprotected resin and agitate at room temperature for 1 to 2 hours.

  • Verification: Wash extensively with DMF and verify completion using the Chloranil test.

Section 5: Workflow Visualization

G Start Start: N-Boc-trans-4-N-Fmoc-amino-D-proline Coupling CheckTarget Identify Coupling Direction Start->CheckTarget CouplingToN Coupling TO Proline Nitrogen (Secondary Amine) CheckTarget->CouplingToN CouplingFromC Coupling FROM Proline Carboxyl (Sterically Hindered Acid) CheckTarget->CouplingFromC TestN Monitor via Chloranil Test (Ninhydrin is false-negative) CouplingToN->TestN ActionC Use DIC / OxymaPure Minimize Racemization CouplingFromC->ActionC ActionN Use HATU or COMU + DIEA Double Coupling Required TestN->ActionN MW Apply Microwave Heating (75°C) if standard coupling fails ActionN->MW ActionC->MW Success Proceed to Next Cycle MW->Success

Decision tree for optimizing 4-amino-proline coupling workflows.

References

  • [1] Mollica, A., et al. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC. Available at:[Link]

  • [3] RSC Publishing. Greening the synthesis of peptide therapeutics: an industrial perspective. Available at: [Link]

  • [2] ACS Omega. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Available at: [Link]

Sources

Optimization

Solving solubility issues of N-Boc-trans-4-N-fmoc-amino-D-proline in DMF

Topic: Resolving Solubility Issues of N-Boc-trans-4-N-Fmoc-amino-D-proline in DMF Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of N-Boc-trans-4-N-Fmoc-amino-D-proline in DMF

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of heavily protected, non-natural amino acids. This guide provides a mechanistic understanding and a self-validating workflow to overcome the gelation and insolubility of N-Boc-trans-4-N-Fmoc-amino-D-proline in N,N-Dimethylformamide (DMF).

Diagnostic Overview: The Causality of Insolubility

When working with N-Boc-trans-4-N-Fmoc-amino-D-proline, researchers often observe the formation of a stubborn, cloudy suspension or a thick gel upon the addition of DMF. This is not a sign of reagent degradation, but rather a complex supramolecular phenomenon driven by three structural factors:

  • Carboxylic Acid Dimerization : The free C-terminal carboxylic acid forms highly stable, intermolecular hydrogen-bonded dimers.

  • Carbamate-Driven Aggregation : The NH proton on the 4-position Fmoc-carbamate acts as a strong hydrogen bond donor. In polar aprotic solvents like DMF, these groups can cross-link, leading to extensive aggregation and slow reaction kinetics[1] ().

  • Steric Bulk & Lipophilicity : The combination of a tert-butyl group (Boc), a bulky fluorenyl ring system (Fmoc), and the rigid pyrrolidine core creates a massive hydrophobic surface area. Bulky side-chain protecting groups are notorious for exhibiting poor solubility in standard SPPS solvents[2] ().

Frequently Asked Questions (FAQs)

Q: Why does my amino acid form a gel instead of a liquid solution in DMF? A: Gelation occurs because the rigid proline ring restricts conformational freedom, forcing the Fmoc and Boc groups into orientations that favor intermolecular stacking. The solvent (DMF) becomes trapped within this hydrogen-bonded network, creating a macroscopic gel rather than a true solution.

Q: Can I just heat the solution until it dissolves? A: Mild heating (up to 40°C) combined with sonication is the recommended first step. However, prolonged heating above 50°C in DMF must be avoided. DMF slowly degrades into dimethylamine, which can prematurely cleave the base-labile Fmoc group.

Q: If heating fails, what is the least invasive chemical intervention? A: Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA) (0.1 to 0.5 equivalents relative to the amino acid). This partially deprotonates the free carboxylic acid, converting neutral dimers into charged carboxylate anions. The resulting electrostatic repulsion rapidly shatters the aggregates. Note: This is only viable if your activation strategy allows for pre-activation base addition (e.g., HATU/DIPEA).

Q: What if my coupling protocol requires neutral conditions (e.g., DIC/Oxyma)? A: If base cannot be added, you must alter the solvent's hydrogen-bond accepting capacity. Transitioning to a binary solvent mixture is highly effective. Adding Dimethyl Sulfoxide (DMSO) to DMF (up to a 20% v/v ratio) disrupts the carbamate and carboxylic acid networks. Recent studies confirm that binary solvent mixtures (like DMSO/EtOAc or DMSO/DMF) not only improve solubility but can also mitigate common side-reactions in SPPS[3] ().

Standard Operating Procedure: Solubilization Workflow

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria fail.

Step 1: Physical Disruption

  • Weigh the required amount of N-Boc-trans-4-N-Fmoc-amino-D-proline into a clean, dry glass vial.

  • Add anhydrous DMF to achieve your target concentration (typically 0.2 M).

  • Vortex vigorously for 60 seconds.

  • Place the vial in an ultrasonic bath at room temperature for 5–10 minutes. Validation: Visually inspect against a dark background. If the solution is completely clear and free of particulates, proceed to activation. If cloudy, proceed to Step 2.

Step 2: Thermal Agitation

  • Warm the vial in a water bath set strictly to 35°C–40°C for 5 minutes.

  • Swirl gently to encourage solvation. Validation: If the solution clarifies but precipitates upon cooling back to room temperature, the concentration exceeds the solubility limit of pure DMF. Proceed to Step 3 or 4.

Step 3: Co-Solvent Disruption (For Neutral Coupling)

  • Add anhydrous DMSO dropwise, up to 20% of the total solvent volume (creating an 8:2 DMF:DMSO mixture).

  • Vortex for 30 seconds. Validation: The enhanced polarity and H-bond acceptance of DMSO should clarify the solution immediately. Proceed to DIC/Oxyma activation.

Step 4: Electrostatic Disruption (For Basic Coupling)

  • If using a uronium/aminium coupling reagent (e.g., HATU, COMU), add 0.2 to 0.5 equivalents of DIPEA directly to the suspension.

  • Vortex for 15 seconds. Validation: The partial deprotonation will instantly turn the suspension into a crystal-clear solution. Proceed immediately to add your coupling reagent and the remaining equivalents of base.

Quantitative Impact of Solubilization Strategies
InterventionMechanism of ActionExpected Solubility LimitSPPS Compatibility
Pure DMF (Control) Standard polar aprotic solvation< 0.1 M (often forms gel)Universal
DMF + Sonication/Heat (40°C) Thermal disruption of weak van der Waals forces~ 0.15 MHigh (Avoid prolonged heat)
DMF + 20% DMSO Enhanced H-bond acceptance breaking carbamate networks> 0.3 MHigh (Ideal for DIC/Oxyma)
DMF + 0.5 eq DIPEA Electrostatic repulsion via carboxylic acid deprotonation> 0.5 MMedium (Requires uronium activation)
Troubleshooting Decision Tree

TroubleshootingWorkflow Start Insoluble N-Boc-trans-4-N-Fmoc- amino-D-proline in DMF Step1 Apply Sonication & Mild Heating (35-40°C) Start->Step1 Check1 Is it fully dissolved? Step1->Check1 Step2 Add 0.1-0.5 eq DIPEA (Break COOH dimers) Check1->Step2 No Success Proceed to Activation & Coupling Check1->Success Yes Check2 Is it fully dissolved? Step2->Check2 Step3 Use Binary Solvent System (e.g., DMF/DMSO 8:2) Check2->Step3 No Check2->Success Yes Step3->Success Resolved

Workflow for resolving N-Boc-trans-4-N-Fmoc-amino-D-proline solubility issues in DMF.

References
  • Jadhav, S., et al. "Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions." Green Chemistry, RSC Publishing, 2021.[Link]

  • Phungula, A., et al. "Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids." ACS Sustainable Chemistry & Engineering, 2025.[Link]

Sources

Troubleshooting

Minimizing diketopiperazine formation with proline-containing peptides

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation in Proline-Containing Peptides Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation in Proline-Containing Peptides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting truncation and yield-loss issues during Solid-Phase Peptide Synthesis (SPPS). One of the most notorious sequence-dependent side reactions is the formation of diketopiperazine (DKP) at the dipeptide stage.

Mechanistic Overview (The "Why")

DKP formation is an intramolecular aminolysis reaction. When the Fmoc protecting group is removed from the second amino acid (Aa2), the newly liberated nucleophilic N-terminal amine can attack the ester bond linking the first amino acid (Aa1) to the resin[1]. This cleaves the dipeptide from the solid support, forming a stable six-membered cyclic DKP ring and leaving a truncated, unreactive hydroxyl-resin behind[2].

DKP_Mechanism A Fmoc-Aa2-Pro-O-Resin B Fmoc Deprotection (Basic Conditions) A->B C H2N-Aa2-Pro-O-Resin (Free Amine) B->C D Intramolecular Nucleophilic Attack C->D cis-conformation facilitated by Pro E Diketopiperazine (DKP) + Cleaved Resin D->E Ester bond cleavage

Mechanism of base-catalyzed diketopiperazine (DKP) formation during Fmoc-SPPS.

Troubleshooting FAQs

Q1: Why are Proline and Glycine specifically flagged as high-risk for DKP formation? A1: The rate of DKP formation is highly dependent on the conformational flexibility and steric hindrance of the C-terminal dipeptide. Proline is uniquely problematic because its cyclic pyrrolidine side chain naturally enforces a cis-amide bond conformation[3]. This geometry perfectly aligns the N-terminal amine of Aa2 with the carbonyl carbon of the Aa1-resin ester bond, drastically lowering the activation energy for nucleophilic attack[3]. Glycine is also high-risk because it lacks a side chain, leaving the carbonyl carbon sterically exposed to attack[1].

Q2: How does the choice of resin impact DKP formation, and what should I use instead of Wang resin? A2: Wang resins (p-alkoxybenzyl ester linkers) are highly susceptible to DKP formation because the ester bond is relatively unhindered and highly reactive under basic conditions[1]. To minimize this, you must introduce steric bulk at the cleavage site. Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) resin. The massive triphenylmethyl group of the 2-CTC linker acts as a physical shield, sterically blocking the N-terminal amine from accessing the ester carbonyl[2].

Q3: Can I modify the Fmoc deprotection step to suppress DKP formation? A3: Yes. DKP formation is a base-catalyzed competition reaction that occurs simultaneously with Fmoc removal[2]. Standard protocols using 20% piperidine in DMF provide both the basicity and the time required for DKP cyclization to occur[2]. Solution: Use a milder, optimized deprotection cocktail. Replacing 20% piperidine with 5% piperazine in NMP or DMF has been shown to drastically reduce DKP formation from ~13.8% down to less than 4%[2]. Piperazine is a weaker base but remains highly effective for Fmoc removal, shifting the kinetic balance in favor of deprotection over cyclization[2].

Q4: What is the best coupling strategy for the third amino acid (Aa3)? A4: The vulnerability window for DKP formation remains open as long as the Aa2 amine is free[2]. If the coupling of Aa3 is slow (e.g., due to steric hindrance), the dipeptide has more time to cyclize[1]. Solution: Use highly reactive coupling reagents like HATU/DIPEA or Oxyma/DIC to ensure Aa3 is coupled rapidly, effectively "capping" the amine before DKP can form. Alternatively, couple Aa2 and Aa3 together as a pre-synthesized Fmoc-dipeptide building block, completely bypassing the vulnerable free-amine dipeptide stage on the resin.

Quantitative Data: Impact of Deprotection Conditions on DKP Formation

The following table summarizes the causal relationship between Fmoc-removal reagents and total DKP formation (data based on the synthesis of highly susceptible C-terminal Proline sequences)[2].

Fmoc-Removal ReagentSolventTotal DKP Formation (%)Mechanistic Impact
20% Piperidine (Standard)DMF13.8%Strong base accelerates intramolecular aminolysis.
5% PiperidineDMF12.2%Lower concentration is insufficient to halt cyclization.
20% PiperidineToluene11.7%Solvent change offers negligible steric or kinetic protection.
5% Piperazine NMP or DMF < 4.0% Milder base efficiently removes Fmoc while suppressing DKP.
2% DBU / 5% Piperazine NMP 3.6% Optimized synergy for rapid deprotection and low DKP.

Experimental Protocols

Protocol 1: Optimized Assembly of Proline-Containing Dipeptides on 2-CTC Resin Self-Validating Step: This protocol uses 2-CTC resin to sterically block DKP and includes a capping step to ensure unreacted resin sites do not cause downstream impurities.

  • Resin Swelling: Weigh 2-CTC resin into a reaction vessel. Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.

  • First Amino Acid Loading: Dissolve Fmoc-Pro-OH (1.2 eq relative to resin loading) and DIPEA (4.0 eq) in dry DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: Add HPLC-grade Methanol (1 mL/g resin) directly to the reaction mixture and agitate for an additional 15 minutes to cap unreacted trityl chloride sites.

  • Washing: Drain and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Loading Verification: Dry a small aliquot of resin and perform a UV-spectrophotometric Fmoc-loading assay to confirm the substitution level.

  • Fmoc Removal (Aa1): Treat the resin with 20% Piperidine/DMF for 2 x 5 minutes. Wash thoroughly with DMF (5x).

  • Second Amino Acid Coupling: Dissolve Fmoc-Aa2-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Add to the resin and agitate for 45 minutes. Wash with DMF (5x).

Protocol 2: Rapid Deprotection and Aa3 Capping to Prevent DKP Self-Validating Step: This protocol minimizes the time the dipeptide amine is exposed to basic conditions and rapidly acylates it.

  • Preparation of Reagents: Pre-dissolve Fmoc-Aa3-OH (3.0 eq) and HATU (2.9 eq) in DMF. Keep DIPEA (6.0 eq) ready in a separate syringe.

  • Mild Fmoc Deprotection (Aa2): Treat the Fmoc-Aa2-Pro-Resin with 5% Piperazine in NMP for 2 x 5 minutes to remove the Fmoc group while suppressing base-catalyzed DKP cyclization[2].

  • Rapid Washing: Drain the deprotection cocktail and wash the resin rapidly with DMF (4x) over no more than 2 minutes. Do not leave the resin sitting in DMF.

  • Immediate Coupling (Aa3): Immediately add the pre-activated Fmoc-Aa3-OH/HATU solution to the resin, followed instantly by the DIPEA. Agitate vigorously for 30 minutes.

  • Verification: Perform a Kaiser test (or Chloranil test for secondary amines like Proline) to confirm complete coupling. A negative result indicates the vulnerable amine has been successfully capped.

Troubleshooting Workflow

Troubleshooting_Workflow Start High DKP Formation Detected Check_Resin Is C-terminal resin highly sterically hindered? (e.g., 2-CTC) Start->Check_Resin Change_Resin Switch to 2-Chlorotrityl Chloride (2-CTC) Resin Check_Resin->Change_Resin No Check_Deprotect Using standard 20% Piperidine for prolonged times? Check_Resin->Check_Deprotect Yes Change_Resin->Check_Deprotect Change_Deprotect Use mild/rapid deprotection (e.g., 5% Piperazine) Check_Deprotect->Change_Deprotect Yes Check_Coupling Is Aa3 coupling slow? Check_Deprotect->Check_Coupling No Change_Deprotect->Check_Coupling Change_Coupling Use highly reactive reagents (HATU) or couple as a dipeptide Check_Coupling->Change_Coupling Yes Success DKP Formation Minimized Check_Coupling->Success No Change_Coupling->Success

Step-by-step troubleshooting workflow to minimize DKP formation in SPPS.

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.ACS Omega.
  • Diketopiperazine formation in solid phase peptide synthesis using p-alkoxybenzyl ester resins and Fmoc-amino acids.Tetrahedron Letters.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.PMC.

Sources

Optimization

Technical Support Center: Optimizing Peptide Coupling for Hindered Proline Derivatives

Welcome to the Technical Support Center for advanced peptide synthesis. Coupling onto sterically hindered secondary amines—such as proline, 2-methylproline, or heavily protected proline derivatives—presents a significant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. Coupling onto sterically hindered secondary amines—such as proline, 2-methylproline, or heavily protected proline derivatives—presents a significant thermodynamic and kinetic hurdle. This guide provides field-proven troubleshooting strategies, focusing on the critical decision between HATU and PyBOP, to help you navigate issues like chain termination, epimerization, and low yields.

Section 1: The Mechanistic Challenge (Causality & Logic)

When activating a carboxylic acid for coupling onto a proline derivative, the bulky pyrrolidine ring restricts the trajectory of nucleophilic attack. This kinetic bottleneck means the activated ester has a longer residence time in the reaction mixture, increasing its susceptibility to side reactions.

  • HATU (a uronium/guanidinium salt) generates a highly reactive OAt-active ester, which is excellent for overcoming steric barriers. However, if the coupling is too slow, the unreacted proline N-terminus can attack the electrophilic carbon of HATU itself, leading to irreversible guanidinylation[1].

  • PyBOP (a phosphonium salt) generates an OBt-active ester. While slightly less reactive than HATU, PyBOP completely eliminates the risk of guanidinylation because it lacks the guanidinium core[2].

MechanisticPathway HATU HATU + Carboxylic Acid (Uronium Salt) ActiveEster OAt Active Ester (Highly Reactive Intermediate) HATU->ActiveEster + Base (DIPEA) Guanidinium Excess HATU (Electrophilic Species) HATU->Guanidinium Incomplete Pre-activation Peptide Successful Peptide Bond (Target Product) ActiveEster->Peptide Nucleophilic Attack Proline Hindered Proline (Secondary Amine) Proline->Peptide Desired Pathway DeadEnd Guanidinylated Proline (Irreversible Chain Termination) Proline->DeadEnd Undesired Side Reaction Guanidinium->DeadEnd Direct Attack

Mechanistic pathways of HATU-mediated coupling vs. guanidinylation side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am observing a +98 Da mass adduct on my LC-MS after a difficult proline coupling. What is this, and how do I fix it? A1: A +98 Da adduct is the hallmark of guanidinylation (specifically, tetramethylguanidinylation)[1]. This occurs when the secondary amine of your hindered proline attacks the uronium carbon of HATU instead of the activated ester[3]. Because hindered prolines react slowly, this competing side reaction becomes prominent. Solution:

  • Pre-activate strictly: Ensure the carboxylic acid and HATU are pre-activated with base for 2–3 minutes before adding them to the resin. This consumes the HATU before it ever contacts the proline.

  • Switch to PyBOP: If pre-activation doesn't solve it, switch to PyBOP. Phosphonium salts cannot cause guanidinylation[2].

Q2: When should I definitively choose PyBOP over HATU? A2: Choose PyBOP when synthesizing sequences where the N-terminal proline is extremely hindered, and you are forced to use long coupling times (e.g., >4 hours) or elevated temperatures. While HATU is generally superior for crude purity in standard difficult couplings[4], extended exposure of a slow-reacting amine to HATU drastically increases the risk of capping. PyBOP provides a safer, albeit slower, kinetic profile for these specific edge cases.

Q3: My proline-containing peptide is showing significant epimerization (racemization). How can I minimize this? A3: Epimerization occurs via base-catalyzed abstraction of the α-proton (forming an enolate) while the amino acid sits in its activated state waiting for the slow proline to attack[5]. Solution:

  • Change the Base: Swap standard DIPEA for a weaker, sterically hindered base like 2,4,6-collidine [6]. Collidine is basic enough to facilitate the coupling but less likely to abstract the α-proton.

  • Reduce Pre-activation Time: Do not pre-activate for more than 3 minutes. Long pre-activation times directly correlate with increased racemization[5].

Section 3: Quantitative Reagent Comparison

To aid in experimental design, the following table summarizes the operational parameters of both reagents when applied to hindered secondary amines.

ParameterHATU (Uronium/Guanidinium)PyBOP (Phosphonium)
Active Ester Generated OAt (Highly reactive)OBt (Moderately reactive)
Coupling Speed Very Fast (< 1 hour typically)Moderate (1 - 4 hours)
Guanidinylation Risk High (if excess reagent is present)Zero (Mechanistically impossible)
Epimerization Risk Moderate to High (due to high reactivity)Low to Moderate
Optimal Base DIPEA or 2,4,6-CollidineDIPEA or NMM
Relative Cost HighModerate
Section 4: Self-Validating Experimental Protocols

Crucial Note on Validation: The standard Kaiser test (ninhydrin) detects primary amines and will yield a false negative for proline. To ensure a self-validating system, you must use the Chloranil Test or De Clercq Test to validate the presence or absence of secondary amines.

Protocol A: Optimized HATU Coupling (Focus on Pre-activation) Use this protocol to maximize coupling speed while preventing guanidinylation.

  • Resin Preparation: Swell the proline-bound resin in anhydrous DMF for 30 minutes. Perform Fmoc deprotection (20% piperidine in DMF), then wash thoroughly with DMF (5x) and DCM (3x).

  • Stoichiometry: Use 3.0 equivalents (eq) of Fmoc-Amino Acid, 2.9 eq of HATU, and 6.0 eq of 2,4,6-collidine (to minimize epimerization). Note: HATU is kept slightly substoichiometric to the amino acid to ensure no unreacted HATU remains.

  • Pre-activation (Critical Step): Dissolve the Fmoc-AA and HATU in a minimal volume of DMF. Add the base and stir for exactly 2 minutes . The solution will turn pale yellow.

  • Coupling: Add the pre-activated mixture to the resin. Agitate for 1 to 2 hours at room temperature.

  • Validation: Drain the reaction mixture, wash the resin, and perform a Chloranil test. A colorless or pale yellow bead indicates complete coupling; blue/green indicates incomplete coupling.

Protocol B: PyBOP Coupling for Epimerization-Prone Substrates Use this protocol when coupling highly epimerization-prone residues (e.g., Cys, His) onto a hindered proline.

  • Resin Preparation: Prepare the deprotected proline-resin as described above.

  • Stoichiometry: Use 4.0 eq of Fmoc-Amino Acid, 4.0 eq of PyBOP, 4.0 eq of HOBt (additive to further suppress epimerization), and 8.0 eq of DIPEA.

  • Activation: Dissolve the Fmoc-AA, PyBOP, and HOBt in DMF. Add DIPEA and pre-activate for 3–5 minutes.

  • Coupling: Add to the resin and agitate for 3 to 6 hours. (PyBOP kinetics are slower; extended time is required).

  • Validation: Perform the Chloranil test to confirm completion.

Workflow Deprotect 1. Fmoc Deprotection (Proline N-terminus) Preactivate 2. Strict Pre-activation (AA + Reagent + Base) Deprotect->Preactivate Couple 3. Coupling Reaction (Monitor Time) Preactivate->Couple Test 4. Chloranil Test (Secondary Amine Specific) Couple->Test Test->Preactivate Positive (Incomplete) Initiate Re-coupling Cleave 5. Cleavage & LC-MS (Final Validation) Test->Cleave Negative (Coupling Complete)

Step-by-step self-validating workflow for hindered proline coupling.

References
  • BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent". 1

  • RSC Advances. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates". 3

  • BenchChem. "A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides". 4

  • BenchChem. "Optimizing coupling reagents for sterically hindered Boc-L-proline". 6

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". 2

  • PMC - NIH. "Epimerisation in Peptide Synthesis". 5

Sources

Troubleshooting

Reducing aggregation during synthesis of peptides containing D-proline

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address one of the most complex challenges in peptide chemistry: managing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address one of the most complex challenges in peptide chemistry: managing on-resin aggregation during the assembly of sequences containing D-proline.

While D-amino acids are invaluable for enhancing proteolytic stability and modulating signaling pathways, their unique stereochemistry can introduce unexpected thermodynamic hurdles during synthesis. This guide will unpack the causality of these issues and provide self-validating protocols to rescue your synthesis.

Mechanistic Overview: The D-Proline Paradox

D-proline is widely recognized in peptide chemistry as a potent β-sheet breaker. Because its cyclic pyrrolidine ring lacks an amide proton, it cannot act as a hydrogen bond donor, and its rigid conformation introduces a severe steric kink into the peptide backbone[1]. Theoretically, this should prevent the intermolecular hydrogen bonding that drives on-resin aggregation.

However, researchers frequently encounter severe aggregation in D-proline-containing sequences. This paradox occurs due to two primary mechanisms:

  • Downstream Hydrophobicity: If the sequence downstream (towards the N-terminus) of the D-proline residue contains contiguous hydrophobic amino acids (e.g., Ala, Val, Ile), those segments can independently self-associate and collapse the resin matrix, regardless of the D-proline kink[1][2].

  • β-Turn Induction: Specific sequence motifs, such as D-Pro-Gly, act as highly rigid β-turn templates. Instead of preventing interaction, this induced hairpin turn can perfectly align adjacent hydrophobic or polyglutamine domains. This intermolecular alignment paradoxically accelerates ordered aggregation and fibrillogenesis, shielding the reactive N-terminus[3].

Mechanism A Hydrophobic Peptide Chain B D-Proline Incorporation A->B C β-Sheet Disruption (Steric Kink) B->C Standard Effect D β-Turn Induction (e.g., D-Pro-Gly) B->D Sequence Dependent E Solvated Elongation (Successful SPPS) C->E F Paradoxical Aggregation (Aligned Domains) D->F Intermolecular H-bonding

Logical mechanism of D-proline's dual role in disrupting or paradoxically inducing aggregation.

Diagnostic Q&A

Q1: How can I definitively diagnose on-resin aggregation during my synthesis? A1: Aggregation manifests both physically and chemically. Physically, the resin matrix will noticeably shrink. Intermolecular hydrogen bonding collapses the peptide-resin network, expelling the solvent and preventing swelling[2][4]. Chemically, you will observe a flattening or broadening of the Fmoc deprotection profile if using continuous flow UV monitoring. Furthermore, you may get false-negative Kaiser or TNBS tests because the aggregated N-terminus is completely sterically inaccessible to the detection reagents[1][2].

Q2: What are the best solvent modifications to disrupt this aggregation? A2: The standard SPPS solvent, DMF, often fails to solvate difficult, aggregated sequences. Switching to a more polar, dissociating solvent like N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can significantly improve resin swelling and disrupt secondary structures[4][5].

Q3: How do chaotropic salts help, and how should I use them? A3: Chaotropic salts disrupt the highly ordered hydrogen-bonding networks of both the solvent and the peptide backbone[6]. Washing the resin with solutions like 0.8 M LiCl or 4 M KSCN in DMF prior to coupling, or adding them directly to the coupling mixture, effectively denatures the aggregated β-sheets and restores reagent accessibility to the N-terminus[2][4][6].

Q4: Can microwave-assisted SPPS (MW-SPPS) resolve D-proline sequence aggregation? A4: Yes. Microwave irradiation provides rapid, localized heating that breaks intermolecular hydrogen bonds and accelerates reaction kinetics[4]. Performing couplings at 60–75 °C can overcome the steric hindrance that causes incomplete couplings[1][7]. However, prolonged heating with certain carbodiimide reagents (like DIC/HOBt) can increase the risk of proline racemization. It is critical to use coupling reagents known for low racemization (e.g., OxymaPure or HATU) when applying heat[8].

Troubleshooting Workflow & Quantitative Comparison

When aggregation is detected, a systematic escalation of disruptive techniques is required to salvage the synthesis without damaging the peptide.

Workflow S1 Detect Aggregation (Resin Shrinkage) S2 Solvent Exchange (NMP / DMSO) S1->S2 S3 Thermal Disruption (Microwave 60°C) S2->S3 Unresolved S6 Resume SPPS S2->S6 Resolved S4 Chemical Disruption (Chaotropic Salts) S3->S4 Unresolved S3->S6 Resolved S5 Magic Mixture (Severe Cases) S4->S5 Unresolved S4->S6 Resolved S5->S6

Stepwise troubleshooting workflow for resolving on-resin aggregation during peptide synthesis.

Table 1: Comparison of Aggregation-Disrupting Strategies in SPPS
StrategyMechanism of ActionTypical ConditionEfficacyPotential Drawbacks
Solvent Exchange Increases polarity to disrupt inter-chain H-bonds.10-25% DMSO in NMP[5]ModerateDMSO can oxidize susceptible residues (e.g., Met, Cys) if not purged.
Chaotropic Salts Disrupts ordered water networks and secondary structures.0.8 M LiCl or 4 M KSCN in DMF[2][4]HighSalts must be thoroughly washed out to prevent precipitation.
Microwave Heating Rapid thermal disruption of H-bonds; increases kinetics.60°C - 75°C for 10-20 mins[7]HighIncreases risk of D-proline racemization if base/reagents are unoptimized[8].
"Magic Mixture" Detergent + chaotrope combination fully denatures chains.DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate[2][4]Very HighViscous, requires elevated temp (55°C), difficult to wash out completely.
Backbone Protection Reversible steric block of amide H-bonding (Dmb/Hmb).Introduced every 6th residue via dipeptide building block[2][9]UltimateRequires specific building blocks; cleavage products can modify Trp[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to the next amino acid cycle until the validation checkpoint is cleared.

Protocol A: Chaotropic Salt-Assisted Coupling

Use this protocol when resin shrinkage is observed and standard double-coupling fails.

  • Resin Preparation: Drain the standard DMF solvent from the reaction vessel.

  • Chaotropic Wash: Swell the aggregated peptide-resin in a solution of 0.8 M LiCl in NMP for 30 minutes at room temperature[4][7].

  • Validation Checkpoint 1 (Physical): Observe the resin bed volume. A successful disruption of aggregation will result in a visible restoration of resin swelling (expansion of the matrix).

  • Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (5 eq.) and a highly reactive coupling reagent like HATU (4.9 eq.) in 0.8 M LiCl/NMP. Add DIPEA (10 eq.) and vortex for 30 seconds.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours.

  • Washing: Drain the reaction vessel and wash extensively to remove all salts: NMP (3x), DMF (3x), DCM (3x).

  • Validation Checkpoint 2 (Chemical): Perform a micro-cleavage on a few beads using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass of the elongated peptide before proceeding to Fmoc deprotection.

Protocol B: "Magic Mixture" Deprotection and Acylation

Use this protocol for extreme cases where the N-terminus is completely inaccessible, rendering Kaiser tests false-negative.

  • Solvent Preparation: Prepare the "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1 v/v/v) containing 1% Triton X-100 and 2 M ethylene carbonate[2][4].

  • Deprotection: Treat the resin with 20% piperidine dissolved in the Magic Mixture at 55 °C for 20 minutes[2].

  • Validation Checkpoint 1 (UV Monitoring): If your synthesizer is equipped with a UV detector, monitor the Fmoc effluent at 301 nm. A sharp, high-intensity peak indicates that the aggregated chains have opened and the base has successfully reached the protected amines.

  • Washing: Wash the resin with the Magic Mixture (3x) at 55 °C, followed by standard DMF (3x).

  • Acylation: Perform the coupling step using your standard reagents (e.g., PyBOP/DIPEA), but dissolve them in the Magic Mixture and heat the reaction vessel to 55 °C for 1 hour[2][4].

  • Validation Checkpoint 2 (Amine Test): Wash the resin thoroughly with DCM. Perform a standard Kaiser test. Because the Magic Mixture forces the peptide into a random coil, a negative result here is a true negative, confirming successful coupling.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis - Benchchem.
  • Internal aggregation during solid phase peptide synthesis.
  • Technical Support Center: Fmoc-D-Pro-OH in Peptide Synthesis - Benchchem.
  • Technical Support Center: Managing Aggreg
  • Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis - Benchchem.
  • Aggregation Kinetics of Interrupted Polyglutamine Peptides - PMC.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures - ACS Public

Sources

Optimization

Overcoming steric hindrance in N-alkylation of 4-amino-D-proline

Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most notorious bottlenecks in unnatural a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most notorious bottlenecks in unnatural amino acid modification: the N-alkylation of 4-amino-D-proline.

Due to the unique stereoelectronic profile and rigid pyrrolidine core of 4-amino-D-proline, standard alkylation protocols often fail, yielding complex mixtures or unreacted starting materials. This guide provides mechanistic insights, self-validating protocols, and specific workarounds to bypass these steric constraints.

The difficulty in functionalizing the C4-amino group of 4-amino-D-proline stems from a combination of steric and stereoelectronic factors[1]:

  • Pyrrolidine Ring Pucker: The relative stereochemistry between the C4-amino group and the C2-carboxylate forces the pyrrolidine ring into specific envelope conformations (Cγ-exo or Cγ-endo). This often places the 4-amino group in a pseudo-axial position, burying it within the concave face of the molecule.

  • Protecting Group Shielding: To prevent polymerization, the N1-amine and C2-carboxylate must be protected. Bulky groups like N1-Boc or C2-tBu create a severe steric shield around the C4 position, physically blocking the 180° backside attack required for standard SN2 direct alkylation.

  • Conformational Rigidity: Unlike linear amino acids, the cyclic backbone of D-proline prevents the molecule from rotating to expose the nucleophilic nitrogen to incoming electrophiles[2].

Troubleshooting Workflow

Before modifying your reaction conditions, consult the decision tree below to identify the optimal strategic pivot for your specific synthesis roadblock.

G Start Issue: Low Yield or No Reaction in 4-Amino-D-Proline N-Alkylation Check1 Are you using direct alkylation (Alkyl Halide + Base)? Start->Check1 Sol1 Switch to Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Check1->Sol1 Yes Check2 Is the N1/C2 protecting group highly bulky (e.g., Trityl, t-Bu)? Check1->Check2 No Success Successful Mono-Alkylation Sol1->Success Sol2 Optimize Protecting Groups (Use Alloc, OMe, or Solid-Phase) Check2->Sol2 Yes Check3 Is the reaction stalling at the imine/enamine stage? Check2->Check3 No Sol2->Success Sol3 Adjust pH to 4.5 - 5.0 Add Lewis Acid (e.g., Ti(OiPr)4) Check3->Sol3 Yes Check3->Success No Sol3->Success

Troubleshooting workflow for overcoming steric hindrance in 4-amino-D-proline N-alkylation.

Quantitative Impact of Protecting Group Strategies

Steric hindrance can be mathematically predicted by evaluating the A-values of your protecting groups. If direct alkylation is absolutely required, minimizing the steric footprint of your protecting groups is mandatory. Alternatively, utilizing the peptide backbone itself as a protecting group (a technique known as "proline editing"[3]) provides the highest yields.

Table 1: Impact of Protecting Group Strategy on N-Alkylation Efficiency

N1-Protecting GroupC2-Protecting GroupSteric Hindrance LevelReductive Amination Yield (%)Direct Alkylation Yield (%)Recommended Use Case
Trityl (Trt)t-Butyl (tBu)Severe< 15%0%Avoid for C4-position modifications.
tert-Butyloxycarbonyl (Boc)Benzyl (Bzl)High45 - 60%< 10%Standard solution-phase synthesis.
Allyloxycarbonyl (Alloc)Methyl (OMe)Moderate75 - 85%20 - 30%Complex or bulky aldehyde coupling.
Peptide BackbonePeptide BackboneMinimal> 90%40 - 50%"Proline editing" in peptidomimetics[3].

Self-Validating Protocol: Chemoselective Reductive Amination

Objective: Achieve mono-N-alkylation while bypassing the steric clash inherent to the pyrrolidine ring. Causality: Direct SN2 alkylation requires the nucleophilic nitrogen to approach the electrophile at a highly restricted trajectory. Reductive amination circumvents this by first forming a planar imine intermediate. This sp2-hybridized intermediate projects the reactive center away from the sterically congested pyrrolidine core, allowing hydride delivery from a less hindered face[4].

Step-by-Step Methodology:

  • Reagent Preparation & Desiccation: Dissolve the protected 4-amino-D-proline derivative (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Causality & Validation: The solvent must be strictly anhydrous. Because imine formation releases water, ambient moisture will drive the equilibrium backward. Validate solvent dryness via Karl Fischer titration (< 50 ppm H₂O).

  • Imine Formation (pH Optimization): Add glacial acetic acid dropwise to adjust the apparent pH to ~4.5. Stir at room temperature for 2 hours. Causality: Mild acidity is required to protonate the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. However, if the pH drops below 4.0, the C4-amino group (pKa ~9.5) becomes fully protonated and loses its nucleophilicity.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄. The electron-withdrawing acetate groups reduce the hydride's reactivity, preventing the premature reduction of the unreacted aldehyde into an alcohol, thereby ensuring strict chemoselectivity for the imine intermediate[4].

  • Quenching & Isolation: Stir for 12 hours, allowing the reaction to warm to room temperature. Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Validation: Perform TLC. The primary amine starting material (which stains deep purple with Ninhydrin) should disappear, replaced by a secondary amine product spot (which typically requires a Dragendorff or iodine stain for clear visualization).

Frequently Asked Questions (FAQs)

Q: Why does direct alkylation of 4-amino-D-proline yield a complex mixture of unreacted starting material and quaternary amines? A: This is a classic kinetic phenomenon driven by steric hindrance. The initial SN2 alkylation is extremely slow due to the steric shielding of the primary amine by the pyrrolidine ring. However, once the first alkyl group is successfully attached, the resulting secondary amine often has a lower ionization potential and a longer C-N bond, projecting it slightly further from the ring core. This makes the secondary amine more nucleophilic than the sterically hindered primary amine, leading to rapid over-alkylation before the starting material is fully consumed. Reductive amination prevents this because the imine intermediate cannot be over-alkylated.

Q: Does the stereochemistry (D- vs. L- or cis vs. trans) affect the alkylation efficiency? A: Absolutely. The relative stereochemistry between the C4-amino group and the C2-carboxylate dictates the ring pucker[1]. In trans-4-amino-D-proline, stereoelectronic effects often force the 4-amino group into a pseudo-axial position to minimize steric clash with the C2-carboxylate, making it highly inaccessible. Cis-isomers generally exhibit different steric profiles and may require re-optimization of the reducing agent's size (e.g., switching from NaBH(OAc)₃ to the smaller NaBH₃CN) to ensure efficient hydride delivery.

Q: How can I perform N-alkylation if my aldehyde is highly unreactive or sterically hindered itself? A: If imine formation stalls, you can employ a Lewis acid catalyst such as Titanium(IV) isopropoxide (Ti(OiPr)₄) to strongly activate the carbonyl oxygen without altering the bulk pH. Alternatively, you can synthesize the 4-azido-D-proline derivative and perform a reductive alkylation where the azide is reduced in situ (e.g., via Staudinger-aza-Wittig or catalytic hydrogenation) in the immediate presence of the alkylating agent, trapping the amine the moment it is generated[4].

References

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Source: nih.gov URL:[Link]

  • The synthesis of isomeric 4-prolinylamines and 4,4′-diprolinylamines Source: researchgate.net URL:[Link]

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of Protected Amino-Proline Reagents

Welcome to the Technical Support Center for protected amino-proline reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks in their syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for protected amino-proline reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks in their synthetic workflows. Proline's unique cyclic structure already presents specific challenges in peptide synthesis, and the hygroscopic nature of its protected derivatives can further complicate experiments, leading to failed reactions, low yields, and impure products.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve issues arising from the moisture sensitivity of commonly used Boc-, Fmoc-, and Cbz-protected proline reagents. Our goal is to equip you with the expertise and practical knowledge to ensure the integrity of your reagents and the success of your syntheses.

Part 1: Quick Reference & FAQs

This section addresses the most common questions and concerns regarding the handling and storage of protected proline reagents.

Q1: Why are protected proline reagents so sensitive to moisture?

A1: Protected amino acids, in general, can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This is particularly true for proline derivatives, which can have a higher affinity for water molecules due to their chemical structure. The presence of polar functional groups in the protecting group and the carboxylic acid can contribute to this property. Absorbed water can lead to physical changes in the reagent, such as clumping, and more critically, can initiate chemical degradation.

Q2: What are the immediate visual signs that my protected proline reagent may be contaminated with moisture?

A2: The most common visual indicator is a change in the physical appearance of the solid reagent. A high-quality, dry-protected amino acid should be a fine, free-flowing powder. If your reagent appears clumpy, sticky, or has formed hard aggregates, it is a strong indication of moisture absorption.

Q3: How does moisture contamination affect my solid-phase peptide synthesis (SPPS)?

A3: Moisture can negatively impact SPPS in several ways:

  • Reduced Coupling Efficiency: Water can compete with the N-terminal amine of the growing peptide chain for reaction with the activated amino acid, leading to incomplete coupling and deletion sequences.

  • Hydrolysis of the Protecting Group: Although the primary mechanism of degradation for Boc, Fmoc, and Cbz groups is typically acidic or basic cleavage in solution, the presence of water, especially with changes in temperature or in the presence of trace impurities, can lead to slow hydrolysis of the protecting group on the solid reagent over time. This generates unprotected proline, which can lead to unintended side reactions.

  • Hydrolysis of Activated Esters: During the coupling step, water will rapidly hydrolyze the activated carboxylic acid (e.g., HOBt or Oxyma esters), quenching the reaction and preventing peptide bond formation.

Q4: What are the ideal storage conditions for protected proline reagents?

A4: To maintain the integrity of your protected proline reagents, they should be stored in a cool, dry, and dark environment. For long-term storage, it is recommended to keep them at -20°C in a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate.[1] The container should be tightly sealed to prevent the ingress of atmospheric moisture.

Q5: I suspect my reagent has absorbed moisture. Can I still use it?

A5: It is highly recommended to use a fresh, dry batch of the reagent for critical applications. However, if this is not possible, you may be able to dry the reagent. A common laboratory practice is to dry the material under a high vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅) for an extended period. For more details, refer to the Troubleshooting Guide: Protocol for Drying Moisture-Compromised Reagents .

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and protocols to address specific problems encountered during experiments.

Troubleshooting Guide 1: Low Coupling Efficiency and Deletion Sequences

Symptom: HPLC or Mass Spectrometry analysis of your crude peptide shows a significant peak corresponding to a deletion of the proline residue. The overall yield of the full-length peptide is lower than expected.

Potential Cause: Moisture contamination in the protected proline reagent, the reaction solvent (e.g., DMF), or on the resin is a likely culprit. The water is competing with the peptide's free amine, leading to incomplete coupling.

Troubleshooting Workflow:

A Low Coupling Efficiency at Proline Residue B Check Reagent Appearance: Is it clumpy or free-flowing? A->B C Reagent is Clumpy/Sticky B->C Yes D Reagent is Free-Flowing B->D No E Action: Use a fresh, unopened vial of protected proline. If unavailable, dry the existing reagent under high vacuum. C->E F Check Solvent Water Content: Is your DMF anhydrous? D->F K Re-run Synthesis with Dry Reagents and Solvents E->K G High Water Content in Solvent F->G Yes H Low Water Content in Solvent F->H No I Action: Use a fresh bottle of anhydrous DMF or dry the solvent over molecular sieves. G->I J Investigate Other Causes: - Steric hindrance - Inefficient activation - Peptide aggregation H->J I->K

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Steps & Explanations:

  • Reagent Inspection: Before use, always visually inspect your protected proline reagent. A free-flowing powder is a good indicator of dryness. If clumping is observed, it is best to discard the reagent or attempt to dry it as a last resort.

  • Solvent Quality: N,N-Dimethylformamide (DMF), a common solvent in SPPS, is hygroscopic. An opened bottle of DMF can absorb significant amounts of water from the air. It is crucial to use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. For critical syntheses, the water content in DMF should be less than 0.05%.

  • Drying a Moisture-Compromised Reagent: If you must use a reagent that has been exposed to moisture, a rigorous drying protocol is necessary.

    Experimental Protocol: Drying a Hygroscopic Protected Amino Acid

    • Materials: Vacuum oven or desiccator, high-vacuum pump, phosphorus pentoxide (P₂O₅) or another suitable desiccant.

    • Procedure:

      • Place the protected proline reagent in a clean, dry flask or dish, spreading it into a thin layer to maximize surface area.

      • Place the flask inside a vacuum desiccator containing a fresh charge of P₂O₅.

      • Carefully apply a high vacuum (less than 1 mmHg).

      • Allow the reagent to dry under vacuum for at least 24-48 hours at room temperature. Avoid heating, as this can cause degradation of some protecting groups.

      • After drying, break the vacuum with an inert gas like nitrogen or argon before opening the desiccator to prevent immediate re-exposure to atmospheric moisture.

      • Store the dried reagent in a tightly sealed container inside a desiccator.

Troubleshooting Guide 2: Complete Reaction Failure or No Product Formation

Symptom: After the coupling step with protected proline, a Kaiser test remains strongly positive, and subsequent analysis shows no addition of the proline residue.

Potential Cause: This severe outcome suggests a significant issue with the reagents. While moisture is a primary suspect, other factors could be at play.

Logical Relationship Diagram:

A Complete Coupling Failure B Moisture Contamination (Reagent/Solvent) A->B C Degraded Coupling Reagent A->C D Incorrect Reagent Stoichiometry A->D E Poor Resin Swelling A->E cluster_Boc Boc-Proline Hydrolysis cluster_Fmoc Fmoc-Proline Hydrolysis cluster_Cbz Cbz-Proline Hydrolysis Boc_Pro Boc-Pro-OH Pro_Boc Proline + CO₂ + tert-Butanol Boc_Pro->Pro_Boc Slow Hydrolysis (catalyzed by trace acid) H2O_Boc H₂O Fmoc_Pro Fmoc-Pro-OH Pro_Fmoc Proline + Dibenzofulvene + CO₂ Fmoc_Pro->Pro_Fmoc Slow Hydrolysis (catalyzed by trace base) H2O_Fmoc H₂O Cbz_Pro Cbz-Pro-OH Pro_Cbz Proline + Benzyl Alcohol + CO₂ Cbz_Pro->Pro_Cbz Slow Hydrolysis H2O_Cbz H₂O

Caption: Simplified hydrolysis pathways for protected prolines.

The presence of free proline in your reagent bottle can lead to the formation of dipeptides and other impurities during storage and subsequent reactions.

References

  • Ninhydrin Test for Amino Acids. (2019). BYJU'S. [Link]

  • Qualitative Analysis of Amino Acids and Proteins. (n.d.).
  • Determination of Water Content in Amino acids Using Karl Fischer Titr
  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). Royal Society of Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2016). National Institutes of Health. [Link]

  • Application Notes and Protocols for Fmoc Deprotection of D-Proline Residues. (2025). BenchChem.
  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. (n.d.). Peptide Chemistry.
  • An In-depth Technical Guide to Boc-L-proline (CAS: 15761-39-4). (2025). BenchChem.
  • L-Proline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). (2022). Royal Society of Chemistry. [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. (2015). American Chemical Society. [Link]

  • Peptide synthesis 'in water' by a solution-phase method using water-dispersible nanoparticle Boc-amino acid. (2011). National Institutes of Health. [Link]

  • Why Fmoc-Protected Amino Acids Domin
  • Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. (2016). American Chemical Society. [Link]

  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. (2024). Taylor & Francis Online.
  • Fmoc cleavage in different solvents after 15 min at 120 °C. (n.d.).
  • Regeneration of Aged DMF for Use in Solid-Phase Peptide Synthesis. (2018). Arrow@TU Dublin. [Link]

  • Effect of moisture on solid state stability. (2023). Journal of Medical Science.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. [Link]

  • Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. (n.d.).
  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.).
  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limit
  • What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis? (2023).
  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC.
  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz.
  • Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech.
  • Essential Tips for Storing Dry Peptides Safely. (2026).
  • Peptide Storage Guide. (n.d.).
  • Spray Drying of Amino Acids and Seasonings. (n.d.). PRECI Co., Ltd.
  • Method for drying hygroscopic material and the product thereof. (1935).
  • Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. (2017).
  • The effects of moisture on pharmaceutical amorphous solid dispersion systems. (n.d.).
  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014). GenScript.
  • Third-Party Testing: What It Is and Why It M
  • Fmoc-Pro-OH. (n.d.). MedchemExpress.
  • Are you sabotaging your peptide research with the wrong water? Most researchers make this critical mistake when reconstituting peptides. (2026). YouTube.
  • The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. (n.d.). eScholarship.
  • Effects of moisture content on the enolization products formation in glucose-proline Maillard reaction models. (2022).
  • Fmoc-Pro-OH = 98.5 HPLC 71989-31-6. (n.d.). Sigma-Aldrich.
  • Fmoc-Pro-OH (CAS 71989-31-6). (n.d.). Fluorochem.
  • The Strategic Advantage of Fmoc-Pro-Pro-OH in Peptide Synthesis: An In-depth Technical Guide. (2025). BenchChem.
  • SPPS: peptide failure to elongate? (2020).
  • Enhancing coupling efficiency and propagating length for surface plasmon polaritons. (2010).
  • Research on Soil Water Leakage and Water Use Efficiency Based on Coupling Biochar and Management Measures. (2025). MDPI.
  • The Importance of Coupling Factor for Underw
  • Ultrafast Investigation of Multiple Strong Coupling System Based on Monolayer MoS2-Ag Nanodisk Arrays. (2026). MDPI.
  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. (2023). MDPI.
  • How protein hydration depends on amino acid composition, peptide conformation, and force fields. (n.d.).
  • Investigation of Impurities in Peptide Pools. (2025). MDPI.
  • Radiation damage to amino acids, peptides and DNA-binding proteins: the influence of water directly monitored by X-ray photoelectron spectroscopy. (n.d.). Royal Society of Chemistry.
  • Singapore Science and Engineering Fair 2025 Results of Final Judging. (2025). go.gov.sg.
  • Qualitative Analysis of Amino Acid (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham.
  • Lab (1)
  • In-water solid-phase coupling reaction using water-dispersible... (n.d.).
  • Influence of solvent and water activity on kinetically controlled peptide synthesis. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). (n.d.). Academia.edu.
  • Process for spray drying amino acid compositions. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the ¹H NMR Analysis of N-Boc-trans-4-N-Fmoc-amino-D-proline

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-trans-4-N-Fmoc-amino-D-proline, a critical building block in contemporary peptide synthesis. Design...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-trans-4-N-Fmoc-amino-D-proline, a critical building block in contemporary peptide synthesis. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework grounded in the structural nuances of the molecule and the causal logic behind its spectral features. We will explore the diagnostic signals of the orthogonal Boc and Fmoc protecting groups, dissect the complexities of the D-proline ring system, and address the phenomenon of rotational isomers (rotamers) that frequently complicates proline NMR spectra.

The Structural Rationale: Predicting the Spectrum from First Principles

N-Boc-trans-4-N-Fmoc-amino-D-proline (MW: 452.50 g/mol ) is a sophisticated derivative designed for precise, sequential peptide chain elongation.[] Its structure incorporates two key protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the N1 position and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the 4-amino position.[2][3] This orthogonal protection scheme allows for selective deprotection and is fundamental to advanced solid-phase peptide synthesis (SPPS).[]

The ¹H NMR spectrum of this molecule is a composite of signals from these three distinct moieties: the Boc group, the Fmoc group, and the proline core. Understanding the expected chemical environment of each proton is the first step in a successful interpretation.

cluster_mol N-Boc-trans-4-N-Fmoc-amino-D-proline mol

Figure 1: Structure of N-Boc-trans-4-N-Fmoc-amino-D-proline with key proton environments highlighted.

Deconstructing the Spectrum: A Peak-by-Peak Analysis

The complexity of the spectrum arises not only from the number of protons but also from conformational heterogeneity. Specifically, the restricted rotation around the N1-carbonyl bond (the Boc amide bond) gives rise to cis and trans rotamers, which are often observable as separate sets of signals in the NMR spectrum, particularly for the proline ring protons.[4][5] The following table provides a predicted assignment for the major (typically trans) rotamer in a common NMR solvent like CDCl₃.

Table 1: Predicted ¹H NMR Signal Assignments for N-Boc-trans-4-N-Fmoc-amino-D-proline

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale & Comparative Notes
Boc Protons ~1.45Singlet (s)N/AThe nine equivalent protons of the tert-butyl group produce a strong, sharp singlet. This is a highly diagnostic signal for the presence of the Boc group.[6] Its upfield position is characteristic of saturated, shielded protons.[7]
Proline Hβ, Hγ, Hδ 1.90 - 2.50Multiplets (m)VariousThese protons of the pyrrolidine ring appear as complex, often overlapping multiplets. Their exact shifts are sensitive to the ring pucker and the cis/trans isomeric state.[8]
Proline Hδ' 3.40 - 3.80Multiplets (m)VariousThe two Hδ protons are diastereotopic and thus chemically non-equivalent, appearing at different chemical shifts. They are adjacent to the Boc-protected nitrogen.
Proline Hα 4.20 - 4.50Doublet of doublets (dd)~8.0, 4.0The Hα proton is adjacent to the carboxylic acid and is a key stereochemical indicator. Its chemical shift and coupling are highly dependent on the rotameric state.[4]
Fmoc-CH & CH₂ 4.20 - 4.60Multiplet (m)VariousThe CH and CH₂ protons of the Fmoc group often overlap with the Hα signal of proline. These signals are characteristic of the fluorenylmethoxy linker.[9]
Proline H4 ~4.10Multiplet (m)BroadThe proton at the C4 position, bearing the Fmoc-amino group. It is coupled to the adjacent ring protons and the NH proton.
Fmoc-NH ~5.50Doublet (d)~7.0The amide proton signal. Its chemical shift can be variable and is sensitive to solvent and concentration. It shows coupling to the adjacent H4 proton.[10]
Fmoc Aromatic 7.30 - 7.45Multiplet (m)VariousSignals corresponding to four protons of the fluorene ring system (typically H2, H3, H6, H7).
Fmoc Aromatic 7.55 - 7.80Multiplet (m)VariousSignals corresponding to the remaining four protons of the fluorene ring system (typically H1, H4, H5, H8), which are in a different chemical environment.[3]
Carboxylic Acid OH >10.0Singlet (s, broad)N/AThe acidic proton of the carboxylic acid is typically broad and appears far downfield. It may exchange with trace water in the solvent, leading to further broadening or disappearance.
The Critical Challenge: Identifying and Interpreting Proline Rotamers

The most significant challenge in interpreting the ¹H NMR spectrum of N-Boc-proline derivatives is the presence of cis-trans isomers, or rotamers, arising from the restricted rotation around the tertiary amide bond formed by the Boc group and the proline nitrogen.[4] This isomerization is slow on the NMR timescale, resulting in the appearance of two distinct sets of signals for the proline ring protons.

  • Manifestation: You will likely observe a doubling of the Hα signal and other proline ring proton signals. The ratio of these signals (e.g., 80:20 or 70:30) reflects the relative population of the two rotamers in the given solvent and at the given temperature.

  • Comparison Point: In contrast, a simple Fmoc-protected amino acid like Fmoc-glycine-OH would not exhibit this phenomenon, as it lacks the tertiary amide bond.[9] Similarly, the ¹H NMR of unprotected 4-amino-D-proline would be simpler in this regard, though complicated by zwitterionic forms.[11] The presence of rotamers is a direct consequence of the N-Boc substitution on the proline ring.

A Validated Protocol for High-Fidelity Spectrum Acquisition

To obtain a clean, interpretable spectrum that allows for the resolution of rotamers and complex multiplets, a standardized acquisition protocol is paramount. The following workflow is designed to produce high-quality, reproducible data.

Experimental Workflow

cluster_prep Sample Preparation cluster_acq NMR Acquisition (≥400 MHz) cluster_proc Data Processing prep1 1. Weigh Sample (5-10 mg) prep2 2. Select Solvent (CDCl3 or DMSO-d6) prep1->prep2 prep3 3. Dissolve Sample (~0.6 mL solvent) prep2->prep3 prep4 4. Transfer to NMR Tube prep3->prep4 acq1 5. Insert & Lock prep4->acq1 acq2 6. Shim Coils acq1->acq2 acq3 7. Tune & Match Probe acq2->acq3 acq4 8. Acquire Spectrum (≥16 scans) acq3->acq4 proc1 9. Fourier Transform acq4->proc1 proc2 10. Phase Correction proc1->proc2 proc3 11. Baseline Correction proc2->proc3 proc4 12. Calibrate & Integrate proc3->proc4

Figure 2: Standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5-10 mg of N-Boc-trans-4-N-Fmoc-amino-D-proline.

    • Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing significant line broadening.

  • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue or if exchangeable protons (NH, OH) are of key interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Causality: Deuterated solvents prevent a large, overwhelming solvent signal in the ¹H spectrum. DMSO-d₆ is a better hydrogen-bond acceptor and can slow down the exchange of NH/OH protons, resulting in sharper signals for these groups.[10]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a vial before transferring to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into a spectrometer (a 400 MHz or higher field is recommended for better signal dispersion).

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire the spectrum using standard parameters. A sufficient number of scans (typically 16 or more) should be averaged to ensure a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation, followed by careful phase and baseline correction.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2][12]

    • Integrate all signals to determine the relative number of protons, which serves as a crucial check on the assignments.

Conclusion

The ¹H NMR spectrum of N-Boc-trans-4-N-Fmoc-amino-D-proline is information-rich, providing clear signatures for its constituent parts. Successful interpretation hinges on recognizing the diagnostic signals of the Boc and Fmoc groups, understanding the complex spin systems of the proline ring, and, most importantly, anticipating the presence of rotamers due to the N-Boc moiety. By following a rigorous experimental protocol and comparing the observed spectrum to the principles outlined in this guide, researchers can confidently verify the structure and purity of this essential peptide synthesis reagent, ensuring the fidelity of their subsequent work.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Available at: [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - UKnowledge. (2020). University of Kentucky. Available at: [Link]

  • Supporting Information for "Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents". (n.d.). Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2024). MDPI. Available at: [Link]

  • Plot of NH chemical shifts in the 1H NMR spectra of the Boc-(L-Mag)5-OMe homooligomer. (n.d.). ResearchGate. Available at: [Link]

  • 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. (1983). PubMed. Available at: [Link]

  • 1H NMR Chemical Shift Values Table - Chemistry Steps. (2024). Chemistry Steps. Available at: [Link]

  • Comparison of 1H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. (n.d.). ResearchGate. Available at: [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Proline-Rich Proteins – Deriving a Basis for Residue-based Selectivity in Polyphenolic Binding. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Available at: [Link]

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Comparative

High-Resolution Chiral Chromatography for Differentiating 4-Aminoproline Stereoisomers: A Comparison Guide

Executive Summary 4-Aminoproline is a conformationally constrained, highly versatile scaffold utilized extensively in the synthesis of peptidomimetics, peptide nucleic acids (PNAs), and DNA-encoded chemical libraries (DE...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminoproline is a conformationally constrained, highly versatile scaffold utilized extensively in the synthesis of peptidomimetics, peptide nucleic acids (PNAs), and DNA-encoded chemical libraries (DELs)[1]. Because it possesses two stereogenic centers (C2 and C4), 4-aminoproline exists as four distinct stereoisomers: (2S,4S), (2S,4R), (2R,4S), and (2R,4R)[2]. The biological activity and 3D spatial orientation of any resulting macromolecule depend entirely on the absolute configuration of this building block.

However, separating these enantiomers presents a unique analytical challenge. As a highly polar, zwitterionic molecule lacking a strong UV chromophore, native 4-aminoproline exhibits poor retention on standard stationary phases and is virtually invisible to conventional UV detectors[3]. This guide objectively compares the three primary chromatographic strategies for resolving 4-aminoproline enantiomers, providing field-proven methodologies and explaining the mechanistic causality behind each approach.

Mechanistic Causality in Chiral Recognition

The chiral separation of proline derivatives relies heavily on three-point interaction models within the chiral stationary phase (CSP)[4]. When using polysaccharide-based CSPs (such as amylose tris(3,5-dimethylphenylcarbamate) in Chiralpak AD-H), the carbamate linkages act as primary hydrogen bond donors and acceptors.

If 4-aminoproline is injected in its native zwitterionic state, its extreme polarity disrupts these delicate interactions, leading to peak tailing and co-elution.

The Causality of Derivatization and Mobile Phase Additives: By masking the amine groups (e.g., via Boc-protection or NBD-Cl derivatization), we achieve two critical outcomes:

  • Chromophore Addition: Enables high-sensitivity UV or fluorescence detection[3].

  • Polarity Reduction: Enhances solubility in normal-phase eluents (e.g., hexane/ethanol) and allows the carbamate/benzoate groups of the CSP to effectively engage the analyte's chiral centers through hydrogen bonding and π−π interactions[5].

Furthermore, the addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase is not arbitrary; it actively suppresses the ionization of the carboxylic acid moiety. Research demonstrates that for carboxyl-containing proline derivatives, resolution changes dramatically with even a 1% shift in ethanol modifier concentration, proving that hydrogen bonding is the dominant mechanism for chiral recognition[5]. TFA ensures the carboxyl group remains protonated, optimizing these hydrogen-bonding interactions with the CSP and preventing peak tailing[5].

Comparison of Chromatographic Strategies

To determine the optimal workflow for your laboratory, we compare the three prevailing methodologies for 4-aminoproline chiral separation.

Table 1: Quantitative Comparison of Separation Strategies
StrategyStationary PhaseMobile Phase SystemDetection MethodTypical Resolution ( Rs​ )Primary AdvantagePrimary Limitation
Direct (Protected) Polysaccharide (e.g., Chiralpak AD-H / IA)Normal Phase (Hexane / EtOH / 0.1% TFA)UV (210 - 254 nm)> 2.0Excellent scalability for preparative isolation.Requires pre-column chemical derivatization.
Direct (Free) Zwitterionic / Crown Ether (e.g., Chiralpak ZWIX)Polar/Aqueous (MeOH / H₂O / Formic Acid)MS / ELSD1.2 - 1.8Analyzes the native, underivatized amino acid.Requires mass spectrometry; complex method optimization.
Indirect (Derivatized) Achiral Reversed-Phase (e.g., C18)Reversed Phase (H₂O / MeCN / 0.1% TFA)UV (340 nm) or Fluorescence> 2.5Utilizes standard, inexpensive C18 columns.Risk of kinetic resolution bias during derivatization.

Workflow Visualization

The following decision matrix illustrates the logical progression for selecting a separation strategy based on available instrumentation and preparative needs.

G Start 4-Aminoproline Enantiomeric Mixture Decision Select Chromatographic Strategy Start->Decision Deriv Pre-column N-Protection (Boc / Fmoc) Decision->Deriv Direct (Protected) Direct Underivatized Analysis Decision->Direct Direct (Free) Indirect Chiral Derivatization (e.g., Marfey's Reagent) Decision->Indirect Indirect Method CSP_Poly Polysaccharide CSP (e.g., Chiralpak AD-H) Deriv->CSP_Poly Detect_UV UV Detection (210 nm) Normal Phase HPLC CSP_Poly->Detect_UV CSP_Zwix Zwitterionic CSP (e.g., Chiralpak ZWIX) Direct->CSP_Zwix Detect_MS MS / ELSD Detection Polar/Aqueous Phase CSP_Zwix->Detect_MS RP_C18 Achiral C18 Column (Reversed-Phase) Indirect->RP_C18 Detect_UV2 UV Detection (340 nm) Diastereomer Separation RP_C18->Detect_UV2

Decision matrix and workflow for the chromatographic separation of 4-aminoproline enantiomers.

Experimental Protocol: Direct Normal-Phase HPLC of Boc-Protected 4-Aminoproline

This protocol outlines the industry-standard method for separating protected 4-aminoproline enantiomers. It is designed as a self-validating system , ensuring that the chromatographic environment is actively verified before sample analysis.

Step 1: Analyte Preparation (Boc-Protection)

Causality: Converting the highly polar primary and secondary amines of 4-aminoproline into tert-butyloxycarbonyl (Boc) carbamates lowers the molecule's dielectric constant, enabling solubility in hexane and providing a UV-absorbing moiety.

  • Dissolve 10 mg of the 4-aminoproline enantiomeric mixture in 1 mL of 1M NaOH and 1 mL of dioxane.

  • Add 2.5 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) and stir at room temperature for 12 hours.

  • Acidify to pH 3 using 1M HCl, extract with ethyl acetate, dry over Na2​SO4​ , and evaporate to yield the N,N′ -di-Boc-4-aminoproline derivative.

  • Reconstitute the derivative in the mobile phase (Hexane/Ethanol) to a concentration of 1 mg/mL.

Step 2: Chromatographic Method Setup

Causality: The Chiralpak AD-H column utilizes an amylose backbone. The helical structure of the amylose, combined with the carbamate side chains, creates chiral grooves. The 0.1% TFA prevents the free carboxylic acid of the proline derivative from ionizing, which would otherwise cause severe peak tailing due to secondary interactions with the silica support[5].

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Step 3: System Suitability & Self-Validation

A robust protocol must validate its own performance parameters prior to analyzing unknown samples.

  • Inject a Racemic Standard: Inject 10 µL of a known racemic mixture of the synthesized N,N′ -di-Boc-4-aminoproline.

  • Evaluate Resolution ( Rs​ ): Calculate the resolution between the two enantiomeric peaks. The system is validated only if Rs​≥1.5 (baseline separation).

  • Dynamic Adjustment (If Rs​<1.5 ): Because hydrogen bonding is the dominant chiral recognition mechanism for carboxyl-containing prolines, the separation is hyper-sensitive to the alcohol modifier[5]. If resolution fails, adjust the Ethanol concentration by exactly ±1% . Do not alter the TFA concentration, as dropping below 0.1% will immediately induce peak tailing. Re-run the standard until Rs​≥1.5 is achieved.

References

  • A DNA-encoded chemical library based on chiral 4-amino-proline enables stereospecific isozyme-selective protein recognition.
  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chrom
  • Resolution by HPLC using polysaccharide carbamates and benzoates chiral stationary phases.
  • Multigram solution-phase synthesis of three diastereomeric tripeptidic second-generation dendrons based on (2S,4S)-, (2S,4R)-, and (2R,4S)-4-aminoprolines. PubMed.
  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.

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Validation

Comparative Reactivity Guide: N-Boc-trans-4-N-Fmoc-amino-D-proline vs. L-Isomer in Peptidomimetics

As a Senior Application Scientist, selecting the correct chiral building block is paramount when designing peptidomimetics, cyclic peptides, or targeted drug delivery systems. The functionalized proline derivatives—speci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct chiral building block is paramount when designing peptidomimetics, cyclic peptides, or targeted drug delivery systems. The functionalized proline derivatives—specifically N-Boc-trans-4-N-Fmoc-amino-D-proline and its L-isomer—serve as critical scaffolds for orthogonal branching and conformational rigidification.

While their intrinsic chemical reactivity is identical in an achiral vacuum, their behavior diverges significantly during Solid-Phase Peptide Synthesis (SPPS). This guide objectively compares the reactivity, structural induction, and experimental handling of the D-isomer (2R, 4S) versus the L-isomer (2S, 4R), providing actionable, self-validating protocols for drug development professionals.

Mechanistic Reactivity & Stereochemical Impact

Diastereomeric Transition States in SPPS

During SPPS, the growing peptide chain (typically composed of L-amino acids) creates a highly chiral microenvironment. When coupling a new building block to this chain, the transition states are diastereomeric. The L-isomer (2S, 4R) generally exhibits a slightly faster initial coupling rate to a terminal L-amino acid due to matched chirality, which minimizes steric clash in the transition state. However, this initial kinetic advantage is often overshadowed by subsequent structural consequences.

Conformational Steering and Aggregation Disruption

The true reactivity divergence lies in structural induction. The D-isomer (2R, 4S) is a potent inducer of Type II and Type II' β -turns when coupled to L-amino acids[1]. By forcing a sharp reversal in the peptide backbone, the D-isomer effectively breaks extended β -sheet formations.

The Causality: This structural disruption prevents on-resin aggregation and enhances solvent permeability within the resin matrix. Consequently, incorporating the D-isomer dramatically increases the coupling efficiency of all subsequent amino acids in the sequence. Conversely, the L-isomer tends to propagate extended polyproline type II (PPII) helices, which can exacerbate aggregation in hydrophobic sequences, leading to incomplete couplings and sequence deletions.

Epimerization Resistance

Both isomers exhibit exceptional resistance to epimerization during carboxyl activation. Because the pyrrolidine ring lacks an exchangeable amide proton, the formation of the epimerization-prone oxazolone intermediate is sterically and electronically disfavored. This allows for the use of highly active coupling reagents (e.g., HATU) without risking the loss of chiral integrity.

Quantitative Performance Comparison

The following table summarizes the divergent reactivity profiles and structural impacts of the two isomers during peptide assembly.

Property / MetricN-Boc-trans-4-N-Fmoc-amino-D-proline (2R, 4S)N-Boc-trans-4-N-Fmoc-amino-L-proline (2S, 4R)Mechanistic Causality
Initial Coupling Rate (to L-Xaa) ModerateFastDiastereomeric transition state steric hindrance is lower for matched (L-L) chirality.
Subsequent Chain Extension Efficiency High (>98% yield per step)Variable / LowerD-isomer forces a β -turn, disrupting on-resin aggregation and enhancing solvation[1].
Dominant Secondary Structure Type II / Type II' β -turnsExtended PPII Helices / Type I turnsInversion of the α -carbon vector alters the allowed Ramachandran dihedral angles ( ϕ,ψ ).
Epimerization Risk (HATU/DIPEA) < 0.1%< 0.1%Absence of an exchangeable α -amide proton prevents oxazolone formation.
Primary Application Turn-mimetics, aggregation-breaking, cyclic RGD peptides[2]Linear γ -peptide extensions, collagen mimeticsStereochemistry dictates the spatial projection of the 4-amino branch.

Experimental Workflow: Orthogonal Branching Strategy

The protection scheme of these molecules—where the α -amine is Boc-protected and the 4-amino group is Fmoc-protected—is an engineered "reverse-protection" strategy[3]. It halts main-chain α -elongation, forcing chain extension through the 4-position to create a γ -peptide linkage or an orthogonal branch.

Self-Validating SPPS Protocol

To ensure trustworthiness, this protocol utilizes an alternating colorimetric validation system. Because we are extending from the 4-position (a primary amine) rather than the proline α -amine (a secondary amine), the standard Kaiser test is highly effective and self-validating.

Step 1: Activation & Coupling

  • Action: Swell the L-peptide-resin in DMF. Add 3.0 eq of N-Boc-trans-4-N-Fmoc-amino-D-proline, 2.9 eq HATU, and 6.0 eq DIPEA. React for 60 minutes.

  • Causality: HATU is selected over HBTU due to the steric bulk of the pyrrolidine ring, requiring a highly active uronium salt to drive the reaction to completion.

  • Validation: Perform a Kaiser test. The resin should turn from blue to yellow/colorless , confirming the complete consumption of the resin-bound primary amine.

Step 2: Orthogonal Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (2 x 10 mins) to remove the Fmoc group from the 4-position.

  • Causality: The Boc group on the α -amine is completely stable to these basic conditions, ensuring strict orthogonal control.

  • Validation: Perform a Kaiser test. The resin must turn deep blue . Because the newly exposed 4-amino group is a primary amine, this positive result definitively validates the successful deprotection and readiness for branching.

Step 3: Branch Extension & Global Cleavage

  • Action: Couple the next Fmoc-amino acid to the exposed 4-amino group using standard HATU/DIPEA chemistry. Once the branch is complete, treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Causality: The highly acidic TFA cocktail simultaneously cleaves the peptide from the solid support and removes the permanent α -N-Boc protecting group, yielding the final functionalized peptidomimetic.

Visualizations of Workflows and Conformational Logic

Workflow A Resin-Bound L-Peptide B Couple Proline Derivative (HATU/DIPEA) A->B Kaiser Test (-) Amine Consumed C Fmoc Cleavage (20% Piperidine) B->C Orthogonal State D Branch Extension (from 4-NH2) C->D Kaiser Test (+) 4-NH2 Exposed E Global Cleavage & Boc Removal D->E TFA Treatment

Workflow for orthogonal peptide branching utilizing 4-amino-proline derivatives.

Conformation cluster_L L-Isomer (2S, 4R) cluster_D D-Isomer (2R, 4S) Root Growing Peptide Chain (L-Amino Acids) L_Pro Coupling L-Isomer Root->L_Pro D_Pro Coupling D-Isomer Root->D_Pro L_Conf Extended Polyproline Helix L_Pro->L_Conf L_Result High On-Resin Aggregation L_Conf->L_Result D_Conf Type II / II' β-Turn Induction D_Pro->D_Conf D_Result Disrupted Aggregation D_Conf->D_Result

Conformational divergence and its effect on on-resin aggregation during SPPS.

References

  • Chemical Reviews (ACS). "Strategies for Fine-Tuning the Conformations of Cyclic Peptides." American Chemical Society, August 2020.[Link]

  • Journal of Medicinal Chemistry (via ResearchGate). "Discovery of Subnanomolar Arginine-Glycine-Aspartate-Based αVβ3/αVβ5 Integrin Binders Embedding 4-Aminoproline Residues." ResearchGate, August 2025 (Publication Record). [Link]

Sources

Comparative

Analytical Validation of Stereochemical Purity for trans-4-Amino-D-Proline: A Methodological Comparison Guide

Introduction trans-4-Amino-D-proline, chemically designated as (2R, 4S)-4-aminopyrrolidine-2-carboxylic acid, is a highly valuable non-proteinogenic amino acid. It serves as a rigid chiral scaffold in peptidomimetic drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

trans-4-Amino-D-proline, chemically designated as (2R, 4S)-4-aminopyrrolidine-2-carboxylic acid, is a highly valuable non-proteinogenic amino acid. It serves as a rigid chiral scaffold in peptidomimetic drug discovery and is a key structural component in natural phytotoxins such as ascaulitoxin [1]. Validating its stereochemical purity—specifically distinguishing the (2R, 4S) target from its enantiomer (2S, 4R) and diastereomers (2R, 4R) and (2S, 4S)—is a critical quality control bottleneck.

This guide objectively compares three leading analytical methodologies for stereochemical validation: Direct Chiral HPLC, Indirect LC-MS via Marfey’s Reagent, and Chiral NMR Spectroscopy. By examining the mechanistic causality behind each protocol, we provide a definitive framework for selecting the optimal validation strategy.

Direct Chiral HPLC: The Gold Standard for Batch Release

Direct High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the most robust method for determining enantiomeric excess (ee) and diastereomeric excess (de) without the risk of derivatization-induced racemization.

Mechanistic Causality: For zwitterionic molecules like trans-4-amino-D-proline, Crown Ether-based CSPs (e.g., Daicel CROWNPAK CR(+)) or macrocyclic glycopeptide columns are highly effective. The chiral recognition mechanism relies on the formation of reversible inclusion complexes between the primary amine at the C4 position and the chiral cavity of the stationary phase, augmented by hydrogen bonding and steric hindrance. This direct interaction allows for baseline resolution of all four stereoisomers.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the trans-4-amino-D-proline sample in 1.0 mL of mobile phase (e.g., aqueous perchloric acid, pH 1.5). Causality: Low pH ensures full protonation of both the C4 primary amine and the pyrrolidine secondary amine, maximizing ionic interactions with the CSP.

  • System Suitability (Control): Inject a racemic mixture of all four stereoisomers (trans-D, trans-L, cis-D, cis-L) to establish baseline resolution ( Rs​>1.5 ). This validates column performance prior to sample testing.

  • Sample Injection: Inject 10 µL of the sample.

  • Detection: Monitor via Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the molecule lacks a strong UV chromophore.

G N1 Sample Prep (pH 1.5 Buffer) N2 System Suitability (Racemic Mix) N1->N2 N3 Chiral HPLC (Crown Ether CSP) N2->N3 N4 ELSD / CAD Detection & Peak Integration N3->N4

Workflow for direct chiral HPLC validation of trans-4-amino-D-proline.

Indirect LC-MS via Marfey's Reagent: High-Sensitivity Profiling

When chiral columns are unavailable or when analyzing complex biological matrices, derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is the premier alternative [2].

Mechanistic Causality: L-FDAA reacts stoichiometrically with primary and secondary amines under mildly alkaline conditions via nucleophilic aromatic substitution. For trans-4-amino-D-proline, bis-derivatization occurs at both the C4 amino group and the N1 pyrrolidine nitrogen. This converts the enantiomers into stable diastereomers, which exhibit different hydrophobicities and can be easily separated on standard achiral Reverse Phase (C18) columns [3]. The addition of the dinitrophenyl group also introduces a strong UV chromophore (340 nm) and enhances ionization for Mass Spectrometry (MS).

Self-Validating Protocol:

  • Derivatization: Mix 50 µL of 50 mM trans-4-amino-D-proline with 100 µL of 1% L-FDAA in acetone. Add 20 µL of 1 M NaHCO3. Causality: The alkaline environment deprotonates the amines, enhancing their nucleophilicity to drive the reaction forward.

  • Incubation: Heat at 40°C for 1 hour.

  • Quenching: Add 20 µL of 1 M HCl to stop the reaction, neutralize the buffer, and stabilize the derivatives.

  • Analysis: Inject onto a C18 column using a linear gradient of water/acetonitrile (with 0.1% TFA). Detect via UV (340 nm) and ESI-MS. Compare retention times against individually derivatized L- and D- standards to self-validate peak identity.

G N1 Analyte + L-FDAA (Alkaline Buffer) N2 Incubation (40°C, 1 hr) N1->N2 N3 Acid Quench (1M HCl) N2->N3 N4 Achiral C18 LC-MS (UV 340 nm) N3->N4

Marfey's reagent derivatization and LC-MS analysis workflow.

Chiral NMR Spectroscopy: Absolute Configuration Confirmation

While chromatography quantifies purity, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) like Mosher’s acid chloride (MTPA-Cl) is utilized to unequivocally confirm the absolute configuration.

Mechanistic Causality: Derivatization of the C4 primary amine with (R)- and (S)-MTPA-Cl generates diastereomeric amides. The magnetic anisotropy of the phenyl ring in the MTPA moiety shields or deshields specific protons on the pyrrolidine ring depending on their spatial proximity. By calculating the chemical shift differences ( Δδ=δS​−δR​ ) for the ring protons, researchers can map the spatial arrangement and confirm the (2R, 4S) configuration.

Self-Validating Protocol:

  • Protection: Orthogonally protect the N1 secondary amine and C2 carboxylate (e.g., as N-Boc and methyl ester). Causality: This prevents the formation of complex, multi-derivatized mixtures, leaving only the C4 amine reactive.

  • Derivatization: React the protected intermediate with (R)-MTPA-Cl and (S)-MTPA-Cl in separate parallel reactions using pyridine as both base and solvent.

  • Acquisition: Acquire high-resolution 1H-NMR (e.g., 600 MHz) spectra for both diastereomers.

  • Analysis: Calculate Δδ values for the C3 and C5 protons to deduce the absolute stereochemistry at C4.

Data Presentation: Performance Comparison

To guide experimental design, the following table synthesizes the operational parameters of each methodology based on empirical laboratory standards.

ParameterDirect Chiral HPLCMarfey's Reagent (LC-MS)Chiral NMR (Mosher's)
Primary Utility Routine QC, High-throughputComplex mixtures, High sensitivityAbsolute configuration proof
Analyte Form UnmodifiedBis-derivatized diastereomersProtected & derivatized
Resolution ( Rs​ ) > 1.5 (Baseline)> 2.0 (Excellent)N/A (Spectroscopic)
Limit of Detection ~0.1% (with ELSD/CAD)< 0.01% (with ESI-MS)~1-2% (NMR integration limits)
Analysis Time 15 - 30 mins2 hours (prep) + 45 mins (run)1 - 2 days (synthesis + NMR)
Racemization Risk None (Direct analysis)Low (Mild alkaline conditions)Moderate (During protection steps)

Conclusion & Recommendations

For the commercial validation and routine batch release of trans-4-amino-D-proline, Direct Chiral HPLC is the undisputed method of choice due to its speed, direct analysis capability, and elimination of derivatization artifacts. However, for researchers evaluating trace stereochemical impurities in biological assays or natural product extracts, Marfey’s Reagent coupled with LC-MS provides unparalleled sensitivity and mass confirmation. Chiral NMR should be reserved exclusively for initial structural characterization and IND (Investigational New Drug) regulatory filings where absolute stereochemical proof is mandated.

References

  • Title: A new GC-MS method for the analysis of ascaulitoxin, its aglycone and trans-4-amino-D-proline Source: Department of Science Service (DSS) URL: [Link]

  • Title: Marfey's reagent for chiral amino acid analysis Source: Ovid / Biomedical and Life Sciences URL: [Link]

  • Title: Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent Source: ACS Omega URL: [Link]

Validation

Thin layer chromatography (TLC) visualization of Boc-Fmoc-proline

Comprehensive TLC Visualization Guide: Boc-Proline vs. Fmoc-Proline As a Senior Application Scientist in peptide chemistry, I frequently encounter researchers struggling to track the progress of amino acid protection, co...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive TLC Visualization Guide: Boc-Proline vs. Fmoc-Proline

As a Senior Application Scientist in peptide chemistry, I frequently encounter researchers struggling to track the progress of amino acid protection, coupling, and deprotection reactions. Proline presents a unique analytical challenge: as a secondary amine, it lacks the primary amine moiety that yields the classic Ruhemann's purple with a standard ninhydrin stain. Furthermore, the choice of N-terminal protecting group—tert-butyloxycarbonyl (Boc) versus fluorenylmethyloxycarbonyl (Fmoc)—fundamentally alters the molecule's physical properties and thin-layer chromatography (TLC) visualization requirements.

This guide objectively compares the TLC performance of Boc-Proline and Fmoc-Proline, providing self-validating protocols grounded in mechanistic causality to ensure absolute confidence in your benchtop analytics.

Mechanistic Causality in Visualization

The fundamental divergence in visualizing these two protected amino acids stems directly from their electronic structures:

  • Fmoc-Proline (UV-Active): The Fmoc group contains a highly conjugated fluorene ring system. This extended π -conjugation strongly absorbs ultraviolet light. When eluted on silica gel plates impregnated with a fluorescent indicator (e.g., Silica gel 60 F254), Fmoc-Proline quenches the background fluorescence, appearing as a crisp, dark spot under a 254 nm UV lamp[1].

  • Boc-Proline (UV-Inactive): The Boc group is an aliphatic carbamate entirely lacking π -conjugation. It is completely invisible under standard UV light. Consequently, tracking Boc-Proline requires chemical derivatization (staining) that exploits either the carboxylic acid moiety, the thermal lability of the Boc group, or the general redox properties of the organic framework[2].

Comparative Performance Data

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative visualization metrics for both derivatives compared to a free proline baseline.

Feature / MetricBoc-ProlineFmoc-ProlineFree Proline (Reference)
Molecular Weight 215.25 g/mol 337.38 g/mol 115.13 g/mol
UV Absorbance (254 nm) NoneStrong ( ϵ254​≈18,000M−1cm−1 )None
Ninhydrin Stain Yellow/Brown (Requires >150°C)Inactive (Requires basic cleavage)Yellow/Orange (Mild Heat)
Bromocresol Green (BCG) Yellow on Blue (Immediate)Yellow on Blue (Immediate)Yellow on Blue (Immediate)
Phosphomolybdic Acid Dark Blue on Green (Requires Heat)Dark Blue on Green (Requires Heat)Dark Blue on Green (Requires Heat)
Typical Rf​ (10% MeOH/DCM) ~0.60 - 0.65[2]~0.70 - 0.75~0.10 - 0.20 (Streaks)

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. Relying on a single visualization method can lead to false positives (e.g., solvent front artifacts) or false negatives. The following step-by-step methodologies explain why the stains work, allowing you to troubleshoot in real-time.

Protocol 1: Thermal Ninhydrin Cleavage (Specific for Boc-Amines)

Causality: While ninhydrin typically reacts with free amines, Boc-protected amines can be visualized by exploiting the thermal pyrolysis of the Boc group. Heating the plate to ~200°C cleaves the tert-butyl carbamate into isobutylene gas and CO2​ , exposing the free secondary amine of proline. This amine then condenses with ninhydrin to form a yellow/brown iminium product[3],[4].

  • Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol. Add 3.0 mL of glacial acetic acid to catalyze the iminium formation[5].

  • Application: Dip the developed, solvent-evaporated TLC plate into the stain using forceps. Wipe the back of the plate with a paper towel.

  • Development: Heat vigorously with a heat gun (>150°C).

  • Self-Validation Check: Free proline will turn yellow almost immediately upon mild heating. Boc-proline will remain invisible until the strict temperature threshold for Boc cleavage is reached, at which point a yellow/brown spot will emerge[6].

Protocol 2: Bromocresol Green (Specific for Free Carboxylic Acids)

Causality: BCG is a pH indicator. The TLC plate environment is slightly basic, rendering the applied stain blue. The acidic proton of the C-terminal carboxylic acid ( pKa​≈4 ) locally lowers the pH, shifting the indicator to its yellow acidic form[3],[5].

  • Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Slowly add 0.1 M NaOH dropwise until the solution just turns pale blue[5].

  • Application: Dip the TLC plate and remove quickly.

  • Development: Do not heat. Yellow spots will appear immediately against a light blue background.

  • Self-Validation Check: If you are synthesizing a proline ester (e.g., Boc-Pro-OMe), the esterified product will not stain with BCG. This provides binary confirmation of successful esterification[7].

Protocol 3: Phosphomolybdic Acid (Universal Redox Stain)

Causality: PMA is a destructive, redox-active stain. Upon heating, the organic compound reduces the heteropolymolybdate complex (Mo VI ) to "molybdenum blue" (Mo IV )[6].

  • Preparation: Dissolve 10.0 g of Phosphomolybdic Acid in 100 mL of absolute ethanol[5]. Store in an amber bottle, as it is highly light-sensitive.

  • Application: Dip the plate and wipe the excess.

  • Development: Heat with a heat gun until dark blue/black spots appear against a yellow-green background. This is an excellent universal backup for confirming the presence of Boc-Proline[2].

Workflow & Decision Logic

To streamline your laboratory operations, I have mapped the decision-making process for visualizing these compounds into the logical workflow below.

TLC_Workflow Start Protected Proline Reaction Mixture Fmoc Fmoc-Proline (UV Active) Start->Fmoc Boc Boc-Proline (UV Inactive) Start->Boc UV UV Lamp (254 nm) Dark spot on green plate Fmoc->UV Primary (Non-destructive) BCG Bromocresol Green Yellow on Blue (Detects Free COOH) Fmoc->BCG Acid check PMA Phosphomolybdic Acid Blue on Yellow (Universal Redox) Fmoc->PMA Universal Boc->BCG Acid check Boc->PMA Universal Nin Ninhydrin + Heat Yellow/Brown Spot (Thermal Cleavage) Boc->Nin Amine specific

Decision tree for optimal TLC visualization of Boc- and Fmoc-protected proline.

References

  • TLC Stains Prepar
  • TLC Staining solutions. Org Prep Daily.
  • Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
  • L-Proline. Organic Syntheses Procedure.
  • Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid. The Journal of Organic Chemistry.
  • TLC Stains. University of Washington.
  • A comparative study of different protecting groups for proline. Benchchem.
  • Design, Synthesis, and Biological Evaluation of Tubulysin Analogues. The Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

N-Boc-trans-4-N-fmoc-amino-D-proline proper disposal procedures

Comprehensive Safety and Disposal Guide for N-Boc-trans-4-N-Fmoc-amino-D-proline As a Senior Application Scientist overseeing solid-phase peptide synthesis (SPPS) and drug development workflows, I recognize that handling...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for N-Boc-trans-4-N-Fmoc-amino-D-proline

As a Senior Application Scientist overseeing solid-phase peptide synthesis (SPPS) and drug development workflows, I recognize that handling densely functionalized building blocks like N-Boc-trans-4-N-Fmoc-amino-D-proline requires more than just synthetic expertise—it demands rigorous, compliant lifecycle management. This doubly protected unnatural amino acid is critical for inducing specific conformational constraints (such as beta-turns) in peptide therapeutics. However, its complex organic framework presents specific logistical and environmental challenges at the end of its lifecycle.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of N-Boc-trans-4-N-Fmoc-amino-D-proline, ensuring your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.

Section 1: Chemical Profile & Mechanistic Hazard Assessment

To dispose of a chemical safely, one must first understand its physical and chemical behavior. N-Boc-trans-4-N-Fmoc-amino-D-proline is not acutely toxic (it is not EPA P-listed), but it is a highly hydrophobic, nitrogen-rich organic solid[1].

Causality of Hazards:

  • Environmental Persistence: The fluorenyl ring (Fmoc) and tert-butyl group (Boc) render this compound practically insoluble in water. If improperly disposed of in sanitary sewers, it will precipitate, potentially accumulating in aquatic sediment and violating drain disposal prohibitions[2].

  • Combustion Byproducts: Incineration is the mandatory disposal route. During combustion, the carbon framework breaks down into CO₂ and H₂O, but the two nitrogen atoms (the pyrrolidine ring and the 4-amino group) oxidize into toxic nitrogen oxides (NOx)[3]. Therefore, waste must be routed to a licensed facility equipped with exhaust scrubbers.

Table 1: Quantitative Data & Operational Implications

Property / ParameterSpecification / DataOperational Implication
Chemical Name N-Boc-trans-4-N-Fmoc-amino-D-prolineRequires full spelling on waste tags; abbreviations violate EPA Hazard Communication Standards.
CAS Number 1018332-23-4Use for exact inventory tracking and Safety Data Sheet (SDS) retrieval.
Molecular Formula C₂₅H₂₈N₂O₆High carbon/nitrogen content dictates incineration with NOx scrubbers.
Molecular Weight 452.50 g/mol Heavy, bulky organic; prone to precipitation in aqueous waste streams.
Physical State Solid (Powder)Risk of aerosolization during spills; requires wet-wiping for cleanup.
Waste Classification Non-RCRA (Unlisted), treated as HazardousMust be managed under EPA Subpart K (academic) or standard generator rules; zero drain disposal.

Section 2: Operational Waste Segregation Logic

In SPPS workflows, N-Boc-trans-4-N-Fmoc-amino-D-proline is rarely disposed of in its pure powder form. It is typically discarded as an unreacted excess dissolved in coupling solvents. Segregation is the most critical step in waste management, as mixing incompatible waste streams can lead to dangerous reactions or exorbitant disposal fines[4].

  • Solid Waste: Unused powder, contaminated weighing boats, or spilled material must be placed in a Halogen-Free Solid Organic Waste container.

  • Non-Halogenated Liquid Waste: If the amino acid is dissolved in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), route it to the non-halogenated stream[5].

  • Halogenated Liquid Waste: If dissolved in Dichloromethane (DCM) during coupling or deprotection washes, it must be segregated into a halogenated waste container. Causality: Incinerating halogenated solvents at standard temperatures can generate highly toxic polychlorinated dibenzodioxins (PCDDs). Halogenated waste requires specialized high-temperature incineration[4].

Section 3: Self-Validating Disposal Protocol

Do not simply follow steps; validate them. This protocol incorporates built-in checks to ensure operational integrity and regulatory compliance.

Step 1: Matrix Identification & Segregation

  • Action: Determine if the waste is solid powder or dissolved in a solvent. Route to the appropriate container (Solid, Halogenated Liquid, or Non-Halogenated Liquid).

  • Validation Check: If the solvent matrix of a legacy flask is unknown, perform a micro-scale water-drop test in a fume hood. If the solvent forms a dense bottom layer beneath the water, it is likely halogenated (e.g., DCM) and must be segregated accordingly.

Step 2: Container Selection & Integrity

  • Action: Transfer the waste into a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) is universally recommended for both solid powders and SPPS solvent mixtures[2].

  • Validation Check: After sealing the cap, gently squeeze the HDPE container. It should hold pressure without venting, confirming a vapor-tight seal that prevents the escape of hazardous fumes[2].

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon adding the first drop/grain of waste. Write the full chemical name: "N-Boc-trans-4-N-Fmoc-amino-D-proline".

  • Validation Check: Cross-reference the label against the. Ensure no abbreviations (e.g., "Fmoc-Pro-OH") are used, as abbreviations invalidate the legal compliance of the waste tag[6].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the container in a designated SAA equipped with secondary containment (e.g., a spill tray) to catch potential leaks[5].

  • Validation Check: Inspect the "Accumulation Start Date" on the label weekly. Ensure the waste is transferred to your centralized Environmental Health and Safety (EHS) pickup location before reaching the 6-month regulatory limit[4].

Section 4: Spill Response & Decontamination

Handling dry powders carries the inherent risk of aerosolization. If N-Boc-trans-4-N-Fmoc-amino-D-proline is spilled on the benchtop or balance floor:

  • Do not dry-sweep. Sweeping aerosolizes the fine powder, creating an inhalation hazard[3].

  • Wet-Wiping: Dampen a chemically compatible wipe with isopropanol (IPA) or ethanol. Gently wipe the spill from the outside in to prevent spreading.

  • Validation Check: The Fmoc protective group is highly UV-active. After cleaning, shine a handheld UV lamp (254 nm) over the spill area. The absence of fluorescence validates that the area is fully decontaminated. Place all used wipes into the Solid Organic Waste container[3].

Visualizations

G Gen Waste Generation: N-Boc-trans-4-N-Fmoc-amino-D-proline State Physical State? Gen->State Solid Solid Powder / Residue State->Solid Dry Liquid Dissolved in Solvent (e.g., DMF, DCM) State->Liquid Solution SolidCont Halogen-Free Solid Organic Waste Solid->SolidCont SolventCheck Halogenated Solvent? Liquid->SolventCheck Label RCRA Compliant Labeling & SAA Storage (< 6 Months) SolidCont->Label Halogenated Halogenated Liquid Waste (e.g., DCM mixtures) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Liquid Waste (e.g., DMF/NMP mixtures) SolventCheck->NonHalogenated No Halogenated->Label NonHalogenated->Label Incineration Licensed Incineration (Scrubber Equipped) Label->Incineration

Workflow for the segregation and disposal of N-Boc-trans-4-N-Fmoc-amino-D-proline waste.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Available at:[Link]

  • Case Western Reserve University EHS. "How to Dispose of Chemical Waste". Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste (RCRA) Regulations". Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-Boc-trans-4-N-fmoc-amino-D-proline

Handling orthogonally protected chiral building blocks like N-Boc-trans-4-N-Fmoc-amino-D-proline requires a rigorous approach to laboratory safety. Because this compound is primarily utilized in Solid-Phase Peptide Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Handling orthogonally protected chiral building blocks like N-Boc-trans-4-N-Fmoc-amino-D-proline requires a rigorous approach to laboratory safety. Because this compound is primarily utilized in Solid-Phase Peptide Synthesis (SPPS) and advanced drug development, it is frequently handled as a fine, electrostatically sensitive powder and dissolved in aggressive polar aprotic solvents (such as DMF or NMP).

As an Application Scientist, I designed this guide not just to list safety requirements, but to explain the causality behind them. Understanding how the physical properties of this specific molecule interact with your laboratory environment is the key to executing flawless, safe, and contamination-free workflows.

Physicochemical & Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the quantitative and qualitative risks of the reagent. The presence of both the bulky Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protecting groups renders this molecule highly hydrophobic. It typically presents as a dry, crystalline powder that is highly prone to static dispersion[1].

Table 1: Quantitative Data and Hazard Summary

Property / Hazard ParameterVerified Data
Chemical Name N-Boc-trans-4-N-Fmoc-amino-D-proline
CAS Number 1018332-23-4 (D-isomer) / 176486-63-8 (L-isomer)
Molecular Formula / Weight C25H28N2O6 / 452.50 g/mol
Physical State Solid (Fine Powder)
GHS Signal Word Warning
Primary Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

The PPE Matrix: Causality and Selection

In the hierarchy of controls, PPE is your final barrier. For N-Boc-trans-4-N-Fmoc-amino-D-proline, standard laboratory attire is insufficient due to the compound's specific handling mechanics.

  • Respiratory Protection (N95/P95 or FFP2/P2):

    • The Causality: This compound is a fine, dry powder. When a metal spatula breaches the plastic storage bottle, triboelectric charging (static electricity) causes the powder to "jump" or aerosolize. Inhalation directly triggers the H335 (respiratory irritation) hazard[2]. A particulate respirator is mandatory during the weighing phase if a ductless powder hood is unavailable.

  • Hand Protection (Nitrile, Minimum 0.11 mm thickness):

    • The Causality: The powder causes contact dermatitis (H315 ). More importantly, this compound is immediately transferred into solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) for SPPS. Latex offers zero resistance to these solvents. Nitrile provides a temporary barrier against DMF, allowing you 3–5 minutes to safely remove the gloves if a splash occurs[3]. Self-Validation: Always perform a visual inflation test of gloves before donning to check for micro-tears.

  • Eye Protection (Safety Goggles with Side Shields):

    • The Causality: To prevent H319 (serious eye irritation) from airborne dust during weighing, and to protect against solvent splashes during the solubilization phase[2]. Standard safety glasses without a peripheral seal are inadequate.

  • Body Protection (100% Cotton Lab Coat with Knit Cuffs):

    • The Causality: Synthetic blends (like polyester) generate static electricity, which attracts the airborne peptide powder to your sleeves, leading to cross-contamination. 100% cotton mitigates static buildup.

Operational Workflow: Step-by-Step Handling Protocol

To ensure scientific integrity and safety, the handling of this compound must follow a self-validating system where each step confirms the safety of the next.

Phase 1: Preparation and Static Mitigation

  • Verify Containment: Turn on the chemical fume hood or powder weighing station. Validation: Check the digital monitor to ensure the face velocity is between 0.4 and 0.6 m/s. Too high, and the powder will blow away; too low, and you risk inhalation.

  • Discharge Static: Pass an anti-static zero-stat gun over the weighing boat and the closed chemical bottle to neutralize surface charges.

Phase 2: Weighing and Transfer 3. Don PPE: Equip nitrile gloves, lab coat, goggles, and respirator. 4. Weighing: Using a grounded, stainless-steel spatula, carefully transfer the required mass of N-Boc-trans-4-N-Fmoc-amino-D-proline to the weighing boat. 5. Sealing: Immediately recap the source bottle to prevent moisture ingress, which can degrade the Boc-protecting group over time.

Phase 3: Solubilization (SPPS Prep) 6. Transfer: Move the weighed powder into the reaction vessel (e.g., a solid-phase synthesis reactor or a clean vial). 7. Solvent Addition: Slowly add the coupling solvent (e.g., DMF or NMP) by dispensing it down the side of the vessel to wash any residual powder into the base. Cap the vessel and agitate gently until fully dissolved.

Spill Response and Environmental Disposal Plan

Improper disposal of Fmoc-protected amino acids poses significant environmental and facility risks. The Fmoc group contains a fluorene ring system. If incinerated improperly, it can generate toxic Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrogen Oxides (NOx)[2][3].

  • Immediate Spill Response: Do not dry sweep the powder, as this will aerosolize the chemical. Instead, gently cover the spill with damp paper towels (using water or a mild alcohol solution) to bind the dust, then wipe it up. Place all contaminated materials into a designated solid waste container.

  • Disposal Protocol: Never flush this compound or its solutions down the drain. Collect all solid waste and solvent washings in clearly labeled, sealable containers.

  • Incineration Requirement: The waste must be handed over to a licensed professional waste disposal service. The SDS strictly mandates that the material be burned in a chemical incinerator equipped with an afterburner and scrubber to safely neutralize the NOx and PAH byproducts generated by the fluorene and amine groups[2][3].

Visual Workflow of Safety & Disposal

Below is the logical workflow mapping the safe handling and lifecycle of N-Boc-trans-4-N-Fmoc-amino-D-proline.

G Start Reagent Storage (Cool, Dry, Sealed) PPE Don PPE (N95, Nitrile, Goggles) Start->PPE Pre-operation Hood Transfer to Fume Hood (Verify Draft 0.4-0.6 m/s) PPE->Hood Safety Validation Weigh Anti-Static Weighing (Stainless Spatula) Hood->Weigh Handling Solvent Solubilization (DMF/DCM Addition) Weigh->Solvent SPPS Workflow Waste Solid & Liquid Waste Collection Weigh->Waste Contaminated PPE/Spills Solvent->Waste Empty Vials/Washings Incinerator Chemical Incinerator (Afterburner/Scrubber) Waste->Incinerator EPA/Local Disposal

Caption: Operational workflow for the safe handling, solubilization, and disposal of Fmoc/Boc amino acids.

References

  • Capot Chemical. "MSDS of (4S)-4-N-Fmoc-amino-1-Boc-L-proline". Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
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